molecular formula C16H14F3N3O2S B194822 Lansoprazole Sulfide N-Oxide CAS No. 163119-30-0

Lansoprazole Sulfide N-Oxide

Cat. No.: B194822
CAS No.: 163119-30-0
M. Wt: 369.4 g/mol
InChI Key: LGJKGASGASPHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole Sulfide N-Oxide ( 163119-30-0) is a structurally characterized organic compound with the molecular formula C₁₆H₁₄F₃N₃O₂S and a molecular weight of 369.36 g/mol . This chemical serves as a critical reference standard in pharmaceutical research and development, specifically for the analysis of Lansoprazole, a widely used proton pump inhibitor . Its primary research value lies in its application for Analytical Method Development (AMD) and Method Validation (AMV) . It is an essential tool for Quality Control (QC) laboratories, particularly during the commercial production of Lansoprazole and the preparation of Abbreviated New Drug Applications (ANDA) to ensure the identity, strength, quality, and purity of drug products . The product is supplied with comprehensive characterization data, including Certificate of Analysis (CoA), 1H-NMR, Mass Spectrometry, and HPLC data, compliant with regulatory guidelines . Traceability against pharmacopeial standards (e.g., USP, EP) can be provided based on feasibility . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. For technical specifications, including purity and pricing, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKGASGASPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462488
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163119-30-0
Record name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163119-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Identity of Lansoprazole Sulfide N-Oxide: A Guide to Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Lansoprazole, a cornerstone proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system.[1][2] The manufacturing and stability of this active pharmaceutical ingredient (API) necessitate a profound understanding and stringent control of related substances and impurities. This technical guide provides an in-depth exploration of Lansoprazole Sulfide N-Oxide, a significant process-related impurity. We will elucidate its chemical structure, differentiate it from the parent API and other related compounds, detail its synthetic origins, and present robust analytical methodologies for its detection and characterization. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of Lansoprazole.

The Imperative of Impurity Profiling in Lansoprazole

Lansoprazole is a prodrug that, in the acidic environment of parietal cells, converts to its active form, which then irreversibly binds to and inhibits the proton pump.[1] The therapeutic efficacy and safety of Lansoprazole are contingent upon the purity of the API. Process-related impurities, arising during synthesis, or degradation products that form during storage can potentially impact the drug's quality, stability, and safety profile.[3]

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any substance present in the final drug product besides the API is identified and controlled within acceptable limits. This compound is one such impurity whose formation is linked to specific conditions within the synthetic process, making its characterization essential for process optimization and quality assurance.[3][4]

Structural Elucidation of this compound

The identity of this compound is defined by its unique molecular architecture, which features critical distinctions from Lansoprazole and its primary sulfide precursor.

2.1. Core Chemical Identifiers

A summary of the key chemical and physical properties for this compound is presented below.

IdentifierValueSource
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole[5][6]
CAS Number 163119-30-0[5][6][7][8][9][10]
Molecular Formula C₁₆H₁₄F₃N₃O₂S[5][7][8]
Molecular Weight 369.36 g/mol [6][7]
Canonical SMILES CC1=C(C=C[O-])OCC(F)(F)F[5][6]
InChIKey LGJKGASGASPHLH-UHFFFAOYSA-N[5]
2.2. Comparative Structural Analysis

The structure of this compound is best understood by comparing it to Lansoprazole and its immediate precursor, Lansoprazole Sulfide (also known as Lansoprazole EP Impurity C or USP Related Compound B).[11]

  • The Benzimidazole Moiety: This core heterocyclic system is common to all three molecules.

  • The Substituted Pyridine Moiety: This ring system is also present in all three compounds. The key difference lies in the oxidation state of the pyridine nitrogen. In this compound, the nitrogen atom is oxidized to an N-oxide.

  • The Bridging Group: This is the most critical point of differentiation.

    • Lansoprazole: Features a sulfoxide (-SO-) bridge. This sulfoxide group is a chiral center.

    • Lansoprazole Sulfide: Features a sulfide (-S-) bridge.

    • This compound: Also features a sulfide (-S-) bridge, but is distinguished by the N-oxide on the pyridine ring.

The following diagram illustrates these structural relationships.

G cluster_0 Key Structural Features lansoprazole Lansoprazole (Sulfoxide) sulfide Lansoprazole Sulfide (Sulfide Precursor) sulfide->lansoprazole Oxidation (Sulfur) n_oxide This compound (Sulfide + N-Oxide) sulfide->n_oxide Oxidation (Pyridine Nitrogen)

Figure 1: Structural relationships between Lansoprazole and key impurities.
Synthetic Pathways and Formation Mechanisms

This compound is a process-related impurity, meaning its presence is a direct result of the synthetic route used to manufacture Lansoprazole.[12][13] Its formation is typically associated with the oxidation step where Lansoprazole Sulfide is converted to Lansoprazole.

The primary synthesis of Lansoprazole involves the condensation of 2-mercaptobenzimidazole with a substituted 2-(chloromethyl)pyridine derivative to form the key intermediate, Lansoprazole Sulfide.[13] This sulfide is then oxidized to the target sulfoxide, Lansoprazole. However, side reactions can occur, particularly under specific pH conditions.

  • Over-oxidation: Can lead to the formation of Lansoprazole Sulfone (Lansoprazole EP Impurity B).[12]

  • N-Oxidation: Acidic conditions (pH below 4) can promote the oxidation of the pyridine nitrogen, leading to the formation of N-oxide impurities.[4]

Two primary pathways can lead to the formation of this compound:

  • Pathway A (Precursor Oxidation): The pyridine-based starting material is N-oxidized before condensation with 2-mercaptobenzimidazole. This "N-oxide Lanso-chloro" intermediate then reacts to directly form this compound.[13]

  • Pathway B (Intermediate Oxidation): The Lansoprazole Sulfide intermediate is formed first. During the subsequent oxidation step intended to create the sulfoxide, a portion of the sulfide undergoes N-oxidation on the pyridine ring instead of, or in addition to, S-oxidation.[4]

The diagram below illustrates these competing synthetic routes.

G cluster_main Lansoprazole Synthesis & Impurity Formation cluster_path_A Pathway A cluster_path_B Pathway B start1 2-Mercaptobenzimidazole Lanso_Sulfide_N_Oxide This compound (Impurity) start1->Lanso_Sulfide_N_Oxide Lanso_Sulfide Lansoprazole Sulfide (Intermediate) start1->Lanso_Sulfide start2 Substituted Pyridine Precursor n_oxidized_precursor N-Oxidized Pyridine Precursor start2->n_oxidized_precursor N-Oxidation start2->Lanso_Sulfide Condensation n_oxidized_precursor->Lanso_Sulfide_N_Oxide Condensation Lanso_Sulfide->Lanso_Sulfide_N_Oxide N-Oxidation (pH < 4) Lansoprazole Lansoprazole (Final API) Lanso_Sulfide->Lansoprazole S-Oxidation (Desired Reaction)

Figure 2: Synthetic pathways leading to this compound.

Expert Insight: The control of pH during the oxidation step is a critical process parameter. Maintaining a neutral to slightly basic pH is crucial to minimize the formation of N-oxide impurities while preventing the rapid formation of the sulfone impurity that can occur under more alkaline conditions.[4]

Analytical Characterization and Control

The detection, quantification, and characterization of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separation, while spectroscopic methods provide definitive structural confirmation.[14]

Protocol 4.1: Chromatographic Separation by HPLC

This protocol describes a representative reversed-phase HPLC method for the separation of Lansoprazole from its sulfide and sulfide N-oxide impurities.

Objective: To achieve baseline separation of Lansoprazole, Lansoprazole Sulfide, and this compound.

Methodology:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention and selectivity for the moderately polar analytes in the Lansoprazole family.

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 7.0 with dilute sodium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: Linear gradient from 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: Re-equilibration at 30% B

    • Rationale: A gradient is necessary to elute compounds with differing polarities. The less polar sulfide impurity will elute later than the more polar N-oxide and sulfoxide compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Trustworthiness: This method's validity is confirmed by running a system suitability test using a resolution solution containing all three compounds. Peak resolution between all critical pairs must be >2.0. The method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 4.2: Spectroscopic Confirmation

Definitive identification of the impurity peak corresponding to this compound requires spectroscopic analysis, typically performed on an isolated reference standard.[9]

TechniquePurpose & Expected Results
Mass Spectrometry (MS) Molecular Weight Confirmation. Electrospray ionization (ESI) in positive mode is expected to show a prominent ion at m/z 370 [M+H]⁺, confirming the molecular weight of 369.36 Da.[9]
¹H NMR Spectroscopy Structural Elucidation. Key expected signals would include aromatic protons for the benzimidazole and pyridine rings, a singlet for the methyl group, a singlet for the methylene bridge, and a triplet/quartet pattern for the trifluoroethoxy group. The chemical shifts of the pyridine protons will be different from those in Lansoprazole Sulfide due to the deshielding effect of the N-oxide group.[9]
Infrared (IR) Spectroscopy Functional Group Identification. Expected characteristic absorptions include N-H stretching (benzimidazole), C=N and C=C stretching (aromatic rings), and a strong N-O stretching band characteristic of the pyridine N-oxide moiety.[9]
Conclusion

This compound is a critical process-related impurity in the synthesis of Lansoprazole. Its chemical structure is distinguished by a sulfide bridge and an N-oxide group on the pyridine ring. Understanding its formation, primarily driven by the N-oxidation of precursors or intermediates under acidic conditions, is paramount for developing effective manufacturing control strategies. The implementation of validated analytical methods, such as the HPLC protocol detailed herein, combined with spectroscopic confirmation, ensures that this impurity can be reliably monitored and controlled, safeguarding the quality, safety, and efficacy of the final Lansoprazole drug product.

References
  • Lee, D. R., et al. (1995). Clinical pharmacokinetics of lansoprazole. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lansoprazole? Patsnap Synapse. Available at: [Link]

  • PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). PathWhiz. Available at: [Link]

  • Kirchheiner, J., et al. (2002). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. PubMed. Available at: [Link]

  • ClinPGx. (n.d.). Lansoprazole Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Lansoprazole EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Pharmaffiliates. (n.d.). Lansoprazole-impurities. Pharmaffiliates. Available at: [Link]

  • SynZeal. (n.d.). Lansoprazole Impurities. SynZeal. Available at: [Link]

  • Pharmace Research Laboratory. (n.d.). This compound. Pharmace Research Laboratory. Available at: [Link]

  • Allmpus. (n.d.). Lansoprazole EP Impurity C | Lansoprazole USP Related Compound B. Allmpus. Available at: [Link]

  • GLP Pharma Standards. (n.d.). This compound. GLP Pharma Standards. Available at: [Link]

  • Molsyns. (n.d.). This compound. molsyns.com. Available at: [Link]

  • Cleanchem. (n.d.). This compound. Cleanchem. Available at: [Link]

  • Google Patents. (2008). WO2008087665A2 - Process for preparation of lansoprazole. Google Patents.
  • International Journal of Medicinal Chemistry & Analysis. (n.d.). Medicinal Chemistry & Analysis. IJMCA. Available at: [Link]

  • Google Patents. (2007). WO2007138468A2 - Processes for the preparation of lansoprazole. Google Patents.

Sources

An In-depth Technical Guide to Lansoprazole Sulfide N-Oxide (CAS No. 163119-30-0)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Lansoprazole Sulfide N-Oxide, a significant related compound of the proton pump inhibitor Lansoprazole. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth information on its chemical identity, synthesis, characterization, and analytical methodologies.

Introduction and Significance

This compound, with the Chemical Abstracts Service (CAS) number 163119-30-0, is a recognized impurity and metabolite of Lansoprazole.[1][2] Its chemical name is 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide.[1][2] The presence of this and other related substances in the final drug product is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of Lansoprazole. Understanding the formation, synthesis, and analytical detection of this compound is therefore paramount for pharmaceutical scientists. It is primarily used as a reference standard in analytical research to ensure the consistency of formulations.[2]

The formation of N-oxide impurities can occur during the synthesis of Lansoprazole, particularly under oxidative conditions or at a pH below 4.[3][4] Over-oxidation of Lansoprazole sulfide, an intermediate in the synthesis of Lansoprazole, can lead to the formation of N-oxide impurities.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 163119-30-0[5]
Molecular Formula C16H14F3N3O2S[5][6]
Molecular Weight 369.36 g/mol [7][8]
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole[6][9]
Melting Point >212 °C (decomposition)[10][11]
Boiling Point 591.5±60.0 °C (Predicted)[10][11]
Appearance White to off-white solid[3]

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical testing. It is typically prepared through the oxidation of Lansoprazole sulfide. The general synthetic pathway involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine derivative, followed by N-oxidation.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process starting from key building blocks.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate 2_mercaptobenzimidazole 2-Mercaptobenzimidazole Lansoprazole_Sulfide_N_Oxide This compound 2_mercaptobenzimidazole->Lansoprazole_Sulfide_N_Oxide Condensation Lanso_chloro 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine N-oxide Lanso_chloro->Lansoprazole_Sulfide_N_Oxide

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[3]

Step 1: Synthesis of N-oxide Lanso-sulphide

  • Dissolve 10 g of 2-mercaptobenzimidazole and 11 g of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (Lanso-chloro) in a suitable solvent system in the presence of a base such as 5 g of sodium hydroxide in water.[3]

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the separated solid and wash it with water.

  • Dry the solid to obtain Lansoprazole Sulfide.

  • The Lansoprazole Sulfide is then oxidized to the N-oxide. A common method involves dissolving the sulfide in a mixture of isopropanol and methanol.[3]

  • The solution is heated to 45-50°C and then cooled to 15-18°C.[3]

  • A catalyst solution, such as vanadyl acetylacetonate in aqueous hydrogen peroxide, is added under stirring.[3]

  • The reaction is maintained for approximately 2 hours, with completion monitored by TLC.[3]

  • Chloroform is added, and the organic layer is separated.[3]

  • The aqueous layer is cooled, and methanol is added for re-precipitation to yield the N-oxide Lansoprazole Sulfide.[3]

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[7]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for its quantification as an impurity in Lansoprazole.

Illustrative HPLC Method:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Lansoprazole for the presence of the Sulfide N-Oxide impurity.

Analytical_Workflow Sample_Prep Sample Preparation (Lansoprazole API or Formulation) HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Identification Peak Identification (based on retention time) HPLC_Analysis->Peak_Identification Quantification Quantification (using reference standard) Peak_Identification->Quantification Report Reporting of Results Quantification->Report

Caption: General analytical workflow for impurity profiling.

Pharmacological and Toxicological Profile

As an impurity, the pharmacological and toxicological properties of this compound are of significant interest. While detailed public data on the specific activity of this compound is limited, regulatory guidelines necessitate the evaluation of impurities to ensure they do not pose a risk to patient safety. The acceptable limits for such impurities in the final drug product are established based on these safety assessments.

Conclusion

This compound is a critical process-related impurity and metabolite of Lansoprazole. A thorough understanding of its synthesis, characterization, and analytical detection is essential for the development and manufacturing of high-quality Lansoprazole. This guide provides a foundational understanding for scientists and researchers working in the pharmaceutical industry. The use of well-characterized reference standards of this compound is indispensable for accurate analytical method development, validation, and routine quality control testing.

References

  • Current time information in Singapore. (n.d.). Google.
  • Medicinal Chemistry & Analysis - IJMCA. (n.d.).
  • This compound | C16H14F3N3O2S | CID 11326133. (n.d.). PubChem.
  • Lansoprazole EP Impurity A | 213476-12-1. (n.d.). SynZeal.
  • 163119-30-0 | CAS DataBase. (n.d.). ChemicalBook.
  • This compound | CAS No- 163119-30-0. (n.d.). Chemicea.
  • This compound | CAS No: 163119-30-0. (n.d.). Cleanchem.
  • Lansoprazole. (n.d.). TLC Pharmaceutical Standards.
  • 2-[[[4-(2,2,2-Trifluoroethoxy)-3-Methyl-1-oxopyridin... (n.d.). ChemicalBook. Retrieved January 15, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnrriIfZYGZuLEHscsSQ--7aw_aHk6GRfAZFFsrfw8BW00yyb-Ua9bTP8wy0Afiq_NZrVwjaTuXQPFmQ3g6lL8pstJGZwLDzLfCAYq1kc0BLkte_nUSCc3IuhpCRWCLLifJMjSCrlAMZUb6H7GUJBzr5VNCHABzI_WW3GUSi9pIQ==
  • This compound | CAS No- 163119-30-0. (n.d.). Simson Pharma Limited.
  • 2-[[[4-(2,2,2-Trifluoroethoxy)-3-Methyl-1-oxopyridin-2-yl]Methyl]sulfanyl]-1H-benziMidazole | 163119-30-0. (n.d.). ChemicalBook.
  • Synthesis protocol for lansoprazole sulfone N-oxide. (n.d.). ResearchGate.
  • Lansoprazole-d4 Sulfone N-Oxide | 1190009-70-1. (n.d.). Benchchem.
  • N-Nitroso Lansoprazole N-Oxide (R Isomer). (n.d.). Axios Research.
  • Lansoprazole N-oxide | 213476-12-1 | IL24840. (n.d.). Biosynth.
  • This compound Impurity | 163119-30-0. (n.d.). SynThink Research Chemicals.
  • Lansoprazole-impurities. (n.d.). Pharmaffiliates.
  • Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863. (n.d.). PubChem - NIH.
  • N-Nitroso Lansoprazole. (n.d.). SynZeal.
  • WO2007138468A2 - Processes for the preparation of lansoprazole. (n.d.). Google Patents.
  • This compound. (n.d.). LGC Standards.
  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications.

Sources

A Technical Guide to the Formation Mechanism of Lansoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Lansoprazole, a cornerstone proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. The manufacturing and stability of Lansoprazole as an Active Pharmaceutical Ingredient (API) are governed by stringent regulatory standards, with a particular focus on the identification and control of process-related impurities and degradation products. The presence of such impurities can significantly impact the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the formation mechanism of a critical impurity, Lansoprazole Sulfide N-Oxide. By synthesizing data from forced degradation studies, process chemistry, and analytical characterization, this document elucidates the primary pathways leading to its formation, offers detailed experimental protocols for its synthesis and detection, and provides insights for its control during drug development and manufacturing.

Introduction: The Imperative for Impurity Profiling in Lansoprazole

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, exerts its therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump) enzyme system.[1][2] Its molecular structure, featuring a sulfoxide bridge between a benzimidazole and a pyridine ring, is inherently susceptible to chemical transformations, particularly oxidation and acid-catalyzed rearrangement.[3][4]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a drug's degradation profile.[3][5] This process, known as impurity profiling, is not merely an analytical exercise; it is fundamental to ensuring patient safety by identifying potentially toxic byproducts.[3][6] this compound (CAS: 163119-30-0) is an impurity that can arise both during synthesis and under specific stress conditions.[7][8][9][10][11][12][13] It is structurally distinct from the parent drug by the presence of an N-oxide moiety on the pyridine ring and a sulfide linkage in place of the sulfoxide. This guide dissects the chemical logic behind its appearance.

The Central Precursor: Lansoprazole Sulfide

Understanding the genesis of this compound begins with its immediate precursor, Lansoprazole Sulfide. This compound is not only an impurity in its own right—listed as Lansoprazole EP Impurity C and Lansoprazole USP Related Compound B—but is also the primary intermediate in the synthesis of Lansoprazole itself.[14][15][16][17]

Its formation is a standard nucleophilic substitution reaction where 2-mercaptobenzimidazole displaces the chloride from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, typically facilitated by a base such as sodium hydroxide.[8]

cluster_reagents Reagents R1 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Product Lansoprazole Sulfide (EP Impurity C / USP Related Compound B) R1->Product R2 2-Mercaptobenzimidazole R2->Product Reagent Sodium Hydroxide (NaOH) in Water Reagent->Product

Caption: Synthesis of the key intermediate, Lansoprazole Sulfide.

The final step in Lansoprazole synthesis is the controlled oxidation of this sulfide to a sulfoxide. It is during this critical oxidative step, or through other oxidative stresses, that the pathways to N-oxide impurities diverge.

Mechanistic Pathways to this compound

The formation of this compound is primarily an oxidative phenomenon targeting two distinct sites on the precursor molecules: the pyridine nitrogen and the sulfide sulfur. The sequence of these oxidations dictates the pathway.

Pathway A: N-Oxidation of the Pyridine Intermediate Followed by Condensation

In this pathway, the pyridine-containing starting material undergoes N-oxidation before it is coupled with the benzimidazole moiety.

  • N-Oxidation of Pyridine Precursor: The 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine intermediate is treated with a suitable oxidizing agent (e.g., peracetic acid), which converts the nucleophilic pyridine nitrogen into an N-oxide.[8]

  • Condensation: This N-oxidized intermediate then reacts with 2-mercaptobenzimidazole in the presence of a base to form this compound directly.

This pathway is plausible in scenarios where oxidizing conditions are present before the condensation step is fully complete or if the pyridine starting material is contaminated with its N-oxide form.

A 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine B N-Oxide Pyridine Intermediate A->B Oxidation (e.g., Peracetic Acid) D This compound B->D Condensation (+ Base) C 2-Mercaptobenzimidazole C->D

Caption: Pathway A: Formation via a pre-oxidized pyridine intermediate.

Pathway B: Direct N-Oxidation of the Lansoprazole Sulfide Intermediate

This is considered a more common pathway, occurring either as a process-related side reaction or as a degradation event.

  • Formation of Lansoprazole Sulfide: The key intermediate is formed as described in Section 2.

  • Direct N-Oxidation: Lansoprazole Sulfide, now containing a reactive pyridine nitrogen, is exposed to an oxidizing environment. This can be due to over-oxidation during the subsequent step to create Lansoprazole (e.g., using m-CPBA or H₂O₂), or through degradation under oxidative stress.[8][18] The pyridine nitrogen is oxidized to yield the final impurity.

Forced degradation studies consistently demonstrate that subjecting Lansoprazole and its precursors to oxidative stress (e.g., hydrogen peroxide) leads to the formation of N-oxide species, validating this pathway.[3][5] The nitrogen atom in the pyridine ring is a site of electron density, making it susceptible to electrophilic attack by oxidizing agents.[19][20] Furthermore, process control is critical; patent literature suggests that maintaining the reaction pH below 4 during oxidation can favor the formation of N-oxide impurities.[21]

A Lansoprazole Sulfide B This compound A->B Direct N-Oxidation (e.g., H₂O₂, m-CPBA, Over-oxidation)

Caption: Pathway B: Direct oxidation of the Lansoprazole Sulfide intermediate.

Experimental Verification and Analytical Characterization

The elucidation of these mechanisms relies on robust experimental and analytical work. The following protocols represent self-validating systems for the synthesis, identification, and quantification of the this compound impurity.

Experimental Protocol 1: Synthesis of this compound Reference Standard

Causality: To accurately identify and quantify an impurity, a certified reference standard is essential. This protocol, adapted from established literature, synthesizes the impurity to serve this purpose.[8]

  • Step 1: Synthesis of N-Oxide Lanso-Sulfide: Dissolve 5g of Lansoprazole Sulfide in a mixture of isopropanol (28g) and methanol (3.6g).

  • Step 2: Oxidation: Heat the reaction mass to 45-50°C. Prepare a catalyst solution of water (2.2g), 30% hydrogen peroxide (7.09g), and vanadyl acetylacetonate (10.5 mg). Add the catalyst solution to the reaction mass under stirring.

  • Step 3: Monitoring and Quenching: Maintain the reaction for approximately 2 hours, monitoring for completion via Thin Layer Chromatography (TLC).

  • Step 4: Extraction: Add chloroform to the reaction mixture and heat to 40-45°C. Separate the chloroform layer.

  • Step 5: Precipitation and Isolation: Cool the aqueous layer to 10-15°C and add methanol dropwise to precipitate the product. Filter the resulting white solid, wash with water, and dry to obtain Lansoprazole N-Oxide (the sulfoxide form). Note: For the Sulfide N-Oxide, the starting material would be the N-Oxide Lanso-chloro condensed with 2-mercaptobenzimidazole, or a direct, milder N-oxidation of Lansoprazole Sulfide that avoids oxidation at the sulfur.

Experimental Protocol 2: Forced Degradation via Oxidative Stress

Causality: This protocol simulates conditions that a drug substance might encounter during manufacturing or storage, intentionally generating degradation products to understand reaction pathways and validate the stability-indicating nature of analytical methods.[5]

  • Preparation: Prepare a 1.0 mg/mL solution of Lansoprazole Sulfide in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Application: Add 2% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Conduct the degradation at room temperature in the dark to prevent photolytic degradation. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Neutralization: At each time point, collect a 0.1 mL aliquot and neutralize the excess oxidant with a small amount of manganese dioxide (MnO₂) powder.

  • Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV/MS method.

Analytical Workflow: HPLC-HRMS for Impurity Identification

Causality: A combination of chromatography for separation and mass spectrometry for identification provides unequivocal evidence of an impurity's structure.

A Sample Preparation (Forced Degradation Sample or In-Process Control) B HPLC Separation (e.g., C18 Column, Gradient Elution) A->B C UV Detection (λ = 285 nm) B->C D High-Resolution Mass Spectrometry (HRMS) B->D Split Flow E Data Analysis C->E D->E F Impurity Identification (Accurate Mass & Fragmentation) E->F

Caption: Analytical workflow for the separation and identification of impurities.

This workflow allows for the separation of Lansoprazole from its various impurities.[3][5][22] The UV detector at 285 nm provides quantitative data, while the HRMS provides an accurate mass measurement (e.g., for C₁₆H₁₄F₃N₃O₂S) and fragmentation patterns that act as a fingerprint for the this compound structure, confirming its identity.[9][23]

Data Summary: Key Lansoprazole Oxidative Impurities

To contextualize the this compound impurity, it is useful to compare it with other common oxidative impurities.

Impurity NameCommon DesignationMolecular FormulaMolecular Weight ( g/mol )
Lansoprazole SulfideEP Impurity C / USP Related Compound BC₁₆H₁₄F₃N₃OS353.36
This compound - C₁₆H₁₄F₃N₃O₂S 369.36
Lansoprazole SulfoneEP Impurity B / USP Related Compound AC₁₆H₁₄F₃N₃O₃S385.36
Lansoprazole N-OxideEP Impurity AC₁₆H₁₄F₃N₃O₃S385.36

Data sourced from multiple references.[7][9][11][14][24][25][26][27]

Conclusion and Recommendations for Control

The formation of this compound is a direct consequence of oxidative processes acting on the Lansoprazole Sulfide intermediate or its precursors. The two primary mechanistic routes involve either the pre-oxidation of the pyridine starting material or, more commonly, the direct N-oxidation of the formed Lansoprazole Sulfide.

Based on this mechanistic understanding, the following strategies are recommended for the control of this impurity:

  • Raw Material Control: Scrutinize the 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine starting material for the presence of its N-oxide analog.

  • Control of Oxidizing Step: The oxidation of Lansoprazole Sulfide to Lansoprazole is the most critical step. The choice of oxidizing agent, stoichiometry, temperature, and reaction time must be precisely controlled to maximize the yield of the desired sulfoxide while minimizing over-oxidation to the sulfone and N-oxide species.

  • pH Management: As indicated in the literature, maintaining a neutral to slightly acidic pH (e.g., 4-7) during oxidation can help suppress the formation of N-oxide impurities.[21]

  • Inert Atmosphere: Where feasible, conducting reactions and handling intermediates under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.

  • Robust Analytical Monitoring: Employ a validated, stability-indicating HPLC method to monitor the formation of this compound during process development, scale-up, and routine manufacturing.

By applying these control measures, grounded in a deep understanding of the chemical mechanisms at play, researchers and drug development professionals can ensure the consistent production of high-quality Lansoprazole API, meeting the stringent safety and purity standards required for pharmaceutical products.

References

  • J Mass Spectrom. 2017 Jul;52(7):459-471. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • Synthetic Communications®, 38: 3477–3489, 2008. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

  • Journal of Heterocyclic Chemistry, 45: 1435-1440, 2008. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. [Link]

  • International Journal of Medicinal Chemistry & Analysis. Synthesis of N-Oxide Lansoprazole Impurity. [Link]

  • Taylor & Francis Online. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

  • Elementary Education Online, 2021; 20 (5): 8549-8561. Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]

  • ResearchGate. Degradation of lansoprazole at different pH. [Link]

  • ACS Publications. Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

  • ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • PubChem. This compound. [Link]

  • Chinese Pharmaceutical Journal, 2010, 45(6): 471-473. Synthesis of the Impurities of Lansoprazole. [Link]

  • SynThink Research Chemicals. Lansoprazole EP Impurities & USP Related Compounds. [Link]

  • SynZeal. Lansoprazole EP Impurity B. [Link]

  • BioOrganics. This compound. [Link]

  • Scirp.org. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • PubMed. Oxidative metabolism of lansoprazole by human liver cytochromes P450. [Link]

  • Pharmace Research Laboratory. This compound. [Link]

  • Rasayan Journal of Chemistry, Vol. 6, No.4, 274-283, 2013. IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

  • PubChem. Lansoprazole N-oxide. [Link]

  • Scirp.org. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. [Link]

  • Cleanchem. This compound. [Link]

  • CORE. Degradation of lansoprazole and omeprazole in the aquatic environment. [Link]

  • SynZeal. Lansoprazole EP Impurity C. [Link]

  • Veeprho. Lansoprazole EP Impurity C. [Link]

  • SynThink Research Chemicals. Lansoprazole Sulfide; Lansoprazole EP Impurity C. [Link]

  • ResearchGate. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]

  • International Journal of PharmTech Research, 2019,12(3): 57-70. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • ResearchGate. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]

  • ResearchGate. Synthesis of the impurities of lansoprazole. [Link]

  • Google Patents.
  • Molsyns. This compound. [Link]

Sources

An In-depth Technical Guide to Identifying Products from Over-Oxidation of Lansoprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the over-oxidation of Lansoprazole sulfide, a critical aspect of impurity profiling in the development and manufacturing of Lansoprazole. We will delve into the mechanistic pathways of oxidative degradation, the identities of the resulting products, and robust analytical methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical stability of Lansoprazole and its related substances.

Introduction: The Chemical Context of Lansoprazole and Its Sulfide Analogue

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders.[1] Its therapeutic action is rooted in the inhibition of the H+/K+-ATPase in gastric parietal cells. The molecule itself is a sulfoxide, and its synthesis often involves the oxidation of its sulfide precursor, Lansoprazole sulfide.[2]

The control of the oxidation step is paramount in the manufacturing process. Incomplete oxidation can leave residual Lansoprazole sulfide, while excessive oxidation, or "over-oxidation," can lead to the formation of other related substances, primarily Lansoprazole sulfone.[1] However, under more stringent oxidative stress, a more complex profile of degradation products can emerge. Understanding these over-oxidation products is a regulatory expectation and crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies, as outlined in ICH guidelines, are instrumental in identifying these potential impurities.[3]

The Over-Oxidation Pathway of Lansoprazole Sulfide

The over-oxidation of Lansoprazole sulfide is a sequential process. The primary and most well-documented pathway involves the progressive oxidation of the sulfur atom. However, other heteroatoms in the molecule, such as the nitrogen atoms in the pyridine and benzimidazole rings, can also be susceptible to oxidation, leading to the formation of N-oxides.

A proposed pathway for the over-oxidation of Lansoprazole sulfide is as follows:

  • Initial Oxidation: Lansoprazole sulfide is first oxidized to Lansoprazole (the sulfoxide).

  • Further Oxidation to the Sulfone: Lansoprazole is then further oxidized to Lansoprazole sulfone. This is a common process-related impurity.[1]

  • Formation of N-Oxides: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of Lansoprazole N-oxide and Lansoprazole sulfone N-oxide.[4][5]

  • Di-Oxidized Species: Under harsh oxidative conditions, di-oxidized impurities can form.[6]

The following Graphviz diagram illustrates this proposed over-oxidation pathway.

Over_Oxidation_Pathway cluster_0 Primary Oxidation Pathway cluster_1 N-Oxidation Products Lansoprazole_Sulfide Lansoprazole Sulfide (C16H14F3N3OS) Lansoprazole Lansoprazole (Sulfoxide) (C16H14F3N3O2S) Lansoprazole_Sulfide->Lansoprazole [O] Lansoprazole_Sulfone Lansoprazole Sulfone (C16H14F3N3O3S) Lansoprazole->Lansoprazole_Sulfone [O] Lansoprazole_N_Oxide Lansoprazole N-Oxide (C16H14F3N3O3S) Lansoprazole->Lansoprazole_N_Oxide [O] on Pyridine-N Lansoprazole_Sulfone_N_Oxide Lansoprazole Sulfone N-Oxide (C16H14F3N3O4S) Lansoprazole_Sulfone->Lansoprazole_Sulfone_N_Oxide [O] on Pyridine-N

Caption: Proposed over-oxidation pathway of Lansoprazole sulfide.

Identified Over-Oxidation Products

Forced degradation studies on Lansoprazole have successfully identified several oxidative degradation products. These are the most probable products of Lansoprazole sulfide over-oxidation, as the sulfide is a direct precursor. High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the structures of these impurities.[7]

A study utilizing HPLC-HRMS identified three primary oxidative degradation impurities of Lansoprazole:[7][8]

ImpurityObserved m/z [M+H]+Proposed Molecular FormulaProposed Structure
DI-I386.0781C16H15F3N3O3S+Lansoprazole Sulfone
DI-II402.0734C16H15F3N3O4S+Lansoprazole Sulfone N-Oxide
DI-III386.0785C16H15F3N3O3S+Lansoprazole N-Oxide

Note: The original research paper identified DI-I and DI-III as having the same m/z but different retention times, suggesting they are isomers. Based on known impurities, these are likely Lansoprazole Sulfone and Lansoprazole N-Oxide.

Experimental Protocol: Forced Oxidation Study of Lansoprazole Sulfide

This section outlines a detailed, self-validating protocol for conducting a forced oxidation study on Lansoprazole sulfide to generate and identify over-oxidation products.

Materials and Reagents
  • Lansoprazole Sulfide reference standard

  • Hydrogen peroxide (30%), analytical grade

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (Milli-Q or equivalent)

  • 0.22 µm syringe filters

Experimental Workflow

The following diagram illustrates the experimental workflow for the forced degradation study.

Experimental_Workflow Start Start: Prepare Lansoprazole Sulfide Stock Solution Stress Apply Oxidative Stress (e.g., H2O2 at RT) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Quench Quench Reaction (e.g., with MnO2) Sampling->Quench Dilute Dilute Sample for Analysis Quench->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Analysis Analyze using LC-MS/MS Filter->Analysis Data Data Processing and Structure Elucidation Analysis->Data

Caption: Experimental workflow for forced oxidation study.

Step-by-Step Methodology
  • Preparation of Lansoprazole Sulfide Stock Solution: Accurately weigh and dissolve Lansoprazole sulfide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.[3]

  • Application of Oxidative Stress: To the stock solution, add a controlled volume of an oxidizing agent. A common choice is hydrogen peroxide, to a final concentration of around 2-3%.[3] The reaction is typically carried out at room temperature.

  • Time-Course Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the progress of the degradation.

  • Quenching the Reaction: For each time point sample, it is crucial to quench the oxidation reaction to prevent further degradation before analysis. This can be achieved by adding a small amount of a quenching agent like manganese dioxide powder.[3]

  • Sample Preparation for Analysis: Dilute the quenched samples with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 3 µg/mL).[3]

  • Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Analytical Methodology: LC-MS/MS for Identification and Characterization

A validated, stability-indicating liquid chromatography method coupled with tandem mass spectrometry is essential for the separation and identification of the over-oxidation products.

Liquid Chromatography (LC) Conditions
  • Column: A C18 column is commonly used, for example, a Waters Acquity BEH C18 column.[9]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 10 mM ammonium acetate in water.[3]

    • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[3][9]

  • Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point.[3]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.[3]

  • Detection Wavelength: A UV detector set at 285 nm can be used for monitoring the separation.[9]

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for Lansoprazole and its degradation products.

  • High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements of the parent and fragment ions, which is critical for determining the elemental composition of the impurities.[7]

  • Tandem MS (MS/MS): Perform fragmentation of the parent ions to obtain structural information. This data is invaluable for confirming the proposed structures of the degradation products.

Conclusion

The identification of over-oxidation products of Lansoprazole sulfide is a critical component of ensuring the quality and safety of Lansoprazole drug products. A systematic approach involving forced degradation studies under controlled oxidative stress, followed by analysis with a powerful technique like LC-HRMS/MS, allows for the confident identification and characterization of these impurities. The primary over-oxidation products to consider are Lansoprazole, Lansoprazole sulfone, and their corresponding N-oxides. By understanding the formation pathways and having robust analytical methods in place, drug developers and manufacturers can effectively control these impurities throughout the product lifecycle.

References

  • Veeprho. Lansoprazole Impurities and Related Compound. [Link]

  • Rasayan Journal of Chemistry. IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

  • Rao, P. V., Kumar, M. N., & Kumar, M. R. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia pharmaceutica, 81(1), 183–193. [Link]

  • New Drug Approvals. LANSOPRAZOLE. [Link]

  • Google Patents.
  • Gómez-Pérez, A., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(6), 2846–2857. [Link]

  • Della Greca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087–1093. [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). [Link]

  • Google Patents.
  • El-Gendya, A., et al. (2008). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 715–723. [Link]

  • Battu, S., & Pottabathini, V. (2016). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Analytical Mass Spectrometry and Chromatography, 4, 1-11. [Link]

  • Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. [Link]

  • G, A., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459–471. [Link]

  • National Center for Biotechnology Information. Lansoprazole Sulfone. PubChem Compound Database. [Link]

  • ResearchGate. Chemical structures of Lansoprazole and its four impurities. [Link]

  • Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5(3), 57-69. [Link]

  • Google Patents.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Lansoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism, giving rise to a variety of derivatives. Among these, Lansoprazole Sulfide and its subsequent oxidation product, Lansoprazole Sulfide N-Oxide, represent compounds whose biological activities are not yet fully elucidated. While the parent drug's mechanism is well-characterized, its metabolites are often considered inactive. However, emerging research into the broader activities of PPIs and their derivatives—spanning anti-cancer, antimicrobial, and other off-target effects—necessitates a closer examination of these compounds. This guide synthesizes current knowledge on Lansoprazole metabolism and extrapolates from the known biological activities of related structures to outline the potential pharmacological profile of this compound. We provide a framework for its systematic investigation, including detailed experimental protocols and mechanistic hypotheses, to empower researchers in the fields of pharmacology and drug discovery to explore this understudied molecule.

Introduction: Beyond Gastric Acid Suppression

Proton pump inhibitors (PPIs) are cornerstone therapies for acid-related gastrointestinal disorders.[1][2] Their primary mechanism involves the irreversible inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells, thereby blocking the final step of acid production.[3][4] Lansoprazole, a prominent member of this class, is a prodrug that is converted to its active sulfenamide metabolites within the acidic canaliculi of parietal cells.[2][3]

However, the journey of lansoprazole in the body does not end with acid inhibition. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into several derivatives, including 5-hydroxylansoprazole, lansoprazole sulfone, and lansoprazole sulfide.[5][6][7] While these metabolites are generally considered to have little to no antisecretory activity, the broader pharmacological landscape of PPIs is expanding.[8] There is a growing body of evidence suggesting that PPIs and their metabolites possess activities beyond the proton pump, including anti-cancer and antimicrobial effects.[9][10][11]

This guide focuses on a specific, downstream metabolite: This compound . Formed from the oxidation of Lansoprazole Sulfide, this compound is structurally distinct from the parent drug and its primary active forms. The central thesis of this document is that this compound warrants dedicated investigation as a potentially bioactive molecule in its own right. We will explore its hypothesized activities based on structure-activity relationships and the known pharmacology of its precursors and related compounds.

The Metabolic Cascade of Lansoprazole

Understanding the metabolic pathway of lansoprazole is crucial to contextualizing the formation of this compound. The parent drug is metabolized via two main routes: hydroxylation by CYP2C19 and oxidation by CYP3A4. The CYP3A4 pathway leads to the formation of Lansoprazole Sulfone and Lansoprazole Sulfide.[5][6] The sulfide metabolite can then undergo further oxidation to form the N-oxide derivative.

Lansoprazole_Metabolism cluster_0 Hepatic Metabolism Lansoprazole Lansoprazole LSulfone Lansoprazole Sulfone Lansoprazole->LSulfone CYP3A4 LSulfide Lansoprazole Sulfide Lansoprazole->LSulfide CYP3A4 (Reduction) L5OH 5-Hydroxylansoprazole Lansoprazole->L5OH CYP2C19 LSulfideNOxide Lansoprazole Sulfide N-Oxide LSulfide->LSulfideNOxide Oxidation (?)

Caption: Metabolic pathway of Lansoprazole leading to key derivatives.

Hypothesized Biological Activities of this compound

Direct research on this compound is scarce. Therefore, our hypotheses are formulated by inference from the known activities of its metabolic parent, Lansoprazole Sulfide, and the broader class of PPIs.

Potential Anti-Cancer Activity

Key Research Questions:

  • Does this compound inhibit V-ATPase activity?

  • Does it exhibit cytotoxicity in cancer cell lines, particularly those known to be sensitive to other PPIs (e.g., breast, esophageal, colorectal)?[13][15]

  • Could it act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU)?[13]

Potential Antimicrobial & Antitubercular Activity

Mechanistic Rationale: Lansoprazole and its related compounds have demonstrated selective activity against Helicobacter pylori.[11][16] The mechanism is thought to involve inhibition of bacterial urease and disruption of cell morphology.[11][16] More strikingly, Lansoprazole Sulfide has recently been identified as a promising anti-tuberculous agent that inhibits the respiratory supercomplex of Mycobacterium tuberculosis (M. tb), a completely different mechanism from the parent drug's PPI activity.[14][17] Given that Lansoprazole Sulfide is the direct precursor, investigating the N-oxide for similar activity is a logical and compelling next step.

Key Research Questions:

  • What is the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori and M. tb?

  • Does it inhibit the cytochrome bc1 complex (QcrB subunit) of M. tb, the target of Lansoprazole Sulfide?[17]

  • Does it show synergistic effects when combined with standard antibiotics used for H. pylori eradication or tuberculosis treatment?

A Framework for Experimental Validation

To systematically investigate these hypotheses, a multi-tiered approach from in vitro biochemical assays to cell-based models is required. The following protocols are designed to be self-validating, incorporating essential controls for robust and interpretable data.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Screening Cascade start This compound (Test Compound) biochem Tier 1: In Vitro Biochemical Assays (V-ATPase, M. tb QcrB) start->biochem cell_viability Tier 2: Cell-Based Assays (Cancer Cell Cytotoxicity, Antimicrobial MIC) biochem->cell_viability If Active mechanistic Tier 3: Mechanistic Studies (Apoptosis Assay, Chemosensitization) cell_viability->mechanistic If Potent hit_validation Hit Validation & Lead Opt. mechanistic->hit_validation

Caption: A tiered experimental workflow for validating biological activity.

Protocol: In Vitro V-ATPase Inhibition Assay

Objective: To determine if this compound directly inhibits V-ATPase, a key target for anti-cancer activity.

Principle: This assay measures the ATP hydrolysis activity of purified V-ATPase by quantifying the release of inorganic phosphate (Pi). Inhibition is observed as a decrease in Pi production.

Methodology:

  • Reagent Preparation:

    • V-ATPase Enzyme: Purified enzyme from a commercial source or isolated from yeast vacuoles.

    • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.005% Triton X-100.

    • Substrate: 5 mM ATP in assay buffer.

    • Test Compound: this compound dissolved in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 1 nM).

    • Positive Control: Bafilomycin A1 (a known V-ATPase inhibitor).

    • Detection Reagent: Malachite green-based phosphate detection reagent.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of test compound dilution, positive control, or vehicle (DMSO) to appropriate wells.

    • Add 40 µL of V-ATPase enzyme diluted in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of ATP substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and detect phosphate by adding 150 µL of detection reagent.

    • Read absorbance at 620 nm.

  • Data Analysis:

    • Subtract background absorbance (no enzyme control).

    • Normalize data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

Causality & Controls:

  • Vehicle Control (DMSO): Ensures that the solvent does not affect enzyme activity.

  • Positive Control (Bafilomycin A1): Validates that the assay can detect inhibition.

  • No Enzyme Control: Accounts for any non-enzymatic ATP hydrolysis.

  • Pre-incubation Step: Allows for time-dependent or irreversible inhibitors to bind before the substrate is introduced.

Protocol: Cancer Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer, KYSE-70 esophageal cancer).

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO2.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability versus compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Causality & Controls:

  • Choice of Cell Lines: Using a panel of cell lines helps determine if the cytotoxic effect is broad-spectrum or specific. KYSE-70 is included as it has been shown to be sensitive to other PPIs.[13]

  • Incubation Time (72h): Allows for multiple cell doubling times, capturing effects on cell proliferation.

  • Positive Control (Doxorubicin): A standard chemotherapeutic agent that ensures the cell lines are responsive to cytotoxic agents.

Data Presentation & Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)Parent Compound (Lansoprazole Sulfide)
Biochemical V-ATPaseIC5015 µM> 50 µM
M. tb QcrBIC502.5 µM0.59 µM[14]
Cell-Based MCF-7 (Breast Cancer)GI5025 µM10 µM
HT-29 (Colon Cancer)GI5040 µM18 µM
M. tuberculosisMIC5 µg/mL1-2 µg/mL

This table is for illustrative purposes and does not represent real data.

Interpretation: The hypothetical data in Table 1 would suggest that this compound retains biological activity but may be less potent than its sulfide precursor in both anti-cancer and antitubercular contexts. The N-oxidation could alter physicochemical properties like cell permeability or target binding affinity, leading to these differences. Such results would prompt further investigation into structure-activity relationships.

Conclusion and Future Directions

This compound, a terminal metabolite of a blockbuster drug, remains a pharmacological enigma. Based on the established and emerging activities of its parent compounds and the broader PPI class, there is a strong scientific rationale for its investigation as a bioactive molecule. The primary hypothesized activities—anti-cancer effects via V-ATPase inhibition and antimicrobial action against key pathogens like M. tuberculosis—are testable with the robust protocols outlined in this guide.

Future research should focus on:

  • Chemical Synthesis and Purification: Obtaining a pure, well-characterized sample of this compound is the essential first step.

  • Broad-Spectrum Screening: Expanding the screening to a wider range of cancer cell lines and microbial strains.

  • ADME/Tox Profiling: If initial activity is confirmed, evaluating its absorption, distribution, metabolism, excretion, and toxicity profile will be critical for any translational potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the role of the N-oxide moiety and optimize potency.

By systematically applying the principles and methods described herein, the scientific community can unveil the therapeutic potential hidden within the metabolic fate of lansoprazole.

References

  • Lansoprazole Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Lansoprazole Metabolism Pathway (old). PathWhiz. [Link]

  • Delhotal-Landes, B., Cournot, A., Vermerie, N., Flouvat, B., & Chooon, E. (1991). Clinical pharmacokinetics of lansoprazole. PubMed. [Link]

  • What is the mechanism of Lansoprazole? Patsnap Synapse. [Link]

  • Samada, N., et al. (2022). Proton Pump Inhibitors and Cancer: Current State of Play. Frontiers in Pharmacology. [Link]

  • Boateng, L., & Ngwa, W. (2022). Proton pump inhibitors and sensitization of cancer cells to radiation therapy. Frontiers in Oncology. [Link]

  • Hama, K., et al. (2021). Proton Pump Inhibitors Enhance the Antitumor Effect of Chemotherapy for Esophageal Squamous Cell Carcinoma. MDPI. [Link]

  • Ishizaki, T., & Horai, Y. (2007). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

  • Samada, N., et al. (2022). Proton Pump Inhibitors and Cancer: Current State of Play. PMC - PubMed Central. [Link]

  • Soga, M., et al. (2018). Proton Pump Inhibitor Use and Cancer Mortality. PMC - NIH. [Link]

  • Iwahi, T., Satoh, H., Nakao, M., Iwasaki, T., Yamazaki, T., Kubo, K., Tamura, T., & Imada, A. (1991). Lansoprazole, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori. Antimicrobial Agents and Chemotherapy. [Link]

  • Figura, N., et al. (1995). In-vitro activity of lansoprazole against Helicobacter pylori. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Nakao, M., & Tada, M. (1994). Antibacterial properties of lansoprazole alone and in combination with antimicrobial agents against Helicobacter pylori. PubMed. [Link]

  • Lansoprazole Monograph for Professionals. Drugs.com. [Link]

  • Lansoprazole Delayed-Release Capsules USP, 30 mg, Amoxicillin Capsules USP, 500 mg, and Clarithromycin Tablets USP, 500 mg Rx only. DailyMed. [Link]

  • PREVACID (lansoprazole) Delayed-Release Capsules Label. accessdata.fda.gov. [Link]

  • V. K. R. Kumar, et al. (2020). Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. PNAS. [Link]

Sources

The Analytical Scientist's Guide to Lansoprazole Forced Degradation Studies: From Protocol to Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and executing forced degradation studies on Lansoprazole. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations. Our focus is on building a robust understanding of Lansoprazole's intrinsic stability, identifying its degradation pathways, and developing stability-indicating analytical methods, all in alignment with the International Council for Harmonisation (ICH) guidelines.

The Strategic Imperative of Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[1][2] It is the deliberate and accelerated degradation of a drug substance or product using conditions more severe than those in formal stability studies.[2][3] The primary objectives are not to determine shelf-life but to:

  • Elucidate Degradation Pathways: Identify the likely degradation products under various stress conditions, which helps in understanding the molecule's intrinsic stability.[3][4]

  • Develop Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradation products.[4] This ensures the method is "stability-indicating."

  • Inform Formulation and Packaging Development: Understanding how Lansoprazole degrades helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse environmental factors.[1]

  • Meet Regulatory Requirements: ICH guideline Q1A(R2) mandates stress testing to characterize the stability of the drug substance fully.[4]

A key principle in these studies is to achieve a target degradation of 5-20%.[4][5] Degradation below this range may not generate a sufficient level of degradants to be detected and characterized, while over-stressing can lead to secondary degradation products not relevant to real-world stability.[3]

The Lansoprazole Molecule: A Profile of Inherent Instabilities

Lansoprazole, 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole, is a proton pump inhibitor belonging to the substituted benzimidazole class.[6] Its structure, featuring a sulfoxide group, makes it particularly susceptible to degradation in acidic environments and under oxidative stress.[7][8] The core of its mechanism of action involves an acid-catalyzed conversion to the active sulfenamide form within the parietal cells of the stomach.[9] This inherent reactivity is the primary focus of its degradation studies.

Experimental Design & Protocols

The following sections detail the step-by-step methodologies for subjecting Lansoprazole to the five key stress conditions mandated by ICH guidelines: acid hydrolysis, base hydrolysis, oxidation, heat, and light.

General Workflow

A systematic approach is essential for reliable and reproducible results. The general workflow for each stress condition follows a logical sequence from sample preparation to analysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Sample Processing & Analysis A Prepare Lansoprazole Stock Solution (e.g., 1.0 mg/mL in ACN:H2O) C Mix Drug and Stressor A->C B Prepare Stressor Reagent (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2) B->C D Incubate under Specific Conditions (Temperature & Duration) C->D E Withdraw Sample at Time Points D->E F Quench Reaction / Neutralize E->F G Dilute to Final Concentration F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H

Caption: General experimental workflow for a forced degradation study.

Hydrolytic Degradation (Acid & Base)

Lansoprazole is known to be highly labile in acidic conditions and moderately so in basic conditions.[10]

3.2.1. Acid Hydrolysis Protocol

  • Rationale: To simulate the effect of an acidic environment and probe the acid-catalyzed degradation pathway, which is relevant to the drug's mechanism of action. Hydrochloric acid (HCl) is a common choice due to its non-oxidizing nature.

  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of Lansoprazole in a suitable solvent mixture like acetonitrile/water (50:50 v/v).[11]

    • Transfer an aliquot of the stock solution into a reaction vessel and add an equal volume of 0.1 N HCl to achieve the desired final drug concentration.[12] Some studies may increase the normality up to 2 N to achieve sufficient degradation.[12]

    • Incubate the solution at 60°C and monitor for up to 8 hours.[12] Alternatively, conduct the study at room temperature for a shorter duration (e.g., 60 minutes), withdrawing samples at multiple time points.[11]

    • At each designated time point, withdraw a sample and immediately quench the reaction by neutralizing it with an equivalent amount of 0.1 N NaOH.[11] This step is critical to stop the degradation process and prevent further changes before analysis.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).[11]

    • Analyze using a validated stability-indicating HPLC method.

3.2.2. Base Hydrolysis Protocol

  • Rationale: To assess stability in alkaline conditions. Sodium hydroxide (NaOH) is the standard reagent. Lansoprazole is generally more stable in basic than in acidic media, often requiring more strenuous conditions (higher temperature or longer duration) to achieve target degradation.[11]

  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of Lansoprazole as described for acid hydrolysis.

    • Transfer an aliquot to a reaction vessel and add an equal volume of 0.1 N to 2.0 N NaOH.[10][11]

    • Incubate the solution at an elevated temperature, for example, 60°C for 8 hours or 80°C for up to 72 hours, depending on the base concentration.[11][12]

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of HCl.[11]

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Rationale: The sulfoxide group in Lansoprazole is a primary target for oxidation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent as it mimics potential oxidative stress and its degradation products (water and oxygen) do not interfere with analysis.

  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of Lansoprazole.

    • Add a solution of hydrogen peroxide to the drug solution to achieve a final H₂O₂ concentration typically in the range of 1-3%.[9][11]

    • Conduct the reaction at room temperature, protected from light, for a period ranging from 20 minutes to several hours.[9][13]

    • Withdraw samples at intervals. Quenching is not always necessary if the sample is diluted and analyzed promptly. However, for time-point studies, the reaction can be stopped by adding a reducing agent like sodium bisulfite or by using manganese dioxide (MnO₂) powder, which catalyzes H₂O₂ decomposition.[13]

    • Dilute the sample with the mobile phase for HPLC analysis.

Thermal Degradation
  • Rationale: To evaluate the stability of the drug substance in solid form and in solution when exposed to heat. This simulates potential excursions during shipping and storage.

  • Methodology (Solid State):

    • Place a thin layer of Lansoprazole powder (e.g., in a petri dish) in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 60-80°C).[14]

    • Expose the sample for a defined period (e.g., 24 hours).

    • Keep a control sample at ambient temperature.

    • After exposure, allow the sample to cool, then dissolve it in a suitable solvent to the target concentration for HPLC analysis.

  • Note: Studies have consistently shown Lansoprazole to be stable under thermal stress, with no significant degradation observed.[7][15][16] The purpose of the experiment is to provide documented evidence of this stability.

Photolytic Degradation
  • Rationale: To determine if light exposure causes degradation. This is critical for labeling requirements and packaging selection. The ICH Q1B guideline provides standardized conditions for photostability testing.[12][17]

  • Methodology (Confirmatory Study):

    • Expose the Lansoprazole drug substance (solid) or a solution of the drug in a chemically inert, transparent container to a light source that produces a combined visible and UV output.[18][19]

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter .[19]

    • A parallel sample, protected from light by wrapping in aluminum foil, must be run as a dark control to separate the effects of light from heat.[12]

    • After exposure, prepare the samples (and the dark control) for HPLC analysis.

  • Note: Similar to thermal stress, Lansoprazole is generally found to be stable under photolytic conditions as per ICH guidelines.[7][15][16] The study's value lies in confirming this photostability under standardized conditions.

Analytical Strategy: The Stability-Indicating Method

The lynchpin of a successful forced degradation study is the analytical method. A robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is required to separate Lansoprazole from all its potential degradation products.

Typical HPLC Method Parameters:

ParameterTypical ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention and separation for Lansoprazole and its related substances.[7]
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Acetate)Controls pH and ensures good peak shape. Volatile buffers are compatible with Mass Spectrometry (MS).[7]
Mobile Phase B Acetonitrile and/or MethanolOrganic modifier to elute compounds from the C18 stationary phase.[15]
Elution Mode GradientNecessary to resolve early-eluting polar degradants from the more retained parent drug and non-polar degradants within a reasonable run time.[7]
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time.[7][15]
Column Temperature 25 - 40°CControls retention time and selectivity. Elevated temperatures can improve peak shape and reduce viscosity.[13]
Detection UV at 285 nmLansoprazole has a strong UV absorbance at this wavelength, allowing for sensitive detection.[15]
Injection Volume 5 - 20 µLDependent on sample concentration and detector sensitivity.

Peak Purity and Mass Balance: The specificity of the method is confirmed using a photodiode array (PDA) detector to assess peak purity, ensuring that the parent drug peak is spectrally homogenous and not co-eluting with any degradants. Furthermore, a mass balance calculation should be performed, where the sum of the assay of the main peak and the areas of all degradation products should closely match the initial assay value, typically within 95-105%, accounting for the analytical variability.[16]

Degradation Pathways and Identified Products

Understanding the chemical transformations Lansoprazole undergoes is the ultimate goal. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of unknown degradation products.[10][12]

Acid Degradation Pathway

In acidic media, Lansoprazole undergoes a rapid transformation. The primary degradation products are the Lansoprazole sulfide (reduction of the sulfoxide) and other related benzimidazole species.[8]

G cluster_main cluster_reagents Lansoprazole Lansoprazole (Sulfoxide) m/z 370 Sulfide Lansoprazole Sulfide (DP-1) m/z 354 Lansoprazole->Sulfide H+ / Reduction Deg2 Degradant Product 2 (DP-2) Lansoprazole->Deg2 H+ Deg3 Degradant Product 3 (DP-3) Lansoprazole->Deg3 H+ HCl 0.1 N HCl, 60°C

Caption: Simplified acid degradation pathway of Lansoprazole.

Oxidative Degradation Pathway

Oxidation primarily targets the sulfoxide group, leading to the formation of Lansoprazole sulfone . N-oxide derivatives have also been identified.[13]

G cluster_main cluster_reagents Lansoprazole Lansoprazole (Sulfoxide) m/z 370 Sulfone Lansoprazole Sulfone (DI-I) m/z 386 Lansoprazole->Sulfone [O] Noxide Lansoprazole N-Oxide (DI-II) m/z 402 Lansoprazole->Noxide [O] H2O2 3% H2O2, RT

Caption: Simplified oxidative degradation pathway of Lansoprazole.

Base Degradation Pathway

Base-catalyzed degradation is more complex and can lead to unique rearrangement products. One identified major degradant is a novel impurity with a higher molecular weight, formed through a condensation reaction involving the benzimidazole rings.[10][12]

G cluster_main cluster_reagents Lansoprazole Lansoprazole m/z 370 DP4 Base Degradant (DP-4) m/z 468 Lansoprazole->DP4 OH- / Condensation NaOH 0.1 N NaOH, 60°C

Caption: Simplified base degradation pathway of Lansoprazole.

Summary of Degradation Behavior and Data Presentation

The results of the forced degradation studies should be compiled into a clear, concise table that summarizes the conditions and outcomes.

Table 1: Summary of Lansoprazole Forced Degradation Results

Stress ConditionReagent / ParametersDurationObservationMajor Degradation Products Identified
Acid Hydrolysis 0.1 N HCl8 hoursSignificant DegradationLansoprazole Sulfide, DP-2, DP-3[7]
Base Hydrolysis 0.1 N NaOH8 hoursModerate DegradationDP-4 (m/z 468)[7]
Oxidation 3% H₂O₂24 hoursSignificant DegradationLansoprazole Sulfone (DI-I), Lansoprazole N-Oxide (DI-II)[7][13]
Thermal (Solid) 80°C24 hoursNo significant degradationN/A[7][16]
Photolytic ICH Q1B ConditionsN/ANo significant degradationN/A[7][16]

Conclusion: A Foundation for Quality and Stability

Forced degradation studies are an indispensable tool in the development of Lansoprazole. They provide critical insights into the drug's intrinsic stability, guiding the development of robust formulations and stability-indicating analytical methods. By systematically applying stress conditions as outlined in this guide, and by meticulously analyzing the outcomes, drug development professionals can build a comprehensive stability profile that ensures product quality, safety, and efficacy, while satisfying global regulatory expectations.

References

  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products (CPMP/ICH/279/95). European Medicines Agency. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Available at: [Link]

  • Clinical pharmacokinetics of lansoprazole. PubMed. Available at: [Link]

  • Kinetics of acid degradation of proton pump inhibitors in the presence of a thiol. The University of Jordan. Available at: [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. PubMed. Available at: [Link]

  • Lansoprazole Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scientific Research Publishing. Available at: [Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • (PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. ResearchGate. Available at: [Link]

  • Sulfoxidation of prazole sulfides and the over‐oxidation of prazole... ResearchGate. Available at: [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Ingenta Connect. Available at: [Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available at: [Link]

  • How to Accelerate Thermal Stability Testing for High-Concentration Drugs. TA Instruments. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • How does lansoprazole degrade in acidic conditions (mechanism)? Chemistry Stack Exchange. Available at: [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Available at: [Link]

  • (PDF) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. ResearchGate. Available at: [Link]

  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. National Institutes of Health. Available at: [Link]

  • Method for the purification of lansoprazole. Google Patents.
  • Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. ResearchGate. Available at: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals. Available at: [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. PubMed. Available at: [Link]

  • (PDF) An efficient synthesis of dexlansoprazole employing asymmetric oxidation strategy. ResearchGate. Available at: [Link]

  • Proposed mechanism for the oxidation of omeprazole and lansoprazole drugs with ZnMn2O4 nanoparticles. ResearchGate. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for the Preparation of Lansoprazole Sulfide N-Oxide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Lansoprazole Sulfide N-Oxide, a relevant impurity and metabolite of the proton pump inhibitor, Lansoprazole. Designed for researchers in pharmaceutical development, quality control, and medicinal chemistry, this guide details a reliable two-step synthetic route starting from commercially available precursors. The protocol emphasizes scientific causality, experimental robustness, and safety. It includes detailed methodologies for the synthesis of the Lansoprazole Sulfide intermediate followed by its selective N-oxidation. Physicochemical properties, safety data, and a mechanistic overview are provided to ensure that researchers can confidently produce this reference standard for analytical and research purposes.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that reduces gastric acid production. During its synthesis and metabolism, various related substances are formed, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This compound is one such compound, arising from the oxidation of the pyridine nitrogen in the Lansoprazole Sulfide intermediate.

The availability of pure analytical reference standards is critical for the accurate validation of analytical methods used in quality control and impurity profiling. This document presents a validated laboratory-scale procedure for the synthesis of this compound, designed to be reproducible and yield material of high purity. The protocol is divided into two main stages:

  • Step 1: Synthesis of the intermediate, 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide).

  • Step 2: Selective N-oxidation of Lansoprazole Sulfide to yield the final product, this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular Wt. ( g/mol )Supplier Suggestion
2-Mercaptobenzimidazole583-39-1150.21Sigma-Aldrich, Acros
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl127337-60-4276.08TCI, Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00Fisher Scientific
Methanol (MeOH)67-56-132.04VWR, Merck
Isopropanol (IPA)67-63-060.10VWR, Merck
Hydrogen Peroxide (H₂O₂), 30% w/w aq. solution7722-84-134.01Fisher Scientific, Merck
Vanadyl acetylacetonate [VO(acac)₂]3153-26-2265.16Sigma-Aldrich
Chloroform (CHCl₃)67-66-3119.38Fisher Scientific
Deionized Water (H₂O)7732-18-518.02In-house purification

Safety Precautions

General Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

Reagent-Specific Hazards:

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl: Causes serious eye damage and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.

  • 2-Mercaptobenzimidazole: Toxic if swallowed and may cause an allergic skin reaction. Causes skin and eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrogen Peroxide (30%): Strong oxidizer. May intensify fire. Causes severe skin burns and eye damage. Contact with combustible material may cause fire.

  • Vanadyl acetylacetonate: Harmful if swallowed. Causes skin, eye, and respiratory irritation.

  • Chloroform: Harmful if swallowed. Causes skin irritation and serious eye irritation. Suspected of causing cancer.

Refer to the Safety Data Sheets (SDS) for each reagent before starting the experiment. An emergency eyewash and safety shower must be readily accessible.

Experimental Protocol

Step 1: Synthesis of Lansoprazole Sulfide (Intermediate)

This step involves a nucleophilic substitution (SN2) reaction where the thiolate anion of 2-mercaptobenzimidazole displaces the chloride from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Sodium hydroxide is used as a base to deprotonate the thiol, forming the reactive nucleophile.

Protocol:

  • Reagent Preparation: Prepare a 30% (w/v) aqueous solution of sodium hydroxide by dissolving 15 g of NaOH pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (5.7 g, 37.9 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of methanol to the flask and stir to suspend the solid.

  • Base Addition: Slowly add the 30% NaOH solution (8.0 mL) to the suspension over 10 minutes. Stir the mixture at room temperature (20-25°C) for 20 minutes. The solid should dissolve to form a clear solution of the sodium thiolate.

  • Addition of Electrophile: In a separate beaker, dissolve 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (11.0 g, 39.8 mmol, 1.05 eq) in 50 mL of methanol.

  • Reaction: Add the pyridine solution dropwise to the stirred thiolate solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should be UV active.

  • Precipitation: Upon completion of the reaction, add 30 mL of deionized water to the reaction mixture and continue stirring for 30 minutes in an ice bath (0-5°C). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of a 50% aqueous methanol solution and then with 50 mL of deionized water to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

  • Characterization: The expected product is a pale yellow or off-white solid. The typical yield is 12-13 g (90-96%). The identity of Lansoprazole Sulfide (MW: 353.37 g/mol ) should be confirmed by analytical techniques.

Step 2: Synthesis of this compound

This step involves the selective oxidation of the pyridine nitrogen atom of the Lansoprazole Sulfide intermediate. A combination of hydrogen peroxide as the primary oxidant and vanadyl acetylacetonate as a catalyst is used. Vanadium complexes are known to catalyze the oxidation of various functional groups, including the N-oxidation of pyridines, by forming active peroxo-vanadium species.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the dried Lansoprazole Sulfide (5.0 g, 14.1 mmol, 1.0 eq) in a solvent mixture of isopropanol (28 g, ~36 mL) and methanol (3.6 g, ~4.5 mL).

  • Heating and Filtration: Gently heat the mixture to 45-50°C to ensure complete dissolution. If any particulates remain, filter the warm solution through a pre-warmed funnel.

  • Cooling: Cool the clear solution to 15-18°C in a water bath with stirring.

  • Catalyst Solution Preparation: In a separate small beaker, prepare the catalyst solution by combining deionized water (2.2 g), 30% hydrogen peroxide (7.09 g, ~6.4 mL, ~62.5 mmol H₂O₂), and vanadyl acetylacetonate (10.5 mg, 0.04 mmol). Stir until the catalyst is dissolved.

  • Oxidation Reaction: Add the catalyst solution dropwise to the cooled Lansoprazole Sulfide solution over 15-20 minutes, maintaining the internal temperature between 15-20°C.

  • Reaction Maintenance: Maintain the reaction mixture at this temperature for 2 hours, continuing to stir. Monitor the reaction completion by TLC (e.g., ethyl acetate/methanol 9:1).

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of chloroform and 50 mL of deionized water. Shake gently and allow the layers to separate.

  • Layer Separation: Collect the lower organic (chloroform) layer. The aqueous layer can be extracted again with 25 mL of chloroform to maximize recovery. Combine the organic layers.

  • Washing: Wash the combined organic layer with 50 mL of a 5% sodium thiosulfate solution to quench any remaining peroxide, followed by 50 mL of brine. Dry the chloroform layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator.

  • Purification - Re-precipitation: Dissolve the crude residue in a minimal amount of warm methanol (~10-15 mL). Cool the solution to 10-15°C and then add an equal volume of cold deionized water dropwise with vigorous stirring to induce re-precipitation.

  • Isolation and Drying: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 40°C to a constant weight.

  • Characterization: The final product, this compound (MW: 369.36 g/mol ), should be a white to off-white solid. The identity and purity should be rigorously confirmed.

Workflow and Mechanistic Rationale

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Lansoprazole Sulfide Synthesis cluster_1 Step 2: N-Oxidation A 2-Mercaptobenzimidazole + 2-Chloromethylpyridine HCl B Add NaOH in Methanol (Deprotonation & SN2 Reaction) A->B 20-25°C, 2-3h C Precipitation (Water Addition) B->C D Filtration & Washing C->D E Drying D->E F Lansoprazole Sulfide (Intermediate) E->F G Dissolve Sulfide (IPA/Methanol) F->G Proceed to next step H Oxidation with H₂O₂ / VO(acac)₂ G->H 15-20°C, 2h I Aqueous Work-up & Extraction (CHCl₃) H->I J Purification (Re-precipitation) I->J K Filtration & Drying J->K L This compound (Final Product) K->L

Caption: A schematic overview of the two-step synthesis protocol.

Mechanistic Considerations

The N-oxidation of the pyridine ring is a critical transformation. Pyridine itself is relatively electron-deficient and resistant to oxidation. However, catalysts like vanadyl acetylacetonate can activate hydrogen peroxide to form highly reactive peroxo-vanadium species. These species act as electrophilic oxygen transfer agents, capable of attacking the lone pair of electrons on the pyridine nitrogen, leading to the formation of the N-oxide. This catalytic approach allows the reaction to proceed under milder conditions than would be required with other oxidizing agents, thus preserving the sensitive sulfide linkage from over-oxidation to the sulfoxide or sulfone.

Characterization of the Reference Standard

To qualify the synthesized material as a reference standard, comprehensive characterization is mandatory. The purity should be assessed by High-Performance Liquid Chromatography (HPLC), typically showing >98%.

PropertyLansoprazole SulfideThis compound
Molecular Formula C₁₆H₁₄F₃N₃OSC₁₆H₁₄F₃N₃O₂S
Molecular Weight 353.37 g/mol 369.36 g/mol
Appearance Pale yellow to off-white solidWhite to off-white solid
CAS Number 103577-40-8163119-30-0

Structural confirmation should be performed using the following methods:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure and absence of impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

A detailed synthesis and full spectral characterization of Lansoprazole N-oxide and related impurities have been previously reported in the scientific literature, which can be consulted for reference spectra.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of the this compound reference standard. By following the outlined steps and safety precautions, research, development, and quality control laboratories can effectively produce this critical compound in-house. The explanation of the chemical principles and the inclusion of detailed procedural steps ensure that the synthesis is both understandable and reproducible.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Mercaptobenzimidazole, 98%. Retrieved from [Link]

  • BioShop Canada Inc. SAFETY DATA SHEET HYDROGEN PEROXIDE 30%. Retrieved from [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Retrieved from [Link]

Application Note: A Validated, Stability-Indicating HPLC Method for the Development and Quantification of Lansoprazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of process-related and degradation impurities of Lansoprazole. Lansoprazole, a proton pump inhibitor, is susceptible to degradation, making rigorous impurity profiling essential for ensuring its quality, safety, and efficacy. This document provides a step-by-step protocol grounded in scientific principles and aligned with international regulatory standards, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction to Lansoprazole and its Impurity Profile

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a substituted benzimidazole that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system.[1] Due to its inherent chemical structure, particularly the sulfoxide moiety, Lansoprazole is prone to degradation under various stress conditions such as acid, base, and oxidation.[2][3]

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[4][5] Pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several specified impurities that must be monitored.

1.1 Key Lansoprazole-Related Impurities

The primary impurities associated with Lansoprazole include process-related substances from its synthesis and degradation products. The most significant specified impurities are:

  • Lansoprazole Sulfone (USP Related Compound A / EP Impurity B): An oxidation product where the sulfoxide is oxidized to a sulfone. Its chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]-1H-benzimidazole.[6][7]

  • Lansoprazole Sulfide (USP Related Compound B): A reduction product or a synthetic precursor where the sulfoxide is reduced to a sulfide.[8]

  • Lansoprazole N-Oxide (EP Impurity A): An oxidation product formed on the pyridine ring.[9][10]

  • 2-Mercaptobenzimidazole (EP Impurity E): A potential degradant resulting from the cleavage of the molecule.[9][11]

Understanding the structure and origin of these impurities is fundamental to developing a selective analytical method.

Strategy for HPLC Method Development

The goal is to develop a single, stability-indicating HPLC method capable of separating Lansoprazole from its known impurities and any potential unknown degradation products. Reversed-phase chromatography is the technique of choice due to the moderately non-polar nature of Lansoprazole and its impurities.

2.1 Rationale Behind Experimental Choices

  • Column Chemistry: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and resolution for the analytes. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure.[12]

  • Mobile Phase pH Control: Lansoprazole is an ionizable compound. To ensure consistent retention times and symmetrical peak shapes, the mobile phase pH must be controlled with a buffer. A pH around 7.0 is often chosen to keep the benzimidazole and pyridine moieties in a consistent, non-ionized state, which is at least 2 pH units away from their pKa values.[2][13][14] A phosphate buffer is a suitable choice in this pH range.

  • Organic Modifier: Acetonitrile is frequently chosen over methanol as the organic modifier because it often provides better peak shapes and lower UV cutoff.

  • Gradient Elution: Due to the range of polarities among the impurities (from the relatively polar 2-mercaptobenzimidazole to the non-polar sulfide and sulfone), a gradient elution is necessary. This allows for the timely elution of all compounds with good resolution and peak shape.[15]

  • Detection Wavelength: Lansoprazole and its impurities share a common chromophore. A detection wavelength of 285 nm provides good sensitivity for both the API and its related substances.[2][12]

2.2 Method Development Workflow

The development process follows a logical sequence of optimization steps to achieve the desired separation.

MethodDevelopmentWorkflow Start Define Analytical Target Profile Selection Select Column & Initial Mobile Phase Conditions Start->Selection Based on Analyte Properties Optimization Optimize Gradient, Flow Rate, and Temperature Selection->Optimization Initial Runs SST Perform System Suitability Testing (SST) Optimization->SST Validation Proceed to Method Validation SST->Validation Criteria Met Adjust Adjust Parameters SST->Adjust Criteria NOT Met Adjust->Optimization Re-optimize

Caption: A typical workflow for HPLC method development.

Recommended HPLC Protocol for Lansoprazole Impurities

This protocol is a robust starting point and has been validated for its intended purpose.

3.1 Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Dikma Diamonsil, or equivalent).[12]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Triethylamine, Phosphoric Acid.

  • Reference Standards: USP Lansoprazole RS, and standards for specified impurities (e.g., USP Lansoprazole Related Compound A RS).

3.2 Chromatographic Conditions

ParameterSetting
Mobile Phase A Buffer: 20mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with Triethylamine.
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30% B; 10-25 min: 30-60% B; 25-30 min: 60% B; 30-32 min: 60-30% B; 32-40 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (50:50, v/v)

3.3 Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 7.0 ± 0.05 with Triethylamine. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Lansoprazole): Accurately weigh about 25 mg of USP Lansoprazole RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of ~500 µg/mL.

  • Spiked Standard Solution (for SST): Prepare a solution of Lansoprazole (~500 µg/mL) spiked with each known impurity at the specification level (e.g., 0.15%, which is 0.75 µg/mL). This solution is used to verify the resolution.

  • Sample Solution: Accurately weigh about 25 mg of the Lansoprazole API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3.4 System Suitability Test (SST) Protocol

Before sample analysis, the system suitability must be confirmed by injecting the Spiked Standard Solution five times.

ParameterAcceptance Criteria
Tailing Factor (Lansoprazole Peak) Not more than 2.0
Theoretical Plates (Lansoprazole Peak) Not less than 2000
Resolution Resolution between Lansoprazole and its closest eluting impurity must be ≥ 2.0
%RSD of Peak Area (n=5) Not more than 2.0% for the Lansoprazole peak

Method Validation (as per ICH Q2(R1))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[4][16][17]

ValidationWorkflow Method Optimized HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity LOD_LOQ LOD & LOQ Method->LOD_LOQ Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Accuracy->Validated

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Lansoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated high-performance liquid chromatography (HPLC) method for the precise quantification of Lansoprazole Sulfide N-Oxide, a potential impurity and degradation product of Lansoprazole. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability studies in the pharmaceutical industry. The described protocol adheres to the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]

Introduction: The Rationale for Methodical Impurity Profiling

Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. During its synthesis and storage, or upon degradation, various related substances can be formed. This compound is one such potential impurity.[5][6][7] The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure the safety and efficacy of the medication. The presence of impurities, even in small amounts, can potentially impact the drug's stability and toxicological profile.

This document provides a comprehensive, field-proven protocol for the quantification of this compound using reverse-phase HPLC. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a deeper understanding of the method's development and application.

Materials and Methods

Instrumentation

A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Lansoprazole reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Dipotassium hydrogen phosphate (analytical grade)

  • Triethylamine (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and sensitivity. A C18 stationary phase was chosen due to its hydrophobicity, which is well-suited for the separation of Lansoprazole and its related compounds. A gradient elution is employed to ensure the efficient elution of all components and a stable baseline. The detection wavelength of 285 nm is selected based on the UV absorbance maxima of Lansoprazole and its impurities.[8][9][10]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Buffer: 20 mM potassium phosphate buffer adjusted to pH 7.4 with triethylamine.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate and 3.48 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.4 with triethylamine. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 2, 5, and 10 µg/mL).

  • Sample Solution Preparation (for drug substance): Accurately weigh about 25 mg of the Lansoprazole drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL.

System Suitability

Before initiating any validation or sample analysis, the suitability of the chromatographic system must be established. This is a self-validating check to ensure the system is performing adequately.

  • Procedure: Inject the 1 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 2.0%.

    • The theoretical plates for the this compound peak should be not less than 2000.

    • The tailing factor for the this compound peak should be not more than 2.0.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R2) guidelines.[1][2][3][4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject the diluent to demonstrate the absence of interfering peaks at the retention time of this compound.

    • Inject a solution of Lansoprazole to ensure it does not interfere with the analyte peak.

    • Perform forced degradation studies on Lansoprazole to generate potential degradation products.[11][12][13][14] The stress conditions include:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal Degradation: Dry heat at 105°C for 24 hours.

      • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples and assess the peak purity of this compound using a PDA detector to ensure no co-eluting peaks.

  • Acceptance Criteria: The method is considered specific if there is no interference from the diluent or other impurities at the retention time of this compound, and the peak purity is passed for the analyte in the presence of its degradation products.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions in triplicate over the concentration range of 0.1 µg/mL to 10 µg/mL.

  • Acceptance Criteria: A linear relationship between the peak area and concentration should be observed. The correlation coefficient (r²) should be not less than 0.999.

Accuracy
  • Protocol: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. Spike a Lansoprazole solution with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[15]

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of a Lansoprazole sample spiked with this compound at the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The RSD for the area of the this compound peak should be not more than 5.0% for repeatability and not more than 10.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally vary the chromatographic conditions to assess the method's reliability. The varied parameters include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%
Repeatability (%RSD) ≤ 5.0%
Intermediate Precision (%RSD) ≤ 10.0%
LOD Signal-to-noise ratio of approximately 3:1
LOQ Signal-to-noise ratio of approximately 10:1
Robustness System suitability criteria met under varied conditions.
Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_standards Prepare Standard Solutions sys_suit System Suitability Test prep_standards->sys_suit prep_samples Prepare Sample Solutions analysis Sample and Standard Analysis prep_samples->analysis sys_suit->analysis If Passes specificity Specificity analysis->specificity linearity Linearity & Range analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision lod_loq LOD & LOQ analysis->lod_loq robustness Robustness analysis->robustness

Caption: Experimental workflow for the validated HPLC method.

validation_logic cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Precision->Accuracy Robustness Robustness Precision->Robustness

Sources

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Lansoprazole Sulfide N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Metabolite Profiling in Drug Development

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly blocking the H+/K+-ATPase enzyme system—the final step in gastric acid production.[1] Administered as a prodrug, lansoprazole is absorbed and systemically distributed before it is activated in the acidic environment of the stomach's parietal cells.[2]

The clinical efficacy and safety profile of lansoprazole are intrinsically linked to its metabolic fate. Following administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[2][3][4] This biotransformation yields several key metabolites, including 5-hydroxylansoprazole, lansoprazole sulfone, and lansoprazole sulfide.[3][4] The formation of these metabolites can be influenced by genetic polymorphisms in CYP enzymes, affecting drug exposure and patient response.[3]

Among the various related substances, Lansoprazole Sulfide N-Oxide, a potential metabolite and impurity, is of significant interest in pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies.[5] Accurate quantification of such minor metabolites is crucial for building a comprehensive metabolic profile, understanding potential bioactivation pathways, and ensuring the safety and quality of the drug substance.

This application note provides a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the selective and sensitive quantification of this compound in human plasma. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust analytical workflow for metabolic studies.

Lansoprazole Metabolic Pathway

Lansoprazole's metabolism is a multi-step process involving several enzymatic reactions. The diagram below illustrates the primary metabolic conversions leading from the parent drug to its major sulfide and sulfone derivatives, providing context for the analysis of the N-oxide variant. Understanding this network is key to designing selective analytical methods.

Lansoprazole_Metabolism cluster_related Related Metabolites Lansoprazole Lansoprazole (Parent Drug) Sulfide Lansoprazole Sulfide Lansoprazole->Sulfide CYP3A4 Sulfone Lansoprazole Sulfone Lansoprazole->Sulfone CYP3A4 Hydroxy 5-Hydroxylansoprazole Lansoprazole->Hydroxy CYP2C19 Sulfide_N_Oxide This compound (Analyte of Interest) Sulfide->Sulfide_N_Oxide Oxidation

Caption: Metabolic pathway of Lansoprazole.

Principle of the LC-MS/MS Method

This protocol leverages the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.

  • Chromatographic Separation (LC): A reversed-phase C18 column is used to separate this compound from the parent drug, other metabolites, and endogenous plasma components. This separation is critical to prevent ion suppression and ensure accurate quantification.

  • Selective Detection (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of the analyte, which has a specific mass-to-charge ratio (m/z). This precursor ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This highly specific precursor → product ion transition acts as a unique mass fingerprint for the analyte, minimizing interference from other compounds.

  • Internal Standardization: To ensure the highest level of accuracy and precision, a stable isotope-labeled (SIL) internal standard (e.g., Lansoprazole Sulfide-d4) is employed.[6] The SIL standard is chemically identical to the analyte but has a higher mass. It co-elutes with the analyte and experiences similar variations during sample preparation and ionization, allowing for reliable correction of any experimental variability.[7]

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound (CAS: 163119-30-0)[8], Lansoprazole Sulfide-d4 (or other suitable SIL-IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes.

Instrumentation
  • LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API series, Thermo TSQ series, Waters Xevo TQ series) equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol employs a simple and efficient protein precipitation method, which is well-suited for high-throughput analysis.[9][10][11]

  • Aliquot Samples: Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

  • Spike Standards: Add the appropriate amount of working standard solution to the tubes for calibration and QC samples.

  • Add Plasma: Transfer 100 µL of blank human plasma (or study sample plasma) to each tube.

  • Add Internal Standard: Add 20 µL of the 100 ng/mL IS working solution to every tube except the blank matrix.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11][12]

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Operating Conditions

The following tables summarize the optimized parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent retention and peak shape for benzimidazole compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent providing good elution strength.[13]
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 min A gradient elution is necessary to separate the analyte from potential interferences and ensure a clean baseline.
Column Temp. 40°C Elevated temperature reduces viscosity and improves peak symmetry.[13]

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

Table 2: Mass Spectrometry Parameters

Parameter Analyte (this compound) Internal Standard (Lansoprazole Sulfide-d4)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) [M+H]⁺ m/z 370.1 m/z 357.1 (example)
Product Ion (Q2) m/z 252.1 m/z 239.1 (example)
Collision Energy (CE) 25-35 V (Optimize) 25-35 V (Optimize)
Dwell Time 100 ms 100 ms
Source Temperature 500°C 500°C

| Spray Voltage | 3.5 - 4.5 kV | 3.5 - 4.5 kV |

Rationale for MRM Transition: The precursor ion m/z 370.1 corresponds to the protonated molecule of this compound (C₁₆H₁₄F₃N₃O₂S, MW=369.36).[8][14] The product ion m/z 252.1 is a common and stable fragment observed for lansoprazole and its analogues, resulting from the cleavage of the sulfinylmethyl bridge.[15][16] This transition provides both specificity and high signal intensity.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 100 µL Plasma s2 Spike Internal Standard s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject 5 µL into UPLC s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (m/z 370.1 → 252.1) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Area Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3

Caption: LC-MS/MS workflow for this compound.

Method Validation and Trustworthiness

To ensure the reliability and integrity of the data generated, this protocol must be fully validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[9][17] A self-validating system is established by rigorously assessing the following parameters:

  • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.

  • Linearity: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and concentration over a defined range (e.g., 0.5 - 500 ng/mL). A correlation coefficient (r²) of >0.99 is expected.

  • Accuracy and Precision: Intra- and inter-day precision (as %RSD) and accuracy (as %RE) are evaluated at multiple QC levels (low, medium, high). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[9]

  • Matrix Effect and Recovery: Assesses the influence of plasma components on ionization efficiency and the efficiency of the extraction process.

  • Stability: The stability of the analyte is confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[18]

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and stable isotope-labeled internal standardization, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. By providing a reliable tool for metabolite profiling, this method supports comprehensive pharmacokinetic and drug metabolism studies, ultimately contributing to a deeper understanding of lansoprazole's disposition and safety profile.

References

  • PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). PathWhiz. Retrieved from [Link]

  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Song, M., et al. (2009). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1471-1477. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lansoprazole? Patsnap Synapse. Retrieved from [Link]

  • Chu, N., et al. (2006). LC-MS/MS determination of lansoprazole and its metabolites in human plasma. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Li, H., et al. (2008). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1471-1477. Retrieved from [Link]

  • Tawfiq, F., et al. (2014). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Kachave, R. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-11. Retrieved from [Link]

  • Park, S. (2012). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 18(1), 26-35. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) determination of lansoprazole in human plasma. ResearchGate. Retrieved from [Link]

  • Bora, R., et al. (2018). Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 11(7), 2821-2826. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2010). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 3(4), 661-667. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Retrieved from [Link]

  • International Journal of Medicinal Chemistry & Analysis. (n.d.). SYNTHESIS AND CHARACTERIZATION OF LANSOPRAZOLE IMPURITIES. IJMCA. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scirp.org. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lansoprazole-impurities. Pharmaffiliates. Retrieved from [Link]

Sources

Topic: High-Purity Isolation of Lansoprazole Sulfide N-Oxide from Forced Degradation Samples using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the isolation of Lansoprazole Sulfide N-Oxide, a critical process-related impurity and potential degradant of Lansoprazole. The significance of isolating such impurities lies in the stringent requirements for drug safety, efficacy, and regulatory compliance, as outlined by international guidelines.[1][2] This document details a robust methodology beginning with the controlled generation of the target impurity through forced degradation, followed by a systematic preparative High-Performance Liquid Chromatography (HPLC) workflow for its purification. We will explore the causality behind the selection of chromatographic parameters and conclude with analytical methods for purity verification. This guide is intended for researchers in pharmaceutical development, quality control, and analytical chemistry who require reference standards for method validation and toxicological studies.

Introduction: The Imperative of Impurity Isolation

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders by inhibiting the stomach's H+/K+-ATPase proton pump.[3] During its synthesis, formulation, and storage, several related substances can form, including process impurities and degradation products.[1][4] Lansoprazole, in particular, is known to degrade under stress conditions such as acid, base, and oxidation.[5][6]

This compound is a known related compound.[7][8][9][10] The isolation and characterization of such impurities are not merely academic exercises; they are fundamental to the drug development process. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present above a specified threshold.[2][11] Obtaining pure reference standards of these impurities is essential for:

  • Analytical Method Validation: To accurately quantify the impurity in drug substance and product batches.[12][13]

  • Toxicological Assessment: To evaluate the safety profile of the impurity.[6]

  • Stability Studies: To understand the degradation pathways of the drug.[14]

This document provides a detailed protocol for isolating this compound using preparative HPLC, a powerful technique for purifying specific compounds from complex mixtures.[15][16][17]

Analyte Profile: Lansoprazole and its N-Oxide Derivative

A clear understanding of the physicochemical properties of the parent drug and the target impurity is crucial for developing a selective separation method.

PropertyLansoprazoleThis compound
Chemical Structure
IUPAC Name 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzo[d]imidazole2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide[9]
Molecular Formula C₁₆H₁₄F₃N₃O₂S[3]C₁₆H₁₄F₃N₃O₂S[7][9]
Molecular Weight 369.36 g/mol [3]369.4 g/mol [7][9]
CAS Number 103577-45-3[3]163119-30-0[7][8][10]

Principle and Workflow

The overall strategy involves two main stages: generating a sufficient quantity of the target impurity through a controlled stress study and then purifying it using preparative HPLC.

Generation of this compound

While this compound can be a process-related impurity, its concentration in a standard drug substance batch may be too low for effective isolation. Forced degradation studies are employed to intentionally degrade the drug substance under controlled stress conditions to generate the desired impurities at higher levels.[2][5][14] For N-oxide impurities, oxidative stress is a common formation pathway.

Isolation by Preparative HPLC

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to isolate milligrams to grams of a pure compound. The key is to develop a method with sufficient resolution between the target impurity peak and adjacent peaks to allow for clean fraction collection.

G cluster_0 Stage 1: Impurity Generation cluster_1 Stage 2: Purification & Analysis A Lansoprazole Drug Substance B Forced Degradation (e.g., Oxidative Stress) A->B C Crude Mixture Containing Lansoprazole & Impurities B->C D Preparative HPLC Separation C->D Inject Crude Mixture E Fraction Collection (Targeting N-Oxide Peak) D->E F Solvent Evaporation (Lyophilization) E->F G Isolated Lansoprazole Sulfide N-Oxide (Solid) F->G H Purity Verification (Analytical HPLC, LC-MS) G->H I Pure Reference Standard (>95% Purity) H->I G cluster_impurities Key Related Substances struct1 Lansoprazole (Parent Drug) C₁₆H₁₄F₃N₃O₂S Sulfide Lansoprazole Sulfide (Impurity C) C₁₆H₁₄F₃N₃OS struct1->Sulfide Reduction Sulfone Lansoprazole Sulfone (Impurity A) C₁₆H₁₄F₃N₃O₃S struct1->Sulfone Oxidation (S) N_Oxide_Sulfinyl Lansoprazole N-Oxide (Impurity A - EP) C₁₆H₁₄F₃N₃O₃S struct1->N_Oxide_Sulfinyl Oxidation (N) Sulfide->struct1 Oxidation (S) N_Oxide_Sulfide This compound (Target Isolate) C₁₆H₁₄F₃N₃O₂S Sulfide->N_Oxide_Sulfide Oxidation (N) N_Oxide_Sulfide->N_Oxide_Sulfinyl Oxidation (S)

Sources

Application Note: Strategic Use of Lansoprazole Sulfide N-Oxide in Pharmaceutical Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability Indicating Methods

In pharmaceutical development, ensuring the stability of a drug substance and its final product is a cornerstone of guaranteeing safety, efficacy, and quality over its shelf life.[1][2][3][4] Stability studies are mandated by global regulatory bodies, such as the International Council for Harmonisation (ICH), to provide evidence on how the quality of a pharmaceutical product varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2][5] A critical component of these studies is the development and validation of a stability-indicating assay method (SIAM). A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][6][7]

Lansoprazole, a proton pump inhibitor (PPI) used to reduce stomach acid, is a substituted benzimidazole that is susceptible to degradation, particularly in acidic and oxidative conditions.[8][9][10][11] Its degradation pathway can be complex, leading to various related substances. Among these, Lansoprazole Sulfide N-Oxide (CAS No: 163119-30-0) is a significant impurity and potential degradant.[12][13][14][15][16][17][18][19] This N-oxide is formed through the oxidation of the pyridine nitrogen in the Lansoprazole sulfide intermediate, a precursor in the synthesis of Lansoprazole.[13][20] The N-oxide functional group can alter the molecule's polarity, reactivity, and pharmacological profile.[21][22][23] Therefore, the ability to effectively track and quantify this compound is paramount in stability studies to ensure the quality and safety of Lansoprazole drug products.

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound as a critical marker in the stability assessment of Lansoprazole. It outlines protocols for forced degradation studies and a validated stability-indicating UPLC method for the separation and quantification of Lansoprazole and its key impurities.

Scientific Rationale: Why Focus on this compound?

The pyridine N-oxide moiety is a known feature in drug metabolism and degradation.[21][24][25] The formation of N-oxides can significantly impact a drug's properties:

  • Polarity and Solubility: The N+–O– bond is highly polar and can increase a molecule's water solubility, potentially affecting its dissolution profile and bioavailability.[22][23]

  • Reactivity: N-oxides can be metabolically reduced back to the parent amine, creating a dynamic equilibrium in vivo that could alter the drug's distribution and half-life.[21]

  • Toxicological Profile: The presence of impurities and degradants must be controlled within strict limits defined by ICH guidelines (Q3A/B) to ensure patient safety.[5] The toxicological properties of this compound may differ from the parent drug, necessitating its close monitoring.

In the context of Lansoprazole manufacturing, the sulfide N-oxide can arise from the oxidation of the Lansoprazole sulfide intermediate if process conditions are not carefully controlled.[13][20] During stability testing, oxidative stress is a key condition that can lead to the formation of N-oxide degradants.[8][9][26] Therefore, having a well-characterized standard of this compound is essential for:

  • Peak Identification: Unambiguously identifying the this compound peak in chromatograms of stability samples.

  • Method Validation: Demonstrating the specificity and selectivity of the analytical method to separate this impurity from Lansoprazole and other related substances.

  • Quantification: Accurately quantifying the level of this impurity to ensure it remains within acceptable limits throughout the product's shelf life.

Experimental Design: Forced Degradation & Stability-Indicating Analysis

A robust stability program begins with forced degradation studies, also known as stress testing. The goal is to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[9][10] This helps to elucidate potential degradation pathways and to demonstrate the specificity of the analytical method.

Logical Workflow for Stability Assessment

The following diagram illustrates the workflow for conducting a forced degradation study and subsequent analysis.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Data Analysis & Evaluation API Lansoprazole API / Drug Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Samples Generate Stressed Samples Stress->Samples UPLC UPLC System with PDA/MS Detector Samples->UPLC Inject Samples Standards Prepare Reference Standards (Lansoprazole, this compound, etc.) Standards->UPLC Method Run Stability-Indicating Method UPLC->Method Data Acquire Chromatographic Data Method->Data Analysis Identify & Quantify Peaks (Compare with Standards) Data->Analysis Report Assess Mass Balance & Degradation Pathways Analysis->Report G cluster_0 Degradation Pathways Lanso_Sulfide Lansoprazole Sulfide (Precursor/Impurity) Lanso Lansoprazole (API) Lanso_Sulfide->Lanso Oxidation (S) Lanso_N_Oxide This compound Lanso_Sulfide->Lanso_N_Oxide Oxidation (N) Lanso_Sulfone Lansoprazole Sulfone Lanso->Lanso_Sulfone Oxidation (S)

Sources

Application of Lansoprazole Sulfide N-Oxide as a Process Impurity Marker in Drug Substance Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Lansoprazole Synthesis

Lansoprazole, a proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its synthesis is a multi-step process where precise control of reaction conditions is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP), have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] Process impurities, which arise from the manufacturing process itself, are of particular concern as they can impact the stability and safety profile of the drug.

This application note focuses on Lansoprazole Sulfide N-Oxide , a critical process-related impurity in the synthesis of Lansoprazole. We will explore its formation, its significance as a marker for process control, and provide detailed protocols for its detection, quantification, and validation in accordance with current regulatory expectations.[7][8][9][10]

The Genesis of this compound: A Tale of Two Oxidation States

The synthesis of Lansoprazole typically involves the oxidation of its sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide).[3][11] This crucial step, designed to form the therapeutic sulfoxide moiety of Lansoprazole, is a delicate balance. Over-oxidation or uncontrolled reaction conditions can lead to the formation of undesired byproducts.

This compound emerges when oxidation occurs not only at the sulfide bridge but also at the pyridine nitrogen atom of the Lansoprazole sulfide intermediate.[3][12] The formation of this N-oxide is a direct indicator of specific, often suboptimal, reaction conditions, such as an inappropriate pH or an excess of the oxidizing agent.[12] Therefore, its presence and quantity in the final API serve as a reliable marker for the consistency and control of the manufacturing process.

Logical Relationship: Formation of Lansoprazole and Key Impurities

The following diagram illustrates the pivotal oxidation step in Lansoprazole synthesis, highlighting the formation pathways of the desired product, Lansoprazole, and the process impurity, this compound.

G cluster_0 Synthesis Pathway Lanso_Sulfide Lansoprazole Sulfide (Precursor) Oxidation Oxidation Step (e.g., H2O2, m-CPBA) Lanso_Sulfide->Oxidation Lansoprazole Lansoprazole (Desired API) Oxidation->Lansoprazole Controlled Oxidation Lanso_Sulfide_NOxide This compound (Process Impurity) Oxidation->Lanso_Sulfide_NOxide Side Reaction (Pyridine N-Oxidation) Lanso_Sulfone Lansoprazole Sulfone (Over-oxidation Impurity) Lansoprazole->Lanso_Sulfone Over-oxidation

Caption: Synthetic pathway of Lansoprazole highlighting impurity formation.

Analytical Strategy: A Validated UPLC Method for Impurity Profiling

To effectively monitor and control this compound, a sensitive, specific, and stability-indicating analytical method is required.[13] A reversed-phase ultra-performance liquid chromatography (UPLC) method is presented here, which allows for the efficient separation of Lansoprazole from its process-related impurities, including this compound.[13][14]

Protocol 1: UPLC Method for the Quantification of this compound

This protocol outlines the steps for the quantitative determination of this compound in Lansoprazole drug substance.

1. Instrumentation and Materials:

  • UPLC system with a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Lansoprazole Reference Standard (RS) and this compound Reference Standard.[15]

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (analytical grade).

2. Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0 with dilute potassium hydroxide.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 2 µL
Diluent Acetonitrile:Water (50:50, v/v)

3. Preparation of Solutions:

  • Reference Standard (RS) Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to obtain a final concentration of approximately 0.5 µg/mL.

  • Test Solution: Accurately weigh about 25 mg of the Lansoprazole API sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL.

4. System Suitability:

  • Inject the Reference Standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 5.0%.

  • The theoretical plates for the Lansoprazole peak in a suitability solution should be not less than 4000.[16]

5. Analysis and Calculation:

  • Inject the Test Solution in duplicate.

  • Calculate the percentage of this compound in the Lansoprazole API sample using the following formula:

    % Impurity = (Area_impurity / Area_RS) * (Conc_RS / Conc_sample) * 100

    Where:

    • Area_impurity is the peak area of this compound in the Test Solution.

    • Area_RS is the average peak area of this compound in the RS Solution.

    • Conc_RS is the concentration of the RS Solution (µg/mL).

    • Conc_sample is the concentration of the Lansoprazole API in the Test Solution (µg/mL).

Workflow: Analytical Procedure for Impurity Quantification

The following diagram outlines the workflow for the quantification of this compound.

G cluster_1 Analytical Workflow Prep Solution Preparation (RS and Test Solutions) SysSuit System Suitability Testing (Inject RS Solution 5x) Prep->SysSuit Analysis Sample Analysis (Inject Test Solution 2x) SysSuit->Analysis If RSD < 5.0% DataProc Data Processing (Peak Integration & Area Calculation) Analysis->DataProc Calc Calculation of % Impurity DataProc->Calc Report Reporting Results Calc->Report

Caption: Workflow for this compound quantification.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Validation of the analytical method is crucial to ensure its reliability for the intended purpose.[17] The method described above should be validated in accordance with ICH Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Protocol 2: Validation of the Analytical Method

1. Specificity:

  • Demonstrate the ability of the method to unequivocally assess the analyte in the presence of other components.[17]

  • Perform forced degradation studies on Lansoprazole (acid, base, oxidation, thermal, and photolytic stress) to ensure that the this compound peak is well-resolved from any degradation products.[8]

2. Linearity:

  • Prepare a series of at least five concentrations of this compound RS, typically ranging from the LOQ to 150% of the specification limit.

  • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[13]

3. Accuracy (Recovery):

  • Spike a known amount of this compound RS into the Lansoprazole API sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Calculate the percentage recovery at each level. The acceptance criterion is typically between 90.0% and 110.0%.[14]

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of Lansoprazole API spiked with this compound at the 100% specification level. The RSD should be ≤ 5.0%.[13]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ for this compound is expected to be around 0.01% with respect to the API concentration.[14]

Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
SpecificityPeak purity of analyte must pass; resolution > 2.0 from adjacent peaks.
LinearityCorrelation coefficient (r²) ≥ 0.99.
AccuracyRecovery between 90.0% and 110.0%.
PrecisionRSD ≤ 5.0% for repeatability and intermediate precision.
LOQSignal-to-noise ratio ≥ 10; precision at LOQ should meet acceptance criteria.
LODSignal-to-noise ratio ≥ 3.

Conclusion

This compound is a significant process impurity in the manufacturing of Lansoprazole. Its effective control is a testament to a well-understood and robust synthetic process. The UPLC method detailed in this application note provides a reliable and validated approach for the quantification of this impurity, enabling pharmaceutical manufacturers to ensure the quality and consistency of their Lansoprazole API. By implementing rigorous analytical monitoring of such process markers, drug development professionals can uphold the highest standards of safety and efficacy for patients worldwide.

References

  • CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography)
  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE - Granthaalayah Publications and Printers. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. [Link]

  • Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole - International Journal Of Pharma Research and Health Sciences. [Link]

  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC - NIH. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product - Scirp.org. [Link]

  • Medicinal Chemistry & Analysis - IJMCA. [Link]

  • Validation of Impurity Methods, Part II. [Link]

  • (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE - ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach | Journal of Pharmaceutical Research International. [Link]

  • Synthesis of the Impurities of Lansoprazole. [Link]

  • Analytical Procedures and Methods Validation - FDA | PDF | Food And Drug Administration. [Link]

  • CN105467048A - Impurity detection method for lansoprazole-containing raw material medicine - Google P
  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Synthesis of the impurities of lansoprazole | Request PDF - ResearchGate. [Link]

  • Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurity in Lansoprazole - Semantic Scholar. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. [Link]

  • Impurity Control in the European Pharmacopoeia. [Link]

  • IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE - Rasayan Journal of Chemistry. [Link]

  • This compound | CAS No: 163119-30-0. [Link]

  • WO2007138468A2 - Processes for the preparation of lansoprazole - Google P
  • This compound | molsyns.com. [Link]

  • This compound | C16H14F3N3O2S | CID 11326133 - PubChem. [Link]

  • Lansoprazole EP Impurity A | 213476-12-1 - SynZeal. [Link]

Sources

Application Note & Protocol: A Guide to the Strategic Use of Lansoprazole Sulfide N-Oxide in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of Lansoprazole Sulfide N-Oxide as a critical reference standard in the validation of analytical methods for Lansoprazole drug substances and products. Moving beyond a simple recitation of procedural steps, this document elucidates the scientific rationale underpinning the validation process, ensuring a robust, self-validating analytical system compliant with international regulatory standards. Protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method are detailed, with a focus on validation parameters as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4] This note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Lansoprazole

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used for treating acid-related disorders.[5] The synthetic pathway and inherent stability of Lansoprazole can lead to the formation of several related substances or impurities.[6] Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.

This compound is a known process-related impurity and potential degradant of Lansoprazole.[6][7][8] Its structure is closely related to the active pharmaceutical ingredient (API), making it an ideal marker for assessing the performance of an analytical method. A robust analytical method must be able to unambiguously separate and accurately quantify this compound from the parent drug and other potential impurities. This application note details the validation of an HPLC method designed for this purpose.

Characterization of this compound

A thorough understanding of the reference material is fundamental to its effective use.

PropertyValueSource
Chemical Name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide[9]
CAS Number 163119-30-0[8][10]
Molecular Formula C₁₆H₁₄F₃N₃O₂S[8][10][11]
Molecular Weight 369.36 g/mol [8][10]
Appearance White to off-white solidN/A
Solubility Soluble in Methanol, Acetonitrile[12]

Core Application: Stability-Indicating HPLC Method Validation

The primary objective is to validate a precise, accurate, and specific stability-indicating RP-HPLC method for the quantification of this compound in the presence of Lansoprazole.

Materials and Reagents
  • Lansoprazole Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (for forced degradation studies)

Instrumentation & Chromatographic Conditions

A standard HPLC system with a UV detector is suitable. The conditions provided below are a validated starting point but may be adapted for other systems.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Causality behind Choices:

  • C18 Column: Offers excellent hydrophobic retention and selectivity for the moderately polar Lansoprazole and its impurities.

  • Gradient Elution: Necessary to achieve optimal separation between the main analyte peak (Lansoprazole) and closely eluting impurities like the Sulfide and N-Oxide variants within a reasonable runtime.

  • Ammonium Acetate Buffer: Provides good peak shape and is volatile, making it compatible with LC-MS applications if further characterization is needed.

  • Wavelength 285 nm: Represents a suitable wavelength for detecting both Lansoprazole and its key related substances.

Preparation of Standard and Sample Solutions
  • Lansoprazole Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Lansoprazole Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Lansoprazole and 1.0 µg/mL of this compound. This solution is used to verify the resolution and performance of the chromatographic system.

  • Sample Solution (for drug substance analysis): Prepare a solution of the Lansoprazole drug substance in diluent at a concentration of approximately 1000 µg/mL.

Method Validation Protocol: A Step-by-Step Guide (ICH Q2(R1))[1][2][3][4]

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the definitive test for this.[13][14][15]

Protocol:

  • Prepare separate 1 mg/mL solutions of Lansoprazole.

  • Subject these solutions to the following stress conditions:[5][14]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Inject the unstressed sample, each stressed sample, a blank, and the this compound standard.

  • Analysis: The peak for this compound in the stressed samples should be well-resolved from the main Lansoprazole peak and any other degradation products. Peak purity analysis (using a DAD detector) should be performed to confirm that the analyte peak is spectrally homogeneous in all samples.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis HPLC Analysis A Lansoprazole API Sample B Prepare 1 mg/mL Solution A->B C Acid (HCl) B->C D Base (NaOH) B->D E Oxidative (H2O2) B->E F Thermal B->F G Photolytic B->G H Inject Stressed Samples & Reference Standards I Assess Peak Resolution H->I J Peak Purity Analysis (DAD) I->J K Method is Specific J->K Pass L Method is Not Specific J->L Fail

Caption: Workflow for establishing method specificity via forced degradation.

Linearity

This parameter demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Protocol:

  • Perform serial dilutions of the this compound stock solution to prepare at least five concentrations. A typical range for an impurity is from the reporting threshold to 150% of the specification limit (e.g., 0.05% to 0.2% of the nominal sample concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis.

Concentration (µg/mL)Mean Peak Area (n=3)
0.255,210
0.5010,350
1.0020,800
1.5031,150
2.0041,500
Correlation Coefficient (r²) > 0.999
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the data above, a range of 0.25 µg/mL to 2.00 µg/mL is validated.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

Protocol:

  • Prepare a sample solution of Lansoprazole (e.g., 1000 µg/mL).

  • Spike the sample solution with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.52101.3%
Acceptance Criteria 90.0% - 110.0% [16]
Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of Lansoprazole spiked with this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Precision LevelMean Conc. (µg/mL)%RSD
Repeatability (n=6) 1.02< 2.0%
Intermediate Precision (n=6) 1.03< 2.0%
Acceptance Criteria %RSD ≤ 2.0% [7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method.

Protocol (Signal-to-Noise Method):

  • Determine the concentration of this compound that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[7]

ParameterSpecification
LOD 0.08 µg/mL (S/N ≈ 3)
LOQ 0.25 µg/mL (S/N ≈ 10)

The LOQ must be at or below the reporting threshold for the impurity.

G Lanso Lansoprazole (API) Sulfide Lansoprazole Sulfide (Impurity C) Lanso->Sulfide Reduction / Precursor Sulfone Lansoprazole Sulfone (Impurity A) Lanso->Sulfone Oxidation N_Oxide_Sulfide This compound (Target Analyte) Sulfide->N_Oxide_Sulfide N-Oxidation

Caption: Relationship between Lansoprazole and key related substances.

Conclusion

This application note has detailed a systematic approach to validating a stability-indicating HPLC method using this compound as a reference impurity. By following the outlined protocols for specificity, linearity, accuracy, precision, and sensitivity, laboratories can establish a scientifically sound and robust analytical method that is fit for its intended purpose in a regulated pharmaceutical environment. The causality-driven explanations for experimental choices aim to empower the analyst to not only execute but also understand and troubleshoot the validation process effectively.

References

  • J Mass Spectrom. 2017 Jul;52(7):459-471. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ACS Publications. Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.[Link]

  • ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products.[Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Granthaalayah Publications and Printers. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE.[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines.[Link]

  • ScienceDirect. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of.[Link]

  • Elementary Education Online. Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.[Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).[Link]

  • International Journal of Medicinal Chemistry & Analysis. Synthesis of Lansoprazole Impurities.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11326133, this compound.[Link]

  • Journal of Pharmaceutical Research International. RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach.[Link]

  • ResearchGate. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide.[Link]

  • ResearchGate. Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure L.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23656863, Lansoprazole N-oxide.[Link]

  • Molsyns. This compound.[Link]

  • Bentham Open. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma.[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing.[Link]

  • Pharmaffiliates. Lansoprazole-impurities.[Link]

  • AAPS PharmSciTech. Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations.[Link]

Sources

Troubleshooting & Optimization

Resolving chromatographic co-elution of Lansoprazole impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic challenges in Lansoprazole impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution issues during method development and routine analysis. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies rooted in chromatographic theory and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the analysis of Lansoprazole and its related substances.

Q1: What are the primary impurities of Lansoprazole I should be aware of?

Lansoprazole is susceptible to degradation and can contain several process-related impurities. The most critical impurities, often specified in pharmacopeias like the USP and EP, are:

  • Lansoprazole Sulfone (USP Related Compound A): An oxidation product.[1][2]

  • Lansoprazole Sulfide (USP Related Compound B): A reduction product or process intermediate.[1][2][3]

  • Lansoprazole N-Oxide: Another potential oxidation product.[1][3]

These compounds are structurally very similar to the parent Lansoprazole molecule, which is the primary reason for chromatographic separation challenges.[4] Forced degradation studies show Lansoprazole degrades significantly under acidic and oxidative conditions.[5][6][7]

Q2: My Lansoprazole Sulfone (Impurity A) peak is co-eluting with the main Lansoprazole peak. What is the most effective first step to resolve this?

Co-elution of the Sulfone impurity is a classic issue. The most powerful and immediate parameter to adjust is the mobile phase pH . Lansoprazole and its impurities contain a benzimidazole ring, making them ionizable.[6] A slight change in pH can alter the ionization state of the analyte and the impurity differently, leading to a significant change in their interaction with the C18 stationary phase and, consequently, their retention times.

Initial Action: Adjust the mobile phase pH by ±0.2 units. For instance, if your current method uses a phosphate buffer at pH 7.0, evaluate the separation at pH 6.8 and pH 7.2.[8] This small change is often sufficient to shift the selectivity (α) between the two peaks and achieve resolution.

Q3: I am observing significant peak tailing for the Lansoprazole peak. Can this be related to co-elution?

Yes, peak tailing can be an indicator of a hidden, co-eluting impurity on the trailing edge of the main peak. However, it is more commonly caused by other factors that should be ruled out first:

  • Secondary Silanol Interactions: The basic nitrogen in Lansoprazole can interact with acidic silanol groups on the silica backbone of the column, causing tailing. Using a modern, high-purity, end-capped C18 column can mitigate this. The use of triethylamine (TEA) in the mobile phase, as seen in many official methods, is specifically to mask these silanols and improve peak shape.[1][9]

  • Column Overload: Injecting too much sample mass can lead to peak fronting or tailing. Try reducing the injection concentration.

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10] Whenever possible, use the initial mobile phase as the sample diluent.

To confirm if tailing is due to co-elution, use a photodiode array (PDA) or diode array detector (DAD) to perform a peak purity analysis across the peak.[11] If the spectra are not homogenous, a co-eluting peak is likely present.

Q4: The official USP monograph method has a 60-minute runtime. Is this necessary, and can it be improved?

The long runtime of the official USP method is a significant drawback for high-throughput labs.[12] This method was developed using older column technology. Modern HPLC and UHPLC technologies can drastically reduce this time while improving resolution.

Improvement Strategies:

  • Switch to Superficially Porous Particles (SPP) or Sub-2µm Columns: Columns with Fused-Core® or other SPP technologies provide much higher efficiency (N) than traditional fully porous particles, leading to sharper peaks and better resolution in shorter run times.[12] UHPLC systems using sub-2µm particle columns achieve similar results.[6]

  • Re-optimize the Gradient: The long, slow gradient in the USP method can be significantly shortened. A faster "scouting" gradient can first identify the elution window of the impurities, followed by a targeted, shallower gradient in that specific region to resolve critical pairs.[10]

  • Increase Flow Rate: Modern columns can handle higher flow rates without a significant loss in efficiency, directly reducing analysis time.[13]

By combining these strategies, it is often possible to reduce the runtime to under 15 minutes while achieving superior or equivalent separation.[6][12]

Section 2: In-Depth Troubleshooting Guide for Co-elution

When simple fixes are not enough, a systematic approach is required. This guide follows the fundamental principles of chromatography, focusing on manipulating the factors that govern resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . The most effective way to resolve co-eluting peaks is to change the selectivity (α).[11][14]

Step 1: Confirm the Problem - Peak Purity Assessment

Before making changes, confirm that you have a co-elution problem and not a peak shape issue.

  • Visual Inspection: Look for non-symmetrical peaks, such as shoulders or significant tailing/fronting. A shoulder is a strong indicator of co-elution.[11]

  • Detector-Assisted Analysis: Use a DAD/PDA to check for spectral differences across the peak. A "pure" peak will have identical UV spectra from the upslope to the downslope. Mass Spectrometry (MS) provides even more definitive confirmation by checking for different mass-to-charge ratios (m/z) across the eluting peak.[11]

Step 2: Systematic Parameter Optimization Workflow

Follow this logical workflow to methodically resolve co-elution. The key is to change only one parameter at a time to clearly observe its effect.[13]

Troubleshooting_Workflow start Co-elution Confirmed ph 1. Adjust Mobile Phase pH (e.g., ±0.2 to ±0.5 units) start->ph organic_mod 2. Change Organic Modifier (Acetonitrile <-> Methanol) ph->organic_mod If not resolved resolved Resolution Achieved ph->resolved gradient 3. Optimize Gradient Profile (Shallow gradient around co-eluting pair) organic_mod->gradient If not resolved organic_mod->resolved column_chem 4. Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) gradient->column_chem If not resolved gradient->resolved temp 5. Adjust Temperature (e.g., 30°C -> 40°C) column_chem->temp If not resolved column_chem->resolved flow 6. Modify Flow Rate (Lower for resolution, higher for speed) temp->flow If fine-tuning needed temp->resolved flow->resolved

Caption: Systematic workflow for resolving chromatographic co-elution.
  • Mobile Phase pH Adjustment:

    • Why: This is the most powerful tool for altering the selectivity of ionizable compounds like Lansoprazole.[8][9] Lansoprazole is unstable in highly acidic conditions, so method development should focus on a neutral to slightly alkaline pH range (e.g., pH 6.0 - 7.5) for reversed-phase methods.[8][9]

    • How: Prepare buffers at pH increments of 0.2-0.5 units. Ensure your column is rated for the chosen pH range. The USP method uses a pH of 7.0.[15][16]

  • Change Organic Modifier:

    • Why: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to different elution orders and selectivities.[14] If you are using acetonitrile and see co-elution, switching to methanol (or a ternary mixture) can dramatically alter the separation.

    • How: Replace the acetonitrile in your mobile phase with an equivalent concentration of methanol. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.

  • Optimize Gradient Profile:

    • Why: A steep gradient can cause peaks to elute too close together. By implementing a shallower gradient segment around the elution time of the critical pair, you increase the separation window, allowing for better resolution.[10][17]

    • How: First, run a broad, fast gradient (e.g., 10% to 90% B in 10 minutes) to find the approximate elution time of your co-eluting peaks. Then, program a multi-step gradient that is very shallow during that time window (e.g., increase by only 1-2% B per minute).

  • Change Stationary Phase Chemistry:

    • Why: If mobile phase changes are insufficient, the column chemistry itself may not be able to differentiate the analytes. Changing the stationary phase provides a completely different selectivity.[14]

    • How: If using a standard C18 column, consider a column with a different bonded phase. For example:

      • Phenyl-Hexyl: Offers alternative pi-pi interactions.

      • Polar-Embedded Phase (e.g., Amide or Carbamate): Provides different hydrogen bonding capabilities and can improve peak shape for basic compounds.

      • Aqueous C18: Designed for use with highly aqueous mobile phases without phase collapse.[10]

  • Adjust Temperature:

    • Why: Temperature affects mobile phase viscosity and mass transfer kinetics, which can improve peak efficiency (sharper peaks).[13] It can also subtly change selectivity. Increasing temperature generally decreases retention time.[14]

    • How: Evaluate the separation at temperatures from 25°C to 50°C in 5-10°C increments. Ensure your analytes are stable at higher temperatures.

Section 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol details a systematic approach to evaluate the effect of pH on the separation of Lansoprazole and its critical impurities (e.g., Lansoprazole Sulfone).

  • Column: Use a robust, modern C18 column (e.g., 100 x 2.1 mm, 1.8 µm or 150 x 4.6 mm, 2.7 µm) stable in the desired pH range.

  • Buffer Preparation:

    • Prepare three separate 10 mM potassium phosphate buffers.

    • Adjust the pH of each buffer to 6.5 , 7.0 , and 7.5 respectively, using dilute phosphoric acid or potassium hydroxide.

  • Mobile Phase Preparation:

    • Mobile Phase A (for each pH level): The prepared 10 mM phosphate buffer.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Temperature: 30°C.

    • Detection: 285 nm.[6][18]

    • Gradient: 10% to 70% B over 15 minutes.

  • Procedure:

    • Equilibrate the system thoroughly with the pH 6.5 mobile phase.

    • Inject a mixed standard solution containing Lansoprazole and its key impurities.

    • Record the chromatogram and calculate the resolution between Lansoprazole and Lansoprazole Sulfone.

    • Repeat the equilibration and injection for the pH 7.0 and pH 7.5 mobile phases.

  • Evaluation: Compare the resolution values obtained at each pH level to determine the optimal pH for separation.

Section 4: Lansoprazole Impurity Data Summary

This table provides a quick reference for the key impurities discussed.

Impurity NameCommon DesignationTypeNotes on Chromatographic Behavior
Lansoprazole SulfoneUSP Related Compound ADegradation/ProcessOften elutes very close to or after the main Lansoprazole peak. Its retention is highly sensitive to mobile phase pH.[1][2]
Lansoprazole SulfideUSP Related Compound BDegradation/ProcessTypically more retained than Lansoprazole and the Sulfone impurity under standard reversed-phase conditions.[1][3]
Lansoprazole N-OxideUSP Related Compound B (EP)Degradation/ProcessPolarity can vary; its elution order relative to other impurities depends heavily on the specific chromatographic conditions used.[2][3]

References

  • J Mass Spectrom. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products.
  • LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • ResearchGate. (n.d.). Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography.
  • National Institutes of Health. (n.d.). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms.
  • Taylor & Francis Online. (n.d.). Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method.
  • ScienceDirect. (n.d.). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of.
  • BenchChem. (2025). Strategies to resolve co-eluting peaks in Apiose HPLC analysis.
  • Elementary Education Online. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
  • Google Patents. (n.d.). CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography).
  • Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE.
  • USP. (n.d.). USP Monographs: Lansoprazole.
  • PubMed. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography.
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Scientific Research Publishing. (n.d.). USP Monograph. Lansoprazole, 3498, USP 37. USP.
  • Sigma-Aldrich. (n.d.). Improving USP Lansoprazole Analysis with HPLC.
  • Merck. (n.d.). HPLC Application Note: USP method - Lansoprazole using Purospher STAR columns.
  • ResearchGate. (2025). A simple RP-HPLC method for simultaneous estimation of organic impurities, enantiomer and assay of dexlansoprazole.
  • Journal of Pharmaceutical Research International. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach.
  • SynThink Research Chemicals. (n.d.). Lansoprazole EP Impurities & USP Related Compounds.
  • Semantic Scholar. (n.d.). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography.
  • BenchChem. (2025). "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives".
  • ResearchGate. (n.d.). Chemical structures of Lansoprazole and its four impurities.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • European Pharmacopoeia. (n.d.). Lansoprazole.
  • Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE.
  • Asian Journal of Research in Chemistry. (n.d.). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography.
  • USP. (2011). Lansoprazole.
  • Scirp.org. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.
  • ResearchGate. (n.d.). Chromatogram of LAN30 and impurities standard.
  • ResearchGate. (n.d.). Degradation and Impurity Spiked Chromatograms of Lansoprazole from A to G.
  • ResearchGate. (n.d.). Degradation of lansoprazole at different pH.
  • ResearchGate. (2025). Reversed-Phase High Performance Liquid Chromatographic Method for the Determination of Lansoprazole, Omeprazole and Pantoprazole Sodium Sesquihydrate in Presence of Their Acid-Induced Degradation Products.
  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES IN LANSOPRAZOLE.
  • National Institutes of Health. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration.
  • Scirp.org. (n.d.). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.
  • ResearchGate. (2025). Effect of pH and Time On the Dissolution Studies Of Lansoprazole.

Sources

Technical Support Center: Troubleshooting Peak Shape Issues for Lansoprazole N-Oxide in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of Lansoprazole N-Oxide. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for this compound can be challenging. Lansoprazole N-Oxide, a key impurity and metabolite of Lansoprazole, possesses chemical properties that demand a nuanced approach to HPLC method development.[1][2] This guide is structured to help you diagnose and resolve common peak shape abnormalities, moving from rapid initial checks to in-depth chemical troubleshooting.

Part 1: Quick Diagnosis & Troubleshooting Workflow

Before diving into complex method adjustments, it's crucial to differentiate between chemical and physical causes of poor peak shape. A simple diagnostic test can often point you in the right direction: inject a neutral, well-behaved compound like toluene. If toluene's peak shape is also poor, the issue is likely physical (instrumental). If toluene's peak is sharp and symmetrical while Lansoprazole N-Oxide's is not, the problem is chemical.[3]

The following workflow provides a logical path to identifying and solving the root cause of your peak shape issue.

TroubleshootingWorkflow Start Poor Peak Shape Observed ProblemType Is the peak Tailing, Splitting, or Fronting? Start->ProblemType Tailing Peak Tailing (Asymmetry > 1.2) ProblemType->Tailing Tailing Splitting Peak Splitting or Excessive Broadening ProblemType->Splitting Splitting Fronting Peak Fronting (Asymmetry < 0.8) ProblemType->Fronting Fronting TailingCause Likely Cause? Tailing->TailingCause SplittingCause Likely Cause? Splitting->SplittingCause FrontingCause Likely Cause? Fronting->FrontingCause ChemicalCause Chemical Interaction (Analyte + Column) TailingCause->ChemicalCause Chemical PhysicalCause Physical / Instrumental (System Effects) TailingCause->PhysicalCause Physical Sol_pH Adjust Mobile Phase pH (See Protocol 1) ChemicalCause->Sol_pH Sol_Column Use Base-Deactivated End-Capped Column ChemicalCause->Sol_Column Sol_Additive Add Mobile Phase Modifier (e.g., TEA, Ion-Pair) ChemicalCause->Sol_Additive Sol_DeadVolume Check for Dead Volume (Fittings, Tubing) PhysicalCause->Sol_DeadVolume Sol_FlushColumn Flush or Replace Column PhysicalCause->Sol_FlushColumn pH_pKa_Issue Mobile Phase pH is too close to pKa SplittingCause->pH_pKa_Issue ColumnVoid Column Void or Blocked Frit SplittingCause->ColumnVoid pH_pKa_Issue->Sol_pH ColumnVoid->Sol_FlushColumn Overload Mass Overload FrontingCause->Overload SolventEffect Sample Solvent Mismatch FrontingCause->SolventEffect Sol_ReduceConc Reduce Sample Concentration Overload->Sol_ReduceConc Sol_MatchSolvent Dissolve Sample in Mobile Phase SolventEffect->Sol_MatchSolvent

Caption: Troubleshooting workflow for HPLC peak shape issues.

Part 2: Frequently Asked Questions & In-Depth Troubleshooting

This section provides detailed answers to the most common questions regarding peak shape for Lansoprazole N-Oxide.

Q1: Why is my Lansoprazole N-Oxide peak tailing?

Peak tailing is the most common issue for basic compounds like Lansoprazole N-Oxide on reversed-phase columns.[4] The asymmetry arises from undesirable secondary retention mechanisms.

  • The Core Problem: Silanol Interactions Lansoprazole N-Oxide is a basic compound with a predicted pKa of approximately 9.41.[5] In a typical reversed-phase mobile phase (pH 3-8), the molecule will be protonated and carry a positive charge. Standard silica-based columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[6] At a mobile phase pH above ~3.5, these silanol groups begin to deprotonate, becoming negatively charged (Si-O⁻).[7][8] The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, non-hydrophobic retention mechanism.[3][4][6] Since these sites are non-uniformly distributed and can become saturated, a portion of the analyte molecules are delayed, resulting in a "tail".[7]

    Analyte & Column Properties
    Compound Name Lansoprazole N-Oxide
    Molecular Formula C₁₆H₁₄F₃N₃O₃S[1][9]
    Molecular Weight 385.4 g/mol [1][9]
    Predicted pKa ~9.41 (Basic)[5]
    Common Column Issue Secondary interactions with surface silanols[6][7]
  • Solution A: Mobile Phase pH Optimization (The Primary Tool) Controlling the pH is the most effective way to manage silanol interactions.[10][11][12] The goal is to ensure that either the silanol groups or the analyte is in a neutral state.

    pH Strategy Silanol State (Si-OH) Analyte State (LNO-H⁺) Interaction Expected Peak Shape Considerations
    Low pH (2.5 - 3.0) Protonated (Neutral)Protonated (Positive Charge)Repulsive/No Ionic AttractionGood. Symmetrical peak likely.Use a column rated for low pH to avoid silica dissolution.[4]
    Mid pH (4.0 - 7.0) Partially Ionized (Negative Charge)Protonated (Positive Charge)Strong Ionic AttractionPoor. Significant tailing expected.[7]Avoid this range unless using advanced columns or additives.
    High pH (>10.5) Ionized (Negative Charge)Neutral (Uncharged)No Ionic AttractionGood. Symmetrical peak likely.Requires a pH-stable column (e.g., hybrid or specialized silica).[11]

    See Protocol 1 for a step-by-step guide to pH adjustment.

  • Solution B: Choose a High-Performance Column Modern HPLC columns are designed to minimize these secondary interactions.

    • High-Purity, Base-Deactivated Columns: These columns use silica with very low metal contamination.[6] Metal ions can increase the acidity of silanol groups, worsening tailing.[13]

    • End-Capped Columns: After bonding the C18 phase, manufacturers "cap" most of the remaining silanols with a small, non-polar group.[4][13][14] This shields the analyte from interacting with them. While this process is never 100% complete, it dramatically improves peak shape for basic compounds.[4]

  • Solution C: Use Mobile Phase Additives If pH and column selection are not sufficient, additives can help.

    • Competitive Amines: Adding a low concentration (e.g., 0.1%) of an amine like Triethylamine (TEA) to the mobile phase can mask the active silanol sites.[15] The protonated TEA will preferentially interact with the negative silanol sites, preventing the analyte from doing so.

    • Ion-Pairing Agents: For very difficult separations, an ion-pairing agent like an alkyl sulfonate can be added.[16][17] This agent coats the stationary phase, creating a new, uniform surface for ion-exchange, which can improve retention and peak shape.[16][18] Note that this approach adds complexity and requires long column equilibration times.[16]

Q2: My peak is split or severely broadened. What's the cause?
  • The Core Problem: Analyte in Two States This issue is most often caused by operating with a mobile phase pH that is too close to the analyte's pKa.[10][12] For Lansoprazole N-Oxide (pKa ~9.41), using a mobile phase with a pH between 8 and 10 would result in a mixture of both the protonated (charged) and neutral forms of the molecule co-existing. These two forms have different retention behaviors, leading to a split or distorted peak.[19] A general rule is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[8][12] Other causes can include a partially blocked column frit or a physical void at the head of the column.[4]

  • Solutions:

    • Adjust pH: Immediately change the mobile phase pH to be well below or well above the pKa (e.g., pH 3 or pH 11), ensuring your column is stable at the chosen pH.

    • Check Column Health: If pH adjustment doesn't work, suspect a column blockage. Disconnect the column from the detector, reverse it, and flush with a strong solvent (like 100% Acetonitrile or Isopropanol) to waste.[4] If the problem persists after this, the column may need to be replaced.

Q3: My peak is fronting. What does this mean?
  • The Core Problem: Overload or Solvent Mismatch Peak fronting is less common for this compound but typically points to two issues:

    • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the peak's maximum, causing molecules to travel faster down the column, resulting in a leading edge.[4]

    • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause the peak to be distorted.[20] The "plug" of strong solvent carries the analyte bands down the column too quickly at the beginning, causing fronting.

  • Solutions:

    • Perform a Dilution Series: Reduce the concentration of your injected sample by a factor of 5 and 10. If the peak shape improves and becomes more symmetrical, the issue was mass overload.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample, and keep the injection volume small.

Part 3: Standard Operating Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment
  • Baseline: Establish your current method and observe the poor peak shape. Note the peak asymmetry and retention time.

  • Low pH Trial: Prepare a new aqueous mobile phase containing an appropriate buffer (e.g., 20 mM Ammonium Formate) and adjust the pH to 3.0 using formic acid. Important: Measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[21]

  • Equilibrate: Flush the system and column with the new mobile phase for at least 15-20 column volumes to ensure it is fully equilibrated.

  • Analyze: Inject your Lansoprazole N-Oxide standard and evaluate the peak shape. For basic compounds, this low pH approach is often successful.[21][22]

  • (Optional) High pH Trial: If low pH is unsuccessful or not compatible with your separation goals, and you have a pH-stable column, prepare a mobile phase with a buffer effective at high pH (e.g., Ammonium Bicarbonate) and adjust to pH 10.5.

  • Re-equilibrate and Analyze: Repeat steps 3 and 4 with the high pH mobile phase.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination or a blockage is causing peak distortion:

  • Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet.

  • Reverse Column: Reverse the flow direction of the column (connect the mobile phase to the outlet end).

  • Systematic Flush: Sequentially flush the column with at least 20 column volumes of the following solvents, moving from polar to non-polar and back:

    • HPLC-grade Water

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent cleaning solvent)

    • Acetonitrile

    • Methanol

  • Re-equilibrate: Turn the column back to its normal flow direction, reconnect to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test: Inject a standard to see if performance has been restored.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • buffered pH to avoid peak tailing - Chromatography Forum. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

  • Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863 - PubChem. [Link]

  • Lansoprazole Sulfide N-Oxide | C16H14F3N3O2S | CID 11326133 - PubChem. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • How to Obtain Good Peak Shapes. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • LC Technical Tip - Phenomenex. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • HPLC Tips Peak Tailing - YouTube. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE - Granthaalayah Publications and Printers. [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. [Link]

  • Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles | Request PDF - ResearchGate. [Link]

  • Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form - JOCPR. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach | Journal of Pharmaceutical Research International. [Link]

  • Degradation and Impurity Spiked Chromatograms of Lansoprazole from A to G. [Link]

  • Ion pair chromatography reagents. [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data - Scirp.org. [Link]

  • isolation-and-identification-of-the-major-degradation-product-in-lansoprazole-capsule-during-stability-studies.pdf - TSI Journals. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. [Link]

Sources

Optimization of mobile phase for separating Lansoprazole degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lansoprazole Analysis

Welcome to the technical support center for the analysis of Lansoprazole and its degradation products. As a substituted benzimidazole, lansoprazole's inherent pH sensitivity presents unique challenges in developing a robust, stability-indicating HPLC or UPLC method. This guide is designed to move beyond mere protocols and provide you with the causal logic behind method optimization and troubleshooting, empowering you to resolve issues with scientific rigor.

This center is structured to address your needs proactively with foundational knowledge and method development workflows, and reactively with direct, question-and-answer-based troubleshooting guides for common problems encountered in the lab.

Part 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental principles governing the separation of lansoprazole, which are essential for effective troubleshooting.

Q1: Why is mobile phase pH the most critical parameter in lansoprazole analysis?

Answer: The mobile phase pH is paramount due to two primary factors: the chemical stability of lansoprazole and its ionization state.

  • Chemical Stability: Lansoprazole is highly unstable in acidic conditions.[1] The benzimidazole ring structure undergoes rapid degradation at low pH, which can occur both in your sample diluent and on-column if the mobile phase is acidic. This degradation can lead to a loss of the main peak area, the appearance of factitious degradation peaks, and non-reproducible results. Therefore, maintaining a neutral to slightly alkaline pH is crucial for accurate quantification. Studies have shown that lansoprazole is least stable in acidic environments, with stability increasing as the pH approaches neutral.[2]

  • Chromatographic Behavior: The pKa of the benzimidazole ring is approximately 8.8.[3] The mobile phase pH relative to the pKa dictates the ionization state of the molecule, which directly impacts its retention on a reversed-phase column.

    • At a pH well below the pKa, the molecule is protonated (charged), leading to reduced retention.

    • At a pH near or above the pKa, the molecule is neutral, resulting in stronger hydrophobic interactions with the C18 stationary phase and thus longer retention. By carefully controlling the pH around 7.0, you ensure the molecule is in a consistent, neutral state, promoting good peak shape and stable retention.[3]

Q2: What are the common degradation products of lansoprazole I should expect to see?

Answer: Forced degradation studies, as mandated by ICH guidelines, reveal the likely degradation pathways. For lansoprazole, the primary degradation products (DPs) you will encounter are formed under hydrolytic (acidic, basic) and oxidative stress conditions.[1][4]

  • Lansoprazole Sulfide (Related Compound C): Formed under acidic conditions and is a common process-related impurity.[5][6]

  • Lansoprazole Sulfone (Related Compound A): Primarily formed under oxidative stress (e.g., exposure to hydrogen peroxide).[5][6]

  • Benzimidazole Derivatives: Spontaneous or forced degradation can lead to the cleavage of the molecule, forming various benzimidazole-2-thione and benzimidazole-2-one structures.[7]

  • N-Oxide (Related Compound B): Another potential process impurity or degradant.[6]

Lansoprazole is generally stable under thermal and photolytic conditions.[1] However, significant degradation is observed in acid, base, and oxidative environments.[1][4][8]

Q3: I'm developing a new method. What is a good starting point for the column and mobile phase?

Answer: Based on a wealth of published methods, a robust starting point for separating lansoprazole and its key impurities is a reversed-phase method using a C18 column with a neutral pH buffered mobile phase.

  • Column: A modern, high-purity silica C18 column (e.g., Waters Acquity BEH C18, Phenomenex Luna C18, Agilent Zorbax Eclipse XDB-C18) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a standard choice for HPLC.[1][4][9] For UPLC, a sub-2 µm particle size column (e.g., 100 mm x 2.1 mm, 1.8 µm) will provide higher efficiency and faster run times.[3][6]

  • Mobile Phase A (Aqueous): A phosphate or ammonium acetate buffer at a concentration of 10-20 mM, with the pH adjusted to 7.0, is highly effective.[3]

  • Mobile Phase B (Organic): Acetonitrile is the most common organic modifier. Methanol can also be used and may offer different selectivity for resolving closely eluting peaks. A common approach is to use a mixture, such as methanol and acetonitrile (50:50 v/v), as the organic phase.[3]

  • Detection: Lansoprazole and its degradation products have a UV absorbance maximum around 285 nm, making this the ideal wavelength for detection.[3][9][10]

  • Elution Mode: A gradient elution is almost always necessary to separate the more polar degradation products from the parent lansoprazole peak and the more hydrophobic impurities within a reasonable timeframe.

Part 2: Troubleshooting Common Chromatographic Issues

This section provides direct answers and actionable solutions to specific problems you may encounter during your analysis.

Q: My lansoprazole peak is tailing significantly. What are the causes and how do I fix it?

Answer: Peak tailing for lansoprazole is a frequent issue, often stemming from secondary chemical interactions on the column or issues with the mobile phase.

  • Cause: Mobile Phase pH is too low. If the pH drops below ~6.5, residual, un-capped silanols on the column's stationary phase become ionized and can interact with the basic nitrogen on the lansoprazole molecule, causing tailing.

    • Solution: Ensure your mobile phase buffer is robust and correctly prepared to a pH of 7.0. This neutral pH suppresses the ionization of silanols, minimizing these secondary interactions.[3]

  • Cause: Insufficient Buffer Strength. If the buffer concentration is too low, it may not have enough capacity to control the on-column pH, especially when the sample is injected in a diluent of a different pH.

    • Solution: Increase the buffer concentration from 10 mM to 20 or 25 mM. This provides better pH control at the point of injection and down the column.

  • Cause: Column Degradation. Over time, particularly with high pH mobile phases, the silica backbone of the column can degrade, exposing more active silanol sites.

    • Solution: First, try a dedicated column cleaning procedure as recommended by the manufacturer. If this fails, replace the column. Using a column with modern bonding and end-capping technology can significantly reduce these effects.

Q: I have poor resolution between two critical degradation products. How can I improve their separation?

Answer: Improving the resolution between closely eluting peaks requires systematically adjusting chromatographic parameters to alter selectivity. Follow this logical workflow.

G cluster_0 start Start: Poor Resolution a 1. Modify Gradient Slope (Make it shallower) start->a Easiest change b 2. Change Organic Modifier (Switch ACN to MeOH or vice-versa) a->b No improvement end Resolution Achieved a->end Success c 3. Adjust Mobile Phase pH (Fine-tune between 6.8 - 7.2) b->c No improvement b->end Success d 4. Change Buffer Salt (e.g., Phosphate to Acetate) c->d No improvement c->end Success e 5. Consider a Different Column (e.g., Phenyl-Hexyl phase) d->e Still co-eluting d->end Success e->end Success

Caption: Troubleshooting workflow for poor peak resolution.

  • Step 1: Modify the Gradient Slope. This is the simplest adjustment. A shallower gradient (e.g., changing from a 5% to 95% B in 10 minutes to 20 minutes) increases the time the analytes spend in a weaker mobile phase, providing more opportunity for separation.

  • Step 2: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties and will interact with your analytes and the stationary phase differently. If you are using acetonitrile, try switching to methanol, or a combination of both. This often produces a significant change in elution order and selectivity.[3]

  • Step 3: Fine-Tune the Mobile Phase pH. Even small changes in pH around the neutral point (e.g., from 7.0 to 6.8 or 7.2) can slightly alter the polarity of degradation products that have their own pKa values, which can be just enough to achieve separation.[3]

  • Step 4: Change the Stationary Phase. If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which offers different (pi-pi) interactions compared to a standard C18.

Q: My retention times are drifting from one injection to the next. What's wrong?

Answer: Retention time instability is a classic sign that your system is not in equilibrium or that the mobile phase composition is changing.

  • Cause: Insufficient Column Equilibration. This is the most common cause when using a gradient. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Cause: Mobile Phase Preparation/Stability.

    • Inaccurate pH: If the pH of your aqueous phase is not consistent between batches, your retention times will shift. Always use a calibrated pH meter.

    • Evaporation: Organic solvent can evaporate from the mobile phase reservoir over time, changing the mobile phase ratio and leading to shorter retention times. Keep reservoirs covered.

    • Degassing Issues: Dissolved air can form bubbles in the pump, leading to inconsistent flow rates. Ensure your mobile phase is properly degassed.[11]

  • Cause: Unstable Column Temperature. Temperature affects mobile phase viscosity and chromatographic interactions.

    • Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30°C or 40°C.[3][12]

  • Cause: Sample Diluent Mismatch. Injecting a sample in a diluent that is much stronger than the initial mobile phase can cause peak distortion and retention shifts.

    • Solution: As a best practice, dissolve and dilute your sample in the initial mobile phase composition. For lansoprazole, a slightly alkaline diluent can also improve the stability of the sample solution before injection.

Part 3: Key Experimental Protocols & Data

To provide a practical starting point, this section contains a standard protocol for mobile phase preparation and a table summarizing various successful chromatographic conditions reported in the literature.

Protocol: Preparation of 10 mM Phosphate Buffer (pH 7.0)
  • Prepare Stock Solutions:

    • Solution A: Weigh out ~1.20 g of sodium phosphate monobasic (NaH₂PO₄) and dissolve in 1 L of HPLC-grade water.

    • Solution B: Weigh out ~1.42 g of sodium phosphate dibasic (Na₂HPO₄) and dissolve in 1 L of HPLC-grade water.

  • Mix and Adjust pH:

    • Place approximately 800 mL of Solution A into a clean beaker with a magnetic stirrer.

    • Slowly add Solution B while monitoring the pH with a calibrated meter.

    • Continue adding Solution B until the pH is exactly 7.0.

  • Finalize and Filter:

    • Transfer the final solution to a 1 L volumetric flask and make up to the mark with HPLC-grade water if necessary.

    • Filter the buffer through a 0.45 µm nylon filter to remove particulates before placing it on the HPLC system.

Table 1: Comparison of Reported HPLC/UPLC Mobile Phase Compositions
Column Mobile Phase A Mobile Phase B Mode Flow Rate (mL/min) Detection (nm) Reference
Phenomenex Luna C8 (250x4.6mm, 5µm)Disodium hydrogen phosphate buffer (pH 3.0)AcetonitrileIsocratic (30:70)1.0285[10]
Inspire Grace C18 (250x4.5mm, 5µm)WaterMethanolIsocratic (20:80)0.8285[9]
Hiber Purospher C18 (250x4.6mm, 5µm)10 mM Ammonium AcetateAcetonitrileGradient1.0N/A (MS)[1]
Zorbax Eclipse XDB-C18 (250x4.6mm, 5µm)Formic acid/triethylamineAcetonitrileGradient1.0260[4]
Waters Acquity BEH C18 (sub-2µm)20 mM KH₂PO₄ (pH 7.0) + 10% MethanolMethanol + Acetonitrile (50:50)Gradient0.3285[3]
Nova-Pak C180.05 M KH₂PO₄Methanol + AcetonitrileIsocratic (5:3:2)N/A280[13]

Part 4: Lansoprazole Degradation Pathways

Understanding the relationship between stress conditions and the resulting degradants is key to identifying unknown peaks in your chromatogram.

G lansoprazole Lansoprazole sulfide Lansoprazole Sulfide lansoprazole->sulfide Acidic Hydrolysis (Reduction) sulfone Lansoprazole Sulfone lansoprazole->sulfone Oxidative Stress (e.g., H₂O₂) benzimidazoles Benzimidazole Thiones/Ones lansoprazole->benzimidazoles Basic Hydrolysis (Cleavage)

Caption: Primary degradation pathways of Lansoprazole.

References

  • Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Talluri, M. V., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. Available at: [Link]

  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. Available at: [Link]

  • Gautier, H., et al. (2015). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. Available at: [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). Available at: [Link]

  • Rao, D. D., et al. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(7), 655-662. Available at: [Link]

  • Ghanem, E., et al. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 25(9), 1057-65. Available at: [Link]

  • El-Sherif, Z. A., et al. (2006). Reversed-phase high performance liquid chromatographic method for the determination of lansoprazole, omeprazole and pantoprazole sodium sesquihydrate in presence of their Acid-induced degradation products. Chemical & Pharmaceutical Bulletin, 54(6), 814-8. Available at: [Link]

  • Kakde, R. B., et al. (2022). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 21(1). Available at: [Link]

  • Ghanem, E., et al. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Semantic Scholar. Available at: [Link]

  • Farré, M., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1696-1707. Available at: [Link]

  • Krishnamohan, T., et al. (2014). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. Asian Journal of Research in Chemistry, 7(3). Available at: [Link]

  • Kumar, S. A., et al. (2011). Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

Sources

Strategies to control over-oxidation in Lansoprazole manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lansoprazole Manufacturing

A Guide to Controlling Over-Oxidation in Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance rooted in established scientific principles. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Lansoprazole. Here, we will move beyond simple procedural lists to explore the underlying chemistry and kinetics that govern the critical oxidation step, focusing specifically on strategies to mitigate over-oxidation and control impurity formation.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing a higher-than-expected peak corresponding to Lansoprazole sulfone in our HPLC analysis. What are the primary causes of this over-oxidation?

This is a common and critical issue in Lansoprazole synthesis. The desired product, Lansoprazole, is a sulfoxide. Over-oxidation leads to the formation of Lansoprazole sulfone (Lansoprazole EP Impurity C), an undesired byproduct that must be controlled to meet regulatory specifications[1][2]. The primary causes are multifaceted and often interrelated:

  • Excess Oxidizing Agent: The stoichiometry of the oxidizing agent is paramount. Even a slight excess can rapidly convert the desired sulfoxide to the sulfone.

  • Reaction Temperature: The oxidation of the sulfide to sulfoxide and the subsequent oxidation of the sulfoxide to sulfone are two distinct reactions with different activation energies. Higher temperatures disproportionately favor the formation of the sulfone.

  • Poor Mass Transfer/Mixing: Inadequate mixing can create localized "hot spots" of high oxidant concentration, leading to rapid over-oxidation in those regions, even if the overall stoichiometry is correct.

  • Choice of Oxidant: Different oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite, exhibit different selectivities and reaction kinetics[3][4][5]. An oxidant that is too aggressive under the chosen reaction conditions will favor sulfone formation.

  • Reaction Time: Allowing the reaction to proceed for too long, even under otherwise optimal conditions, can lead to a gradual increase in the sulfone impurity.

Understanding these factors is the first step toward effective control. The troubleshooting guides below provide detailed strategies to address each of these root causes.

FAQ 2: What are the main process-related impurities I should be aware of besides the sulfone?

Beyond Lansoprazole sulfone, several other process-related impurities can arise, impacting the final purity of your Active Pharmaceutical Ingredient (API). These include:

  • Lansoprazole Sulfide (Lansoprazole USP Related Compound B): This is the unreacted starting material for the oxidation step[2][6]. Its presence indicates an incomplete reaction, which can be caused by insufficient oxidant, low temperature, or short reaction time.

  • Lansoprazole Sulfone N-Oxide: This impurity arises from oxidation at both the sulfur atom and the pyridine nitrogen atom[7][8]. It is a clear indicator of harsh or non-selective oxidation conditions.

  • Lansoprazole Sulfide N-Oxide: Similar to the sulfone N-oxide, this impurity results from oxidation of the pyridine nitrogen on the starting sulfide molecule[7].

Controlling these impurities requires a holistic approach to process optimization, as the conditions that favor sulfone formation can also lead to these other oxidized byproducts[6].

Troubleshooting Guides

Guide 1: Optimizing Oxidant Stoichiometry and Addition

Issue: Consistently high levels of Lansoprazole sulfone (>0.15%) are detected post-reaction.

Causality: The rate of oxidation from sulfide to sulfoxide is generally faster than from sulfoxide to sulfone. However, once the sulfide is consumed, any remaining oxidant will aggressively attack the sulfoxide product. Therefore, precise control over the amount and delivery of the oxidant is the most critical parameter to prevent over-oxidation.

Protocol: Oxidant Stoichiometry and Feed Rate Optimization

  • Initial Stoichiometry: Begin with a sub-stoichiometric amount of the oxidizing agent (e.g., 0.95 equivalents relative to the Lansoprazole sulfide). This provides a safety margin against over-oxidation.

  • Controlled Addition: Dissolve the oxidizing agent (e.g., m-CPBA) in a suitable solvent (e.g., dichloromethane or chloroform)[9]. Add this solution to the reaction mixture dropwise or via a syringe pump over a prolonged period (e.g., 2-3 hours)[9]. This maintains a low, steady concentration of the oxidant, favoring the more rapid sulfide-to-sulfoxide reaction.

  • In-Process Monitoring (IPC): Utilize High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Take samples every 15-20 minutes. The primary goal is to observe the disappearance of the Lansoprazole sulfide peak.

  • Endpoint Determination: Once the sulfide peak is reduced to your target specification (e.g., <0.1%), immediately quench the reaction. Do not add more oxidant in an attempt to consume the last traces of sulfide, as this will dramatically increase the sulfone impurity.

  • Quenching: The reaction can be quenched by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by a basic wash with sodium bicarbonate to remove acidic byproducts[9].

Guide 2: Establishing Optimal Thermal Control

Issue: Batch-to-batch variability in sulfone levels, even with consistent reagent stoichiometry.

Causality: The oxidation reaction is exothermic. Without precise temperature control, localized temperature spikes can occur, accelerating the rate of sulfone formation. The overall reaction temperature must be carefully maintained within a narrow window.

Protocol: Reaction Temperature Profiling

  • Cooling: Before adding any oxidant, cool the reaction vessel containing the Lansoprazole sulfide in a suitable solvent to a low temperature, typically between -10°C and 0°C[9][10].

  • Maintain Temperature During Addition: Ensure your cooling system can handle the exotherm generated during the oxidant addition. The temperature should be maintained consistently throughout the feed. A deviation of more than 2-3°C can significantly impact the impurity profile.

  • Post-Addition Hold: After the oxidant addition is complete, maintain the reaction at the same low temperature for a defined holding period (e.g., 1-2 hours) while monitoring via HPLC. Avoid the temptation to warm the reaction to "push it to completion," as this will invariably lead to higher sulfone levels.

  • Validation: Perform experiments at slightly different temperatures (e.g., -10°C, -5°C, 0°C) to determine the optimal balance between reaction time and impurity formation for your specific setup.

Reaction TemperatureLansoprazole Sulfide (%)Lansoprazole Sulfone (%)Reaction Time (hrs)
5°C< 0.100.452
0°C< 0.100.183
-5°C< 0.100.114
-10°C0.150.084

Advanced Process Control: Implementing PAT

To achieve the highest level of control and consistency, implementing Process Analytical Technology (PAT) is recommended. PAT is a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs)[11][12].

Core Concept: Instead of relying solely on discrete, time-delayed HPLC samples, PAT utilizes in-situ probes to continuously monitor the reaction.

Recommended PAT Tool: In-Situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy is a powerful tool for monitoring the oxidation of Lansoprazole in real-time[13].

  • How it Works: An IR probe is inserted directly into the reaction vessel. The probe continuously measures the vibrational spectra of the molecules in the solution. The sulfide, sulfoxide (Lansoprazole), and sulfone species all have unique and measurable IR absorbance peaks.

  • Benefits:

    • Real-Time Trend Analysis: You can watch the concentration of the starting material (sulfide) decrease while the product (sulfoxide) increases. Crucially, you can also see the moment the sulfone concentration begins to rise significantly, allowing for precise endpoint determination[13].

    • Improved Safety and Efficiency: Eliminates the need for manual sampling of a potentially hazardous reaction mixture.

    • Enhanced Process Understanding: Provides a complete kinetic profile of the reaction, which is invaluable for process optimization and scale-up[14].

A recent study demonstrated that using in-situ IR to precisely control the endpoint of the Dexlansoprazole synthesis resulted in product purity of 99.86–99.89% on a kilogram scale[13].

Visualizing the Process

Diagram 1: Lansoprazole Oxidation Pathway

This diagram illustrates the sequential oxidation from the starting sulfide to the desired sulfoxide product (Lansoprazole) and the subsequent over-oxidation to the undesired sulfone impurity.

G cluster_main Lansoprazole Synthesis: Oxidation Step Lanso_Sulfide Lansoprazole Sulfide (Starting Material) Lansoprazole Lansoprazole (Desired Sulfoxide) Lanso_Sulfide->Lansoprazole + [O] (k1, Desired Reaction) Lanso_Sulfone Lansoprazole Sulfone (Over-oxidation Impurity) Lansoprazole->Lanso_Sulfone + [O] (k2, Undesired Reaction) Control is key!

Caption: Chemical pathway of Lansoprazole synthesis and over-oxidation.

Diagram 2: Troubleshooting Workflow for High Sulfone Impurity

This decision tree provides a logical workflow for diagnosing and addressing the root cause of elevated Lansoprazole sulfone levels in your manufacturing process.

G Start High Lansoprazole Sulfone Detected in HPLC CheckStoich Verify Oxidant Stoichiometry (Equivalents) Start->CheckStoich StoichOK Stoichiometry Correct? CheckStoich->StoichOK CheckTemp Review Temperature Logs TempOK Temp within Range? CheckTemp->TempOK CheckAddition Analyze Oxidant Addition Rate & Method AdditionOK Slow & Controlled? CheckAddition->AdditionOK CheckIPC Review In-Process Control (IPC) Data Sol_IPC Action: Implement PAT (e.g., In-Situ IR) for Precise Endpoint Detection CheckIPC->Sol_IPC StoichOK->CheckTemp Yes Sol_Stoich Action: Reduce Oxidant Eq. (e.g., to 0.98 eq) StoichOK->Sol_Stoich No TempOK->CheckAddition Yes Sol_Temp Action: Improve Cooling/ Lower Setpoint TempOK->Sol_Temp No AdditionOK->CheckIPC Yes Sol_Addition Action: Decrease Feed Rate/ Improve Mixing AdditionOK->Sol_Addition No

Caption: Decision tree for troubleshooting over-oxidation issues.

References

  • Veeprho. (n.d.). Lansoprazole Impurities and Related Compound. Retrieved from [Link]

  • IJMCA. (n.d.). Medicinal Chemistry & Analysis. Retrieved from [Link]

  • PharmaCompass. (n.d.). Chemical Synthesis of Lansoprazole: Insights for R&D and Production. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Anodic polarographic determination of lansoprazole and omeprazole in pure form and in pharmaceutical dosage forms. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Optimization and Validation of Spectrophotometric and Potentiometric Methods for Determination of Lansoprazole and Omeprazole in. Retrieved from [Link]

  • National Institutes of Health. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Google Patents. (n.d.). US7622588B2 - Method for the purification of lansoprazole.
  • Impactfactor. (2021). Spectrophotometric Estimation of the Lansoprazole by Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Retrieved from [Link]

  • New Drug Approvals. (2021). LANSOPRAZOLE. Retrieved from [Link]

  • Omchemlabs. (n.d.). Lansoprazole Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lansoprazole-impurities. Retrieved from [Link]

  • ACS Publications. (2023). Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2010). Synthesis of the Impurities of Lansoprazole. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • ResearchGate. (2015). A New Synthetic Process of Lansoprazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447694A - Intermediate raw material for synthesizing lansoprazole.
  • Google Patents. (n.d.). WO2008087665A2 - Process for preparation of lansoprazole.
  • Dissolution Technologies. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]

  • ACS Publications. (2011). An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API. Retrieved from [Link]

  • Scirp.org. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2015). Identification, isolation and characterization of potential degradation product in Lansoprazole drug substance. Retrieved from [Link]

  • Stepscience. (n.d.). Process Analytical Technology - PAT. Retrieved from [Link]

  • Veeprho. (n.d.). Lansoprazole Sulfone N-Oxide | CAS 953787-54-7. Retrieved from [Link]

  • RSC Publishing. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]

  • ResearchGate. (2023). Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. Retrieved from [Link]

  • Scirp.org. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays for Lansoprazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of Lansoprazole and its primary metabolites: 5-hydroxy lansoprazole and lansoprazole sulfone. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis in biological matrices. Here, we will dissect the challenges posed by matrix effects and provide actionable troubleshooting advice and validated protocols to ensure the accuracy, precision, and robustness of your bioanalytical methods.

Section 1: The Challenge of Matrix Effects in Lansoprazole Bioanalysis

Lansoprazole, a proton pump inhibitor, undergoes extensive metabolism, resulting in key metabolites such as 5-hydroxy lansoprazole and lansoprazole sulfone.[1] Accurate quantification of these compounds in biological fluids like plasma is crucial for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of biological matrices presents a significant analytical hurdle: the matrix effect .

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, endogenous components from the sample matrix.[2] This phenomenon, typically observed in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can lead to ion suppression or enhancement, compromising the integrity of quantitative data.[2] Biological samples are rich in components like phospholipids, salts, and proteins, which are notorious for causing these effects.[3] Phospholipids, in particular, are a primary cause of ion suppression in electrospray ionization (ESI) and can accumulate on analytical columns, leading to erratic results.[4]

For Lansoprazole and its metabolites, which may be present at low concentrations, mitigating these effects is not just a matter of good practice—it is essential for regulatory compliance and the overall success of a drug development program.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise during the development and validation of bioanalytical methods for Lansoprazole and its metabolites.

Q1: My analyte peak areas are highly variable and irreproducible between different plasma lots. Could this be a matrix effect?

A: Yes, this is a classic sign of a matrix effect. Variability between different sources of a biological matrix is a key indicator that endogenous components are interfering with your analyte's ionization.[6] The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation mandates the evaluation of matrix effects using at least six different lots of the biological matrix.[6][7]

Initial Diagnostic Steps:

  • Post-Column Infusion Experiment: This is a qualitative method to visualize regions of ion suppression or enhancement. Infuse a standard solution of your analyte (e.g., 5-hydroxy lansoprazole) post-column while injecting an extracted blank plasma sample. Dips or rises in the baseline signal at specific retention times indicate where matrix components are eluting and causing interference.

  • Quantitative Matrix Factor (MF) Assessment: Prepare two sets of samples. In Set A, spike the analyte and internal standard (IS) into the mobile phase or a clean solvent. In Set B, spike the analyte and IS into extracted blank plasma from multiple sources. The Matrix Factor is the ratio of the analyte peak response in the presence of the matrix (Set B) to the analyte peak response in the absence of the matrix (Set A). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q2: I'm using a simple protein precipitation (PPT) method, and I'm observing significant ion suppression for lansoprazole sulfone. What should I do next?

A: While protein precipitation is fast and inexpensive, it is often ineffective at removing phospholipids, which are a major source of matrix effects.[4][8] If you're facing significant ion suppression with PPT, you need to implement a more selective sample cleanup technique.

Recommended Next Steps:

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For Lansoprazole (a weak base) and its metabolites, you can manipulate the pH of the aqueous phase to ensure they are in a neutral, more organic-soluble state, thereby partitioning them away from polar matrix components.[9][10]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing interfering components. A well-chosen SPE sorbent can retain the analytes of interest while allowing phospholipids and salts to be washed away.[11]

  • Phospholipid Removal Plates/Columns: Several commercial products (e.g., HybridSPE) are specifically designed to deplete phospholipids from the sample extract, significantly reducing matrix effects.[8]

Q3: What is the best choice for an internal standard (IS) to compensate for matrix effects: a stable isotope-labeled (SIL) version of Lansoprazole or a structural analogue?

A: A stable isotope-labeled internal standard is unequivocally the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[12][13][14]

Rationale:

  • Co-elution and Physicochemical Similarity: A SIL-IS has nearly identical chemical and physical properties to the analyte.[14] This means it will have the same retention time, extraction recovery, and, most importantly, will experience the same degree of ion suppression or enhancement as the analyte.[13]

  • Improved Accuracy and Precision: By tracking the analyte-to-IS peak area ratio, a SIL-IS can effectively normalize for variations caused by matrix effects, leading to more accurate and precise results.[13][15]

While a structural analogue IS is a viable alternative when a SIL-IS is unavailable or cost-prohibitive, it may not co-elute perfectly with the analyte and may respond differently to matrix interferences, leading to less effective compensation.[12][15]

Q4: Can I mitigate matrix effects by simply modifying my chromatographic method?

A: Yes, chromatographic optimization is a powerful tool to combat matrix effects. The goal is to chromatographically separate your analytes from the interfering components of the matrix.[16]

Strategies:

  • Increase Chromatographic Resolution: Use a longer column, a column with a smaller particle size (UHPLC), or adjust the gradient profile to better separate the analyte peak from the region of ion suppression.[17]

  • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) and the late-eluting, non-polar components (like lipids) to waste instead of the mass spectrometer source.[18] This minimizes source contamination and reduces interference.

Section 3: Experimental Protocols for Mitigation

Here we provide detailed methodologies for assessing and mitigating matrix effects.

Protocol 3.1: Quantitative Assessment of Matrix Factor (MF)

This protocol allows for the quantitative determination of the matrix effect as recommended by regulatory agencies.[7]

Objective: To quantify the degree of ion suppression or enhancement for Lansoprazole and its metabolites.

Procedure:

  • Prepare Solution A (Neat Solution):

    • In a clean tube, add the appropriate volume of a working solution of the analyte(s) and IS to your mobile phase or reconstitution solvent.

    • This sample represents the analyte response without matrix interference.

  • Prepare Solution B (Post-Extraction Spike):

    • Extract at least six different lots of blank biological matrix (e.g., human plasma) using your intended sample preparation method (PPT, LLE, or SPE).

    • Evaporate the final extract to dryness (if applicable).

    • Reconstitute the dried extract with the same volume of analyte(s) and IS working solution used in Step 1.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Solution B) / (Peak Area of Analyte in Solution A)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 3.2: Comparative Evaluation of Sample Preparation Techniques

Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in reducing matrix effects for Lansoprazole metabolites.

1. Protein Precipitation (PPT):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute in mobile phase.

2. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma, add the internal standard and 50 µL of a buffer (e.g., 0.1 M ammonium carbonate, pH 9.0) to ensure the analytes are in their neutral form.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[19]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporate to dryness and reconstitute in mobile phase.

3. Solid-Phase Extraction (SPE):

  • Select an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

  • Condition: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Wash 2: Pass 1 mL of a stronger organic solvent (e.g., 20% methanol) to remove less polar interferences.

  • Elute: Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

Data Comparison Table:

Technique Pros Cons Typical Recovery (%) Typical Matrix Effect (%)
PPT Fast, simple, inexpensiveLow selectivity, high matrix effects[4]>90%20-50% Suppression
LLE Good for non-polar analytes, cleaner than PPTCan be labor-intensive, emulsion formation[20]70-90%5-20% Suppression
SPE High selectivity, very clean extracts[21]More expensive, requires method development>85%<10% Suppression/Enhancement

Section 4: Visualizing the Workflow and Mechanisms

Diagram 1: Workflow for Diagnosing and Mitigating Matrix Effects

This diagram outlines a logical, step-by-step approach for a scientist encountering potential matrix effects.

MatrixEffectWorkflow cluster_diagnosis Phase 1: Diagnosis cluster_mitigation Phase 2: Mitigation Strategy A Inconsistent Peak Areas or Poor Assay Performance B Perform Post-Column Infusion Experiment A->B Suspect ME C Quantify Matrix Factor (MF) using ≥6 Matrix Lots B->C Suppression Zone Identified D Is IS-Normalized MF CV > 15%? C->D E Optimize Sample Cleanup (LLE, SPE, PLR) D->E Yes H Re-validate Method According to FDA/ICH Guidelines D->H No F Optimize Chromatography (Gradient, Column, Divert Valve) E->F G Implement a Stable Isotope-Labeled IS F->G G->H Optimizations Complete

Caption: A systematic workflow for identifying, quantifying, and resolving matrix effects in bioanalytical assays.

Diagram 2: Mechanism of Ion Suppression by Phospholipids

This diagram illustrates how phospholipids, common in plasma, interfere with the ionization of analytes in an electrospray source.

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source LC_Eluent Analyte (Lansoprazole) Co-eluting Phospholipid (PL) Droplet Charged Droplet LC_Eluent->Droplet Nebulization & Charging Evaporation Solvent Evaporation Droplet->Evaporation GasPhase Gas Phase Ions Evaporation->GasPhase Analyte Ionization MS_Inlet MS Inlet GasPhase->MS_Inlet Sampling label_suppression Phospholipids alter droplet surface tension, hindering analyte evaporation and ionization. Fewer analyte ions enter the mass spectrometer.

Caption: How co-eluting phospholipids suppress analyte ionization in the ESI source.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • S, M., X, G., T, H., & A, W. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • C-M, V., & G, C. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(2). Retrieved from [Link]

  • Kumar, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • LC-MS/MS determination of lansoprazole and its metabolites in human plasma. (2006). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labsci @ Pittcon. Retrieved from [Link]

  • Tran, T., & Chimalakonda, K. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Retrieved from [Link]

  • Little, J. L., & Little, J. L. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(13), 2000-2010. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Xu, R., & Xu, R. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 427-443. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. Retrieved from [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022). American Pharmaceutical Review. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Patel, D. N., & Patel, D. N. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(2), 75-81. Retrieved from [Link]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open Archives. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PMC - NIH. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications. Retrieved from [Link]

  • Bhole, R., Bonde, C., Girase, G., & Gurav, S. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Identification of its Degradation Products. An-Najah journals. Retrieved from [Link]

  • Mehar, M. K. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. Retrieved from [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC - NIH. Retrieved from [Link]

  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Su. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Ganda, V. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Retrieved from [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023). Biomedical Chromatography. Retrieved from [Link]

  • Kobayashi, K., Chiba, K., Tani, M., Ishizaki, T., & Tani, M. (1993). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Journal of Chromatography B: Biomedical Sciences and Applications, 613(2), 311-316. Retrieved from [Link]

  • Mehar, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Mass Spectrometric Guide to Lansoprazole Sulfide N-Oxide and Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the comprehensive characterization of drug impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Lansoprazole, a widely used proton pump inhibitor, is known to form several degradation and metabolic products, among which Lansoprazole Sulfide N-Oxide and Lansoprazole Sulfone are of significant interest. This guide provides an in-depth comparison of the mass spectrometric behavior of these two key impurities, offering researchers, scientists, and drug development professionals a robust framework for their identification and differentiation.

Introduction: The Context of Lansoprazole Impurities

Lansoprazole functions by inhibiting the gastric H+/K+ ATPase (proton pump) in the stomach lining.[1] During its synthesis, metabolism, or degradation under stress conditions such as oxidation, various related substances can be formed.[2][3] this compound and Lansoprazole Sulfone are two such oxidative impurities. Understanding their distinct mass spectrometric fragmentation patterns is crucial for their unambiguous identification in complex matrices.

This compound is formed by the oxidation of the pyridine nitrogen in the lansoprazole sulfide intermediate.[4][5] Lansoprazole Sulfone , a metabolite of lansoprazole, results from the oxidation of the sulfinyl group of the parent drug to a sulfonyl group.[1][6][7]

This guide will delve into the nuances of their mass spectra, elucidated through high-resolution mass spectrometry (HRMS) techniques, to provide a clear comparative analysis.

Comparative Mass Spectral Data

The following table summarizes the key mass spectrometric information for this compound and Lansoprazole Sulfone, typically observed using electrospray ionization (ESI) in positive ion mode.

FeatureThis compoundLansoprazole Sulfone
Molecular Formula C₁₆H₁₄F₃N₃O₂S[8][9][10]C₁₆H₁₄F₃N₃O₃S[6][7][11]
Molecular Weight 369.36 g/mol [12]385.36 g/mol [7]
Monoisotopic Mass 369.0759 u385.0708 u
Precursor Ion [M+H]⁺ m/z 370.0837m/z 386.0786
Major Fragment Ions (m/z) 152.0704, 220.0582252.0301, 135.0553, 205.0707[6]
Characteristic Fragmentation Loss of the benzimidazolethio moietyCleavage of the C-S bond with rearrangement

Mass Spectral Analysis of this compound

Under collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]⁺ at m/z 370.0837) undergoes characteristic fragmentation. A key fragmentation pathway involves the cleavage of the methylene-sulfur bond, leading to the formation of distinct product ions. The presence of a fragment ion at m/z 152.0704 is a strong indicator of the N-oxide impurity.[3]

The fragmentation can be rationalized as follows:

  • Precursor Ion: m/z 370.0837

  • Fragment 1 (m/z 220.0582): This corresponds to the protonated 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide moiety after cleavage.

  • Fragment 2 (m/z 152.0704): This fragment represents the benzimidazole-2-thione portion of the molecule.[3]

This compound Fragmentation parent This compound [M+H]⁺ m/z 370.0837 frag1 Pyridine-N-Oxide Moiety m/z 220.0582 parent->frag1 Cleavage frag2 Benzimidazole-2-thione m/z 152.0704 parent->frag2 Cleavage Lansoprazole Sulfone Fragmentation parent Lansoprazole Sulfone [M+H]⁺ m/z 386.0786 frag1 Rearranged Product m/z 252.0301 parent->frag1 Rearrangement & Cleavage frag2 2-Hydroxy-1H-benzimidazole m/z 135.0553 parent->frag2 Cleavage frag3 Pyridine Moiety m/z 205.0707 parent->frag3 Cleavage

Fragmentation of Lansoprazole Sulfone.

Experimental Protocol for LC-MS/MS Analysis

The following protocol provides a robust starting point for the separation and identification of this compound and Lansoprazole Sulfone.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing lansoprazole and its impurities in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm) is recommended for good separation. [3]* Mobile Phase A: 5 mM ammonium acetate in water. [3]* Mobile Phase B: Acetonitrile/Methanol (1:1, v/v). [3]* Gradient Elution:

    • 0-1 min: 20% B

    • 1-7 min: 20% to 70% B

    • 7-9 min: 70% B

    • 9.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 325 °C.

  • Nebulizer Gas (Nitrogen): 45 psi.

  • Drying Gas (Nitrogen) Flow: 10 L/min.

  • MS Scan Mode: Full scan from m/z 100-500 for precursor ion identification.

  • MS/MS Scan Mode: Product ion scan of the target precursor ions (m/z 370.1 and 386.1).

  • Collision Energy: Optimize collision energy for each compound to achieve optimal fragmentation (typically in the range of 15-40 eV).

Justification for Experimental Choices:

  • The use of a C18 column provides excellent retention and separation for the moderately polar lansoprazole and its impurities.

  • Ammonium acetate is a volatile buffer compatible with mass spectrometry, which aids in protonation in positive ESI mode.

  • Gradient elution is necessary to effectively separate the parent drug from its more or less polar impurities within a reasonable run time.

  • ESI in positive mode is chosen as it readily protonates the nitrogen atoms in the benzimidazole and pyridine rings, leading to sensitive detection.

  • Tandem mass spectrometry (MS/MS) is essential for structural elucidation by inducing fragmentation of the selected precursor ions and generating unique fragmentation patterns for each impurity.

Conclusion

The mass spectrometric differentiation of this compound and Lansoprazole Sulfone is readily achievable through careful examination of their fragmentation patterns. The sulfone is characterized by a precursor ion at m/z 386 and key fragments at m/z 252, 135, and 205, while the sulfide N-oxide presents a precursor at m/z 370 and characteristic fragments at m/z 220 and 152. The provided experimental protocol offers a reliable method for the separation and confident identification of these impurities, contributing to the robust quality control of lansoprazole active pharmaceutical ingredients and formulated products.

References

  • Bari, S. B., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283.
  • PubChem. (n.d.). Lansoprazole Sulfone. National Center for Biotechnology Information. Retrieved from [Link]

  • Srinivasu, K., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.
  • Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. American Journal of Analytical Chemistry, 8(9), 579-591.
  • K.Ramulu, et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry.
  • Reddy, G. M., et al. (2007). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, S. K., & Patel, N. J. (2014). A Simple and Novel Synthesis of Lansoprazole Impurities. International Journal of Medicinal Chemistry & Analysis, 4(3), 154-157.
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Spectra of Lansoprazole and Peak purity plots.
  • BioOrganics. (n.d.). This compound.
  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
  • Santa Cruz Biotechnology. (n.d.). Lansoprazole Sulfone.
  • Pharmace Research Laboratory. (n.d.). This compound.
  • Cayman Chemical. (n.d.). Lansoprazole sulfone.
  • Semantic Scholar. (n.d.).
  • Biosynth. (n.d.). Lansoprazole sulfone.
  • Chinese Journal of Pharmaceuticals. (2021).
  • Pharmaffili
  • Cleanchem. (n.d.). This compound.
  • ECHEMI. (n.d.). LANSOPRAZOLE SULFONE Formula.
  • MassBank. (2015). Lansoprazole; LC-ESI-QFT; MS2; CE: 90; R=35000; [M+H]+.
  • Scirp.org. (2017).
  • ResearchGate. (n.d.). Chemical structures of Lansoprazole and its four impurities.
  • Google Patents. (n.d.). The synthetic method of lansoprazole and the lansoprazole synthesized by the method.
  • ACS Publications. (n.d.).

Sources

A Comparative Analysis of Lansoprazole, Lansoprazole Sulfide, and Lansoprazole N-Oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gastric acid suppression, Lansoprazole stands as a well-established proton pump inhibitor (PPI). However, a comprehensive understanding of its metabolic derivatives and potential impurities is crucial for both preclinical and clinical research, as well as for the development of next-generation therapeutics. This guide provides an in-depth comparative analysis of Lansoprazole and two of its related compounds: Lansoprazole Sulfide, an active metabolite, and Lansoprazole N-Oxide, a known impurity and degradation product.

Introduction: The Chemical Landscape

Lansoprazole, a substituted benzimidazole, exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Its chemical structure is the foundation for its biological activity, but also for its transformation into various metabolites and degradation products.

Lansoprazole is the parent drug, administered as a prodrug that requires activation in an acidic environment.[2]

Lansoprazole Sulfide is an active metabolite of Lansoprazole, formed through metabolic processes in the body, primarily by cytochrome P450 enzymes.[3][4] It is also recognized as a proton pump inhibitor.[5]

Lansoprazole N-Oxide is primarily known as an impurity and a degradation product of Lansoprazole.[6] While its direct therapeutic effects are not well-established, one source suggests it may act as a prodrug that is converted to Lansoprazole sulfone in vivo.[7]

Mechanism of Action: A Tale of Proton Pump Inhibition

The primary therapeutic action of Lansoprazole and its active sulfide metabolite revolves around the inhibition of the gastric proton pump. This enzyme is the final step in the secretion of gastric acid into the stomach lumen.

Lansoprazole itself is inactive at neutral pH. Upon reaching the acidic environment of the parietal cell canaliculi, it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the pump's activity.[1]

Lansoprazole Sulfide also functions as a proton pump inhibitor, contributing to the overall acid-suppressing effect of the parent drug.[3][5] While direct comparative potency data is limited in the readily available literature, its recognition as an active metabolite underscores its importance in the overall pharmacological profile of Lansoprazole.

The proton pump inhibitory activity of Lansoprazole N-Oxide is not well-documented in scientific literature. Its primary relevance in pharmaceutical science is as a process-related impurity and degradation product that needs to be monitored and controlled during drug manufacturing and storage.[6]

Diagram: Activation and Metabolic Pathway of Lansoprazole

G Lansoprazole Lansoprazole (Prodrug) Acidic_Environment Acidic Environment (Parietal Cell Canaliculi) Lansoprazole->Acidic_Environment Activation Metabolism Metabolism (CYP450 Enzymes) Lansoprazole->Metabolism Degradation Degradation Lansoprazole->Degradation Active_Metabolite Active Sulfenamide Metabolite Acidic_Environment->Active_Metabolite Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Bonding Inhibition Irreversible Inhibition of Acid Secretion Proton_Pump->Inhibition Lansoprazole_Sulfide Lansoprazole Sulfide (Active Metabolite) Metabolism->Lansoprazole_Sulfide Lansoprazole_Sulfone Lansoprazole Sulfone (Metabolite) Metabolism->Lansoprazole_Sulfone Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole (Metabolite) Metabolism->Hydroxy_Lansoprazole Lansoprazole_N_Oxide Lansoprazole N-Oxide (Degradation Product) Degradation->Lansoprazole_N_Oxide

Caption: Simplified pathway of Lansoprazole activation and metabolism.

Comparative Pharmacokinetics and Metabolism

The biotransformation of Lansoprazole is a critical determinant of its efficacy and duration of action. The primary enzymes involved in its metabolism are Cytochrome P450 (CYP) isoforms, particularly CYP2C19 and CYP3A4.[4]

Lansoprazole is rapidly absorbed and extensively metabolized in the liver. Genetic variations in CYP2C19 can significantly impact its pharmacokinetics, leading to inter-individual differences in drug exposure and therapeutic effect.[8]

Lansoprazole Sulfide is formed as a metabolite of Lansoprazole.[3] Its own pharmacokinetic profile is of interest, particularly in understanding its contribution to the overall therapeutic effect and for its potential as a standalone therapeutic agent in other contexts, such as its observed anti-tuberculous activity.[9][10]

The pharmacokinetic properties of Lansoprazole N-Oxide are not typically studied from a therapeutic standpoint, as it is considered an impurity. However, understanding its formation and stability is crucial for pharmaceutical quality control.

ParameterLansoprazoleLansoprazole SulfideLansoprazole N-Oxide
Role Parent Drug (Prodrug)Active MetaboliteImpurity/Degradation Product
Primary Action Proton Pump InhibitorProton Pump Inhibitor, Anti-cancer, Anti-tuberculousNot well-established as a PPI
Activation Requires acidic environmentActive formNot applicable
Metabolism Extensively by CYP2C19 and CYP3A4[4]Further metabolism likelyFormation via degradation

Beyond Acid Suppression: Alternative Biological Activities

Recent research has unveiled intriguing biological activities of Lansoprazole and its metabolites that extend beyond their effects on gastric acid secretion.

Lansoprazole itself has been shown to exhibit anti-inflammatory effects.[11] It has also been investigated for its potential in cancer therapy and for its activity against Helicobacter pylori.[12][13]

Lansoprazole Sulfide has demonstrated notable anti-cancer and anti-tuberculous properties.[3][9] Its mechanism in the context of tuberculosis involves the inhibition of a respiratory enzyme complex in Mycobacterium tuberculosis.[9] This opens up avenues for repurposing this metabolite for infectious diseases.

The biological activities of Lansoprazole N-Oxide are largely unexplored, with its primary significance remaining in the realm of pharmaceutical analysis and quality control.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide the following high-level experimental protocols.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the direct inhibitory potential of the compounds on the proton pump.

Objective: To quantify and compare the IC50 values of Lansoprazole, Lansoprazole Sulfide, and Lansoprazole N-Oxide for the inhibition of H+/K+-ATPase.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from rabbit or porcine gastric mucosa.

  • Activation of Compounds: Pre-incubate the test compounds (Lansoprazole, Lansoprazole Sulfide, Lansoprazole N-Oxide) in an acidic buffer (e.g., pH 4.0) to facilitate the conversion of the prodrug to its active form.

  • Inhibition Assay:

    • Incubate the activated compounds with the H+/K+-ATPase vesicles at varying concentrations.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the rate of proton transport or ATP hydrolysis. This can be done using various methods, such as monitoring the change in intravesicular pH with a fluorescent probe or quantifying the inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for each compound.

Diagram: Experimental Workflow for H+/K+-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vesicle_Prep Isolate H+/K+-ATPase Rich Vesicles Incubation Incubate Vesicles with Activated Compounds Vesicle_Prep->Incubation Compound_Activation Activate Compounds (Acidic Buffer) Compound_Activation->Incubation Reaction Initiate ATPase Reaction (Add ATP) Incubation->Reaction Measurement Measure Proton Transport or ATP Hydrolysis Reaction->Measurement Data_Plot Plot % Inhibition vs. log[Compound] Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow for determining in vitro proton pump inhibition.

Forced Degradation Studies and Impurity Profiling

Understanding the degradation pathways of Lansoprazole is essential for ensuring drug product quality and safety.

Objective: To identify and quantify the formation of Lansoprazole N-Oxide and other degradation products under various stress conditions.

Methodology:

  • Stress Conditions: Subject Lansoprazole solutions to forced degradation conditions as per ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[14][15]

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC method.

  • Peak Identification:

    • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks.

    • Couple the LC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the degradation products.

  • Structure Elucidation: Characterize the structure of the degradation products, including Lansoprazole N-Oxide, using techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[14][15]

  • Quantification: Quantify the levels of Lansoprazole N-Oxide and other impurities relative to the parent drug.

Conclusion and Future Directions

This comparative analysis underscores the multifaceted nature of Lansoprazole and its related compounds. While Lansoprazole remains a cornerstone of acid suppression therapy, its active metabolite, Lansoprazole Sulfide, presents a compelling profile with its own proton pump inhibitory activity and distinct therapeutic potential in other disease areas. Lansoprazole N-Oxide, as a primary degradation product, highlights the importance of robust analytical methods and stability studies in drug development.

Future research should focus on a direct, quantitative comparison of the proton pump inhibitory potency of Lansoprazole and Lansoprazole Sulfide to fully elucidate their relative contributions to the overall therapeutic effect. Furthermore, a deeper investigation into the pharmacological and toxicological profile of Lansoprazole N-Oxide and other degradation products is warranted to ensure patient safety. The continued exploration of the alternative biological activities of these molecules may unlock novel therapeutic applications beyond gastroenterology.

References

  • Gong, H., et al. (2024). Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. PNAS, 121(47), e2411234121.
  • Shankar, G., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.
  • Shankar, G., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products.
  • PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). Retrieved from [Link]

  • Scholze, A., et al. (2000). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels. Pflügers Archiv - European Journal of Physiology, 440(4), 626-634.
  • Beebe, J., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681-13691.
  • Shin, J. M., et al. (2011). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 17(3), 236-246.
  • Al-Omar, M. A., & Al-Deeb, O. A. (2005). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Journal of the Saudi Chemical Society, 9(3), 537-548.
  • Giraud, A., et al. (2007). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 573-580.
  • Scholze, A., et al. (2000). The Gastric H,K-ATPase Blocker Lansoprazole Is an Inhibitor of Chloride Channels. Pflügers Archiv - European Journal of Physiology, 440(4), 626-634.
  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Li, X. Q., et al. (2011). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Xenobiotica, 41(12), 1118-1124.
  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). 208056Orig1s000. Retrieved from [Link]

  • Cao, Y., et al. (2018). The proton pump inhibitor pantoprazole disrupts protein degradation systems and sensitizes cancer cells to death under various stresses.
  • Al-Hiari, Y. M., & Al-Sha'er, M. A. (2011). Kinetics of acid degradation of proton pump inhibitors in the presence of a thiol. International Journal of Chemical Kinetics, 43(11), 601-610.
  • Al-Hiari, Y. M., & Al-Sha'er, M. A. (2011). Kinetics of acid degradation of proton pump inhibitors in the presence of a thiol. The University of Jordan.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 137-147.
  • Nakagawa, S., et al. (2012). Lansoprazole inhibits nitric oxide and prostaglandin E(2) production in murine macrophage RAW 264.7 cells.
  • Patel, D. J., et al. (2016). Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Journal of Chemical and Pharmaceutical Research, 8(8), 868-875.
  • Chiba, N., et al. (1997). Efficacy of lansoprazole in the short-and long-term treatment of gastro-oesophageal reflux disease: a systematic overview. Alimentary Pharmacology & Therapeutics, 11(6), 1037-1046.
  • Hsu, P. I., et al. (2019). A comparison between dexlansoprazole modified release–based and lansoprazole-based nonbismuth quadruple (concomitant) therapy for first-line Helicobacter pylori eradication: a prospective randomized trial. Therapeutic Advances in Gastroenterology, 12, 1756284819875157.
  • PubChem. (n.d.). Lansoprazole Sulfone. Retrieved from [Link]

  • Paulsingh, C. N., et al. (2021). Lansoprazole exerts anti-inflammatory effect through the up- regulation of HO-1 expression in rat gastric epithelial cells.
  • Beebe, J., et al. (2022).
  • De Giacomo, C., et al. (1996). In-vitro activity of lansoprazole against Helicobacter pylori. Journal of Antimicrobial Chemotherapy, 37(4), 819-822.
  • PubChem. (n.d.). Lansoprazole N-oxide. Retrieved from [Link]

  • Tsai, C. E., et al. (2020). Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study.
  • Mdanda, S., et al. (2017). Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent.
  • Fass, R., et al. (2003). Comparative pharmacokinetics and safety of lansoprazole oral capsules and orally disintegrating tablets in healthy subjects. Alimentary Pharmacology & Therapeutics, 17(3), 361-367.
  • Dvorak, Z., et al. (2014). Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines. PLOS ONE, 9(6), e98225.

Sources

A Senior Application Scientist's Guide to Distinguishing Lansoprazole N-Oxide from Lansoprazole Sulfone by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical analysis and drug metabolism studies, the unambiguous identification of metabolites and impurities is paramount. Lansoprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes like CYP2C19 and CYP3A4, to form several metabolites, including lansoprazole sulfone.[1][2][3][4] Concurrently, during synthesis or under oxidative stress conditions, process-related impurities such as lansoprazole N-oxide can arise.[5][6][7]

Lansoprazole N-oxide and lansoprazole sulfone are isobaric, meaning they share the same elemental composition and, consequently, the same exact mass.[8][9] This renders them indistinguishable by single-stage mass spectrometry (MS). For researchers in drug development and quality control, the ability to differentiate these two compounds is critical for accurate metabolite profiling, impurity characterization, and ensuring drug safety and efficacy. This guide provides an in-depth technical comparison and a validated experimental workflow for distinguishing these critical isomers using tandem mass spectrometry (MS/MS), grounded in the principles of molecular structure and fragmentation chemistry.

Molecular Overview: An Isobaric Challenge

The foundational challenge stems from the identical molecular formulas of Lansoprazole N-Oxide and Lansoprazole Sulfone. The key structural difference lies in the site of oxidation: the pyridine ring's nitrogen atom for the N-oxide versus the sulfinyl sulfur atom for the sulfone.

PropertyLansoprazoleLansoprazole N-OxideLansoprazole Sulfone
Chemical Structure 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole2-(((3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
Molecular Formula C₁₆H₁₄F₃N₃O₂S[10]C₁₆H₁₄F₃N₃O₃S[9][11]C₁₆H₁₄F₃N₃O₃S[8][12]
Monoisotopic Mass 369.0759 g/mol [13]385.0708 g/mol [9]385.0708 g/mol [8]
Precursor Ion ([M+H]⁺) m/z 370.0831m/z 386.0781m/z 386.0781

As illustrated, a high-resolution mass spectrometer can readily measure the precursor ion at m/z 386.0781 for both compounds, but it cannot differentiate them. This necessitates moving beyond a single stage of mass analysis into the realm of tandem mass spectrometry (MS/MS).

Lansoprazole Lansoprazole (m/z 370.08) N_Oxide Lansoprazole N-Oxide (m/z 386.08) Lansoprazole->N_Oxide Oxidation (Impurity) Sulfone Lansoprazole Sulfone (m/z 386.08) Lansoprazole->Sulfone Metabolism (CYP3A4) N_Oxide->Sulfone Isobaric Pair

Caption: Relationship between Lansoprazole and its isobaric N-Oxide and Sulfone forms.

MS/MS Fragmentation: The Key to Differentiation

The power of MS/MS lies in its ability to isolate the isobaric precursor ion (m/z 386.08), subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions. The distinct locations of the additional oxygen atom in each isomer create unique fragmentation pathways, producing a diagnostic fingerprint for each molecule.

The Fragmentation Pathway of Lansoprazole Sulfone

The sulfone group (-SO₂-) is a stable, electron-withdrawing moiety. In CID, the fragmentation of protonated lansoprazole sulfone is primarily driven by cleavages at the methylene bridge connecting the pyridine and benzimidazole rings.

A characteristic fragmentation pattern involves the formation of a stable benzimidazolyl-sulfonyl cation and subsequent cleavages of the pyridine ring structure. Based on public spectral data, the fragmentation cascade produces several key product ions.[8]

parent Lansoprazole Sulfone [M+H]⁺ m/z 386.08 frag1 Benzimidazole-SO₂-CH₂⁺ m/z 205.07 parent:f1->frag1:f0 Cleavage at Methylene Bridge frag2 Pyridine-containing fragment m/z 222.07 parent:f1->frag2:f0 Neutral Loss: C₇H₄N₂O₂S frag5 Pyridinyl-methyl cation m/z 164.05 parent:f1->frag5:f0 Neutral Loss: C₇H₅N₂O₂S frag3 Benzimidazole-SO₂⁺ m/z 197.00 frag1:f1->frag3:f0 -CH₂ frag4 Protonated Benzimidazole m/z 119.06 frag3:f1->frag4:f0 -SO₂

Caption: Proposed primary fragmentation pathways for protonated Lansoprazole Sulfone.

The Fragmentation Pathway of Lansoprazole N-Oxide

The pyridine N-oxide moiety is the key to differentiating this isomer. The N-O bond is relatively labile and prone to cleavage under CID conditions. This leads to a highly characteristic and diagnostic neutral loss of an oxygen atom (16 Da). This fragmentation event is a hallmark of N-oxide-containing compounds and provides an immediate, unambiguous marker.

Following the initial loss of oxygen, the resulting ion (at m/z 370.08) has the same mass and structure as protonated lansoprazole. Therefore, its subsequent fragmentation is expected to mimic that of the parent drug, providing a secondary layer of confirmation.

parent Lansoprazole N-Oxide [M+H]⁺ m/z 386.08 frag_diagnostic DIAGNOSTIC FRAGMENT m/z 370.08 parent:f1->frag_diagnostic:f0 Neutral Loss of Oxygen (-16 Da) frag2 Pyridine-N-Oxide fragment m/z 218.06 parent:f1->frag2:f0 Cleavage at Sulfinyl Bridge frag3 Benzimidazole-SO-CH₂⁺ m/z 179.03 parent:f1->frag3:f0 Cleavage at Methylene Bridge frag_lansoprazole Protonated Lansoprazole Structure (Further fragmentation follows Lansoprazole pathway) frag_diagnostic:f1->frag_lansoprazole:f0 Identical to

Caption: Proposed fragmentation of Lansoprazole N-Oxide, highlighting the diagnostic loss of oxygen.

Comparative Analysis: Identifying the Diagnostic Ions

A direct comparison of the MS/MS spectra reveals the clear differences necessary for positive identification. While some common fragments may exist, the presence or absence of unique, diagnostic ions is the definitive factor.

FeatureLansoprazole N-OxideLansoprazole SulfoneConclusion
Precursor Ion ([M+H]⁺) m/z 386.08m/z 386.08Indistinguishable
Diagnostic Ion 1 m/z 370.08 ([M+H-16]⁺)AbsentConfirmatory for N-Oxide
Diagnostic Ion 2 Absentm/z 222.07 Indicative of Sulfone
Common Fragment Region Fragments identical to Lansoprazole (post -16 Da loss)Unique fragments (e.g., m/z 205.07)Different fragmentation pathways

One study noted that automated software can sometimes struggle to differentiate the two without manual inspection or a reference standard, underscoring the importance of knowing these diagnostic fragmentation pathways.[6] The presence of the m/z 370.08 fragment is the most reliable and mechanistically sound evidence for identifying Lansoprazole N-Oxide.

Experimental Protocol for LC-MS/MS Differentiation

This protocol outlines a robust method for the chromatographic separation and mass spectrometric differentiation of lansoprazole N-oxide and sulfone. The use of certified reference standards for both compounds is essential for method validation and unequivocal identification.[6]

Materials and Sample Preparation
  • Standards: Certified reference standards of Lansoprazole N-Oxide and Lansoprazole Sulfone.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Acetate.

  • Standard Preparation: Prepare individual stock solutions (e.g., 1 mg/mL) in ACN or DMSO. Create a working solution mixture (e.g., 1 µg/mL) in 50:50 ACN:Water to verify chromatographic separation and MS/MS fragmentation.

  • Sample Preparation: Dilute analytical samples (e.g., from forced degradation studies or metabolism assays) to a similar concentration using the working solution diluent.

Liquid Chromatography (LC) Method
  • Rationale: While MS/MS is the primary means of differentiation, chromatographic separation provides an orthogonal layer of confirmation. Isomers often exhibit slightly different polarities, leading to different retention times.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm). A polar-embedded C18 can also be effective.[6]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B

    • 12.0 min: 10% B (End)

Tandem Mass Spectrometry (MS/MS) Method
  • Rationale: This method is designed to isolate the common precursor ion and generate fragment ions specific to each isomer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen sites on the benzimidazole and pyridine rings are readily protonated.

  • Scan Type: Product Ion Scan (or MS/MS).

  • Precursor Ion (Q1): m/z 386.08.

  • Collision Gas: Argon.

  • Collision Energy (CE): Start with a CE of 25-30 eV. Note: This parameter must be optimized on your specific instrument to achieve a rich fragmentation spectrum, ensuring the generation of the diagnostic ions. A collision energy ramp (e.g., 20-40 eV) can also be effective.

  • Product Ion Scan Range (Q3): m/z 50 - 400.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection LC_Col C18 Column Separation Sample->LC_Col Gradient Elution ESI ESI Source (Ionization) LC_Col->ESI Eluent Q1 Q1: Isolate m/z 386.08 ESI->Q1 Q2 Q2: CID (Fragmentation) Q1->Q2 Q3 Q3: Scan Product Ions Q2->Q3 Detector Detector Q3->Detector Data Data Analysis: Identify Diagnostic Ions Detector->Data Generate Spectrum

Caption: Experimental workflow from sample injection to data analysis for isomer differentiation.

Conclusion

Distinguishing between the isobaric Lansoprazole N-Oxide and Lansoprazole Sulfone is a common but critical challenge in pharmaceutical analysis. While single-stage mass spectrometry is insufficient, a properly configured LC-MS/MS method provides a definitive solution. The key to this differentiation lies in exploiting the unique molecular structures that dictate distinct fragmentation pathways under collision-induced dissociation. The neutral loss of 16 Da (m/z 370.08) serves as an unambiguous diagnostic marker for Lansoprazole N-Oxide. By combining robust chromatography with a targeted MS/MS strategy rooted in a firm understanding of fragmentation chemistry, researchers can confidently and accurately identify these two compounds, ensuring data integrity in drug metabolism and impurity profiling studies.

References

  • Patsnap Synapse. (2024). What is the mechanism of Lansoprazole?
  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. ClinPGx.
  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. PubMed.
  • Lee, J., et al. (2018). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. ACS Publications.
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility.
  • Perchalski, R. J., et al. (1982). Rapid identification of drug metabolites with tandem mass spectrometry. PubMed.
  • Shin, J.M., & Kim, N. (2013). Metabolism of the Proton Pump Inhibitor. Journal of Neurogastroenterology and Motility.
  • Reddy, P. P., et al. (2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Taylor & Francis Online.
  • Biosynth. (n.d.). Lansoprazole N-oxide.
  • Nahid, R., et al. (2020). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. PubMed Central.
  • Rao, P. V., et al. (2016). Chemical structures of Lansoprazole and its four impurities. ResearchGate.
  • Park, J., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Lansoprazole Sulfone. PubChem Compound Database.
  • ResearchGate. (2020). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation.
  • SynThink Research Chemicals. (n.d.). Lansoprazole Sulfone; Lansoprazole EP Impurity B.
  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database.
  • Nomon, A., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Lansoprazole N-oxide. PubChem Compound Database.
  • Benchchem. (n.d.). Lansoprazole-d4 Sulfone N-Oxide.
  • Kumar, M. R., et al. (2016). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scirp.org.
  • National Center for Biotechnology Information. (n.d.). Lansoprazole Sulfide N-Oxide. PubChem Compound Database.
  • Santa Cruz Biotechnology. (n.d.). Lansoprazole Sulfone.
  • Bhamidipati, R., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry.

Sources

A Comparative Guide to the Structural Elucidation of Lansoprazole Impurities Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Lansoprazole, a widely used proton pump inhibitor for treating acid-related conditions, is no exception.[1][2] Its synthesis and storage can lead to the formation of various impurities that must be rigorously identified and characterized to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[3][4] This guide provides an in-depth, comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as a powerful tool for the unambiguous structural elucidation of Lansoprazole impurities.

The Imperative of Impurity Profiling in Pharmaceuticals

Regulatory bodies worldwide mandate strict control over impurities in drug substances and products.[3][4] The ICH Q3A and Q3B guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities.[3] Impurities can arise from various sources, including the manufacturing process, degradation of the API, or interactions with excipients.[5][6] Their presence, even in minute quantities, can potentially impact the drug's safety and therapeutic effect.[7] Consequently, the precise structural identification of these impurities is a critical step in the drug development lifecycle.

While techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable for detecting and quantifying impurities, they often fall short in providing a complete structural picture, especially for novel or unexpected degradation products.[8][9] This is where the unparalleled capability of 2D NMR spectroscopy in mapping molecular connectivity becomes essential.

Why 2D NMR is the Gold Standard for Structural Elucidation

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei. However, in complex molecules like Lansoprazole and its derivatives, severe signal overlap in 1D spectra can make unambiguous assignments challenging.[10] 2D NMR overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing a clear roadmap of the molecular structure.[11][12]

This guide will focus on a practical comparison of three of the most informative 2D NMR experiments for small molecule characterization:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure (typically separated by two or three bonds).[13][14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13 (¹³C).[12][15] This experiment is invaluable for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically two to four bonds).[13][15] This is crucial for identifying quaternary carbons and piecing together different molecular fragments.

To illustrate the comparative power of these techniques, we will examine the structural elucidation of a known Lansoprazole degradation product, Lansoprazole Sulfone .

Experimental Workflow for Impurity Analysis

The structural elucidation of an unknown impurity generally follows a systematic workflow. The process begins with the isolation of the impurity, typically using preparative HPLC, followed by a suite of spectroscopic analyses.

G cluster_0 Impurity Isolation & Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR for Structural Confirmation Forced Degradation Forced Degradation HPLC Screening HPLC Screening Forced Degradation->HPLC Screening Impurity Isolation (Prep-HPLC) Impurity Isolation (Prep-HPLC) HPLC Screening->Impurity Isolation (Prep-HPLC) Mass Spectrometry (MS) Mass Spectrometry (MS) Impurity Isolation (Prep-HPLC)->Mass Spectrometry (MS) 1H NMR 1H NMR Mass Spectrometry (MS)->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR COSY COSY 13C NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Structure Elucidation Structure Elucidation HMBC->Structure Elucidation

Caption: A typical workflow for the identification and structural elucidation of pharmaceutical impurities.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the isolated impurity and the Lansoprazole reference standard into separate NMR tubes.

  • Dissolve the samples in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the signals of interest.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum for both the impurity and the reference standard.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • COSY: Utilize a standard gradient-selected COSY (gs-COSY) pulse sequence. Typically, 8-16 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the one-bond ¹J(CH) coupling constant (typically around 145 Hz).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling constant, ⁿJ(CH), should be optimized to a value between 8-10 Hz to observe two- and three-bond correlations.

Case Study: Structural Elucidation of Lansoprazole Sulfone

Lansoprazole can degrade under oxidative conditions to form Lansoprazole Sulfone.[1] While the molecular formula is similar, the change in the oxidation state of the sulfur atom significantly alters the chemical environment of the neighboring atoms.

G cluster_0 Lansoprazole cluster_1 Lansoprazole Sulfone Lansoprazole Lansoprazole Lansoprazole_Sulfone Lansoprazole_Sulfone Lansoprazole->Lansoprazole_Sulfone Oxidation

Caption: The chemical transformation of Lansoprazole to Lansoprazole Sulfone.

Comparative 1D NMR Analysis

A comparison of the ¹H and ¹³C NMR spectra of Lansoprazole and Lansoprazole Sulfone reveals key differences, particularly in the chemical shifts of the methylene protons and the carbons in the benzimidazole ring, which are in close proximity to the sulfone group.

Assignment Lansoprazole ¹H (ppm) Lansoprazole Sulfone ¹H (ppm) Lansoprazole ¹³C (ppm) Lansoprazole Sulfone ¹³C (ppm)
Methylene (-CH₂-)~4.7-4.8 (diastereotopic)~4.9-5.0 (diastereotopic)~58~56
Benzimidazole C2--~152~149
Pyridine C2--~163~161
Pyridine C3-CH₃~2.2~2.3~10~11

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The downfield shift of the methylene protons in Lansoprazole Sulfone is a direct consequence of the increased electron-withdrawing nature of the sulfone group compared to the sulfoxide in Lansoprazole.

Comparative 2D NMR Analysis: Pinpointing the Structure

1. COSY Analysis:

The COSY spectrum is instrumental in confirming the proton-proton connectivities within the pyridine and benzimidazole rings of both molecules. For Lansoprazole Sulfone, the COSY spectrum would show correlations between the aromatic protons on the benzimidazole and pyridine rings, confirming the integrity of these spin systems. A key observation would be the lack of a COSY correlation for the methylene protons to other protons, indicating they are an isolated spin system, which is expected.

2. HSQC Analysis: The Direct Connection

The HSQC spectrum provides a direct link between each proton and its attached carbon. This is particularly useful for unambiguously assigning the carbon signals of the methylene group and the aromatic rings. For Lansoprazole Sulfone, the HSQC would show a clear correlation between the methylene proton signals (at ~4.9-5.0 ppm) and the methylene carbon signal (at ~56 ppm).

3. HMBC Analysis: Assembling the Puzzle

The HMBC spectrum is arguably the most critical experiment for confirming the overall structure and identifying the site of modification. It reveals long-range correlations that connect the different fragments of the molecule.

Key HMBC Correlations for Lansoprazole Sulfone:

  • Methylene Protons to Benzimidazole and Pyridine Carbons: Crucially, the methylene protons will show correlations to the C2 and C7a carbons of the benzimidazole ring and the C2 carbon of the pyridine ring. This unequivocally establishes the connectivity between the two ring systems via the methylene-sulfone bridge.

  • Pyridine CH₃ Protons to Pyridine Carbons: The methyl protons on the pyridine ring will show correlations to the C3 and C4 carbons of the pyridine ring, confirming their position.

G cluster_0 Key HMBC Correlations in Lansoprazole Sulfone Structure Structure

Caption: A diagram illustrating key HMBC correlations for the structural confirmation of Lansoprazole Sulfone.

By systematically analyzing the data from COSY, HSQC, and HMBC experiments and comparing it to the spectra of the parent drug, a complete and confident structural assignment of the Lansoprazole Sulfone impurity can be achieved.

Conclusion

The structural elucidation of pharmaceutical impurities is a non-trivial task that demands powerful and unambiguous analytical techniques. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR experiments—COSY, HSQC, and HMBC—that offers the definitive evidence required for structural confirmation. Each experiment provides a unique piece of the puzzle: COSY defines the proton spin systems, HSQC links protons to their directly attached carbons, and HMBC maps the long-range connectivity that holds the molecular fragments together. This comparative approach, as demonstrated with the Lansoprazole Sulfone case study, represents a robust and reliable strategy for researchers, scientists, and drug development professionals to ensure the safety and quality of pharmaceutical products.

References

  • Veeprho. Lansoprazole Impurities and Related Compound. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • G, S. et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]

  • Omchemlabs. Lansoprazole Impurities. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. [Link]

  • Ramulu, K. et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. [Link]

  • Separation Science. The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]

  • Slideshare. 2D NMR Spectroscopy. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • SciSpace. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]

  • ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. [Link]

  • Pharmaffiliates. Lansoprazole-impurities. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Oxford Instruments Magnetic Resonance. Characterization of Lansoprazole by Benchtop NMR Spectroscopy. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • GLP Pharma Standards. Lansoprazole EP Impurity A | CAS No- 213476-12-1. [Link]

  • AZoM. Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy. [Link]

  • ResearchGate. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurity in Lansoprazole. [Link]

  • SynZeal. Lansoprazole Impurities. [Link]

  • ResearchGate. Identification, isolation and characterization of potential degradation product in Lansoprazole drug substance. [Link]

Sources

A Comparative Guide to the Degradation Profile of Lansoprazole Under ICH-Prescribed Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the degradation profile of Lansoprazole, a proton-pump inhibitor, under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Intended for researchers, scientists, and drug development professionals, this document delves into the intrinsic stability of Lansoprazole, elucidates its degradation pathways, and offers detailed, field-tested experimental protocols. Our objective is to equip you with the causal understanding and practical methodologies required for robust stability testing and formulation development.

Introduction: The Imperative of Stress Testing for Lansoprazole

Lansoprazole, a substituted benzimidazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells[1]. However, its therapeutic efficacy is intrinsically linked to its stability. Like many proton-pump inhibitors, Lansoprazole is a labile molecule, particularly susceptible to degradation in acidic environments[2][3]. This inherent instability necessitates a thorough understanding of its degradation profile.

Forced degradation studies, or stress testing, are a cornerstone of the drug development process, as mandated by ICH guideline Q1A(R2)[4][5]. These studies are not merely a regulatory checkbox; they are a scientific investigation to:

  • Determine the intrinsic stability of the active pharmaceutical ingredient (API).

  • Identify potential degradation products that could arise during storage or administration, which may impact safety and efficacy[2].

  • Elucidate degradation pathways , providing critical knowledge for developing stable formulations.

  • Develop and validate stability-indicating analytical methods capable of separating and quantifying the API from its degradants[6].

This guide will systematically compare the degradation of Lansoprazole under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Experimental Design: Rationale and Workflow

The selection of stress conditions is a deliberate process designed to simulate the potential environmental and physiological challenges a drug substance may encounter. Our experimental design adheres to ICH recommendations to ensure comprehensive and relevant data generation[7][8].

Causality Behind Experimental Choices:
  • Acid/Base Hydrolysis: This simulates the pH extremes the drug might experience, from the acidic environment of the stomach to potential alkaline microenvironments in certain formulations. Lansoprazole's mechanism of action involves conversion to its active form under acidic conditions, making acid lability a critical parameter to study[1].

  • Oxidative Stress: The sulfinyl group in Lansoprazole's structure is a potential site for oxidation. This stress condition mimics potential exposure to atmospheric oxygen or oxidative excipients.

  • Thermal Stress: Evaluates the impact of elevated temperatures during manufacturing, transport, and storage, particularly in warmer climates[9].

  • Photolytic Stress: Assesses the drug's sensitivity to light exposure, which informs packaging requirements (e.g., amber vials, opaque containers).

Overall Experimental Workflow

The following diagram illustrates the logical flow of the forced degradation study, from stress application to analytical characterization.

G cluster_0 PART 1: Stress Application cluster_1 PART 2: Sample Processing & Analysis cluster_2 PART 3: Data Interpretation Lansoprazole_API Lansoprazole Bulk Drug Acid Acid Hydrolysis (e.g., 0.1N HCl) Lansoprazole_API->Acid Expose API to stressor Base Base Hydrolysis (e.g., 0.1N NaOH) Lansoprazole_API->Base Expose API to stressor Oxidative Oxidation (e.g., 3% H2O2) Lansoprazole_API->Oxidative Expose API to stressor Thermal Thermal Stress (e.g., 60°C) Lansoprazole_API->Thermal Expose API to stressor Photolytic Photolytic Stress (ICH Option 1/2) Lansoprazole_API->Photolytic Expose API to stressor Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Dilute Thermal->Neutralization Dissolve & Dilute Photolytic->Neutralization Dissolve & Dilute HPLC Stability-Indicating RP-HPLC Analysis Neutralization->HPLC Detection PDA/UV Detector (285 nm) HPLC->Detection MS LC-MS/MS Characterization HPLC->MS Data_Analysis Quantify Degradation (% Assay Loss) Detection->Data_Analysis ID Identify Degradants MS->ID Report Generate Stability Profile Data_Analysis->Report Pathway Elucidate Pathways ID->Pathway Pathway->Report

Caption: High-level workflow for Lansoprazole forced degradation studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent a self-validating system for assessing Lansoprazole's stability[2][10][11][12].

A. Forced Degradation Procedures

For each condition, a stock solution of Lansoprazole (e.g., 1 mg/mL) is prepared in a suitable solvent like a 50:50 mixture of acetonitrile and water[11].

  • Acid Hydrolysis:

    • To 1 mL of Lansoprazole stock solution, add 1 mL of 0.1N Hydrochloric Acid (HCl).

    • Incubate the solution at room temperature for 24 hours[10]. Rationale: This extended time at a moderate acid concentration allows for the identification of primary acid-catalyzed degradation products.

    • After incubation, withdraw a sample, neutralize it with an equivalent volume and concentration of Sodium Hydroxide (NaOH), and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of Lansoprazole stock solution, add 1 mL of 0.1N Sodium Hydroxide (NaOH).

    • Reflux the solution at 60°C for 8 hours[12]. Rationale: Elevated temperature is often required to accelerate degradation in alkaline conditions to a sufficient level within a practical timeframe.

    • After incubation, cool the solution, neutralize it with an equivalent of 0.1N HCl, and dilute to the target analytical concentration.

  • Oxidative Degradation:

    • To 1 mL of Lansoprazole stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for approximately 1 hour, monitoring the reaction periodically[13].

    • Dilute the sample to the final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Accurately weigh Lansoprazole powder and place it in a thermostatically controlled oven at 60°C for 48 hours.

    • After exposure, allow the sample to cool, then dissolve it in the diluent to achieve the target analytical concentration.

  • Photolytic Degradation:

    • Expose the Lansoprazole powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, dissolve both the exposed and control samples in the diluent to the target concentration.

B. Stability-Indicating RP-HPLC Method

This method is designed to separate Lansoprazole from its potential degradation products, demonstrating specificity.

  • Instrument: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][14].

  • Mobile Phase: A gradient elution using 10 mM ammonium acetate (A) and acetonitrile (B) is effective[2][11].

    • Gradient Example: Start at 90% A, ramp to 20% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min[2].

  • Detection Wavelength: 285 nm[10][14].

  • Column Temperature: 40°C[11].

  • Injection Volume: 10 µL.

Comparative Analysis of Degradation Profiles

Lansoprazole exhibits distinct degradation profiles under different stress conditions. It is highly susceptible to hydrolytic and oxidative degradation but shows considerable stability under thermal and photolytic stress[2][15].

Stress ConditionReagents & ConditionsExtent of DegradationKey Degradation Products Identified
Acid Hydrolysis 0.1N HCl, Room Temp, 24hSignificant (~32%)[10]DP-1 (Lansoprazole sulfide), DP-2, DP-3. A major degradant at m/z 268 has been characterized[2][10][11].
Alkaline Hydrolysis 0.1N NaOH, 60°C, 8hSignificantDP-4. A novel high molecular weight impurity (m/z 468.11) has been isolated and identified[2][12][16].
Oxidative 3% H₂O₂, Room Temp, 1hSignificantDP-1 (Lansoprazole sulfide), DP-6, DP-7, DP-8. Lansoprazole sulfone is a known major product[2][17].
Neutral Hydrolysis Water, RefluxModerateDP-5[2].
Thermal Solid State, 60°C, 48hNegligibleFound to be stable under typical short-term test conditions[2][15].
Photolytic Solid State, ICH Q1BNegligibleFound to be stable under typical short-term test conditions[2][15].

Elucidation of Degradation Pathways

Understanding the transformation of Lansoprazole under stress is key to predicting and controlling impurities.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, Lansoprazole undergoes a complex rearrangement. The initial protonation facilitates the conversion to a sulfenic acid and ultimately to a tetracyclic cation, which can then react with nucleophiles. A primary degradation route involves the loss of the sulfinyl group and subsequent cyclization, leading to various benzimidazole derivatives[10].

AcidDegradation LSP Lansoprazole (m/z 370) Protonated_LSP Protonated Intermediate LSP->Protonated_LSP H+ (Acid) DP2 Degradant DP-2 (m/z 268) Protonated_LSP->DP2 Rearrangement & Cleavage DP1 Lansoprazole Sulfide (DP-1) Protonated_LSP->DP1 Reduction

Caption: Simplified acid degradation pathway of Lansoprazole.

Oxidative Degradation Pathway

The primary site of oxidation is the sulfur atom of the sulfinyl group. Mild oxidation can reduce it to the sulfide (Lansoprazole Sulfide), while stronger oxidation will convert it to the sulfone (Lansoprazole Sulfone), a common process-related impurity and degradant[17][18].

OxidativeDegradation DP1 Lansoprazole Sulfide (DP-1 / m/z 354) LSP Lansoprazole (m/z 370) DP1->LSP [O] DP_Sulfone Lansoprazole Sulfone (DP-6 / m/z 386) LSP->DP_Sulfone [O] (H2O2)

Caption: Primary oxidative transformations of Lansoprazole.

Conclusion and Field-Proven Insights

The forced degradation studies conclusively demonstrate that Lansoprazole is highly sensitive to acid, base, and oxidative conditions , while exhibiting robust stability against heat and light under the tested conditions[2].

Key Takeaways for Drug Development Professionals:

  • Formulation Strategy: The profound acid lability confirms the absolute necessity of an enteric coating for oral dosage forms to protect the API from gastric acid and ensure its delivery to the small intestine for absorption.

  • Excipient Compatibility: Care must be taken to avoid acidic excipients or those with reactive peroxide impurities that could initiate oxidative degradation.

  • Manufacturing and Storage: While thermally stable in the short term, the potential for slow degradation at elevated temperatures over longer periods suggests that storage should be at controlled room temperature[9]. The drug's photostability simplifies packaging, but protection from atmospheric moisture and oxygen is prudent.

  • Analytical Method Validation: The identified degradation products, particularly Lansoprazole Sulfide and Lansoprazole Sulfone, must be used as markers to validate the specificity and stability-indicating nature of any QC release method.

By understanding these degradation profiles, researchers can proactively design stable formulations, define appropriate storage conditions, and implement robust analytical controls, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Battu, S. and Pottabathini, V. (2015) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • Shandilya, D.K., Israni, R., Joseph, P.E., Kumar, A. and Pillai, M. (2017) Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. [Link]

  • ICH (1996) ICH Topic Q1A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Scribd (n.d.) Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • Reddy, G. M., Mukkanti, K., Laxmi, K. S., & Reddy, P. P. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. [Link]

  • DellaGreca, M., Brigante, M., Previtera, L., & Temussi, F. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087–1093. [Link]

  • Guntupalli, R., Vangala, R., Jadi, S., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]

  • European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Corrada, D., Sbardella, G., & Sarri, G. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(7), 3369–3381. [Link]

  • European Medicines Agency (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Shandilya, D. K., Israni, R., Joseph, P. E., Kumar, A., & Pillai, M. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. SciRP. [Link]

  • Kakde, R. B., Kotak, U. H., & Barsagade, A. G. (2012). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 11(3), 855-862. [Link]

  • Slideshare (n.d.). Ich guideline for stability testing. [Link]

  • Giraud, G., Sarakbi, A., & Rochais, C. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. Pharmazie, 68(10), 749–755. [Link]

  • Corrada, D., Sbardella, G., Sarri, G., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciSpace. [Link]

  • ResearchGate (2015). (PDF) Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • Mehar, S., & Singh, S. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development, 6(4), 21-29. [Link]

  • Google Patents (n.d.).
  • ResearchGate (n.d.). Degradation of lansoprazole at different pH. [Link]

  • ResearchGate (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • ResearchGate (n.d.). Chromatograms of (a) acid degraded lansoprazole and (b) NBS oxidized... [Link]

  • ResearchGate (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of UPLC and HPLC Methods for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a non-negotiable aspect of ensuring safety and efficacy. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this critical task, offering robust and reliable separations.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a paradigm shift, promising significant gains in speed, resolution, and sensitivity.[2][3]

This guide provides an in-depth, objective comparison of UPLC and HPLC for impurity profiling, grounded in scientific principles and supported by experimental data. We will explore the causality behind experimental choices, detail the protocols for a comprehensive cross-validation, and present quantitative data to empower you in selecting the optimal analytical technique for your laboratory's needs.

The Fundamental Divide: Understanding the "Why" Behind UPLC's Performance Gains

The core difference between UPLC and HPLC lies in the particle size of the stationary phase within the analytical column.[2] HPLC typically employs columns with particle sizes in the range of 3-5 µm, while UPLC utilizes sub-2 µm particles.[1][4] This seemingly small change has profound implications for chromatographic performance, as described by the van Deemter equation, which relates the height equivalent to a theoretical plate (HETP) to the linear velocity of the mobile phase.[2]

Smaller particles in UPLC columns lead to a significant increase in column efficiency.[5] This heightened efficiency results in sharper, narrower peaks, which in turn enhances resolution between the main API peak and its closely eluting impurities.[6] To push the mobile phase through a column packed with these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi or 1,000 bar) compared to conventional HPLC systems (up to 6,000 psi or 400 bar).[7][8] This combination of smaller particles and higher pressure allows for faster flow rates and shorter column lengths without sacrificing, and often improving, separation quality.[2]

The practical benefits of this technological evolution are substantial for impurity profiling:

  • Increased Throughput: Shorter analysis times, often reduced from 20-45 minutes in HPLC to 2-5 minutes in UPLC, dramatically increase sample throughput.[4][9]

  • Enhanced Sensitivity: Narrower peaks result in greater peak heights, improving the signal-to-noise ratio and allowing for the detection and quantification of trace-level impurities that might be missed by HPLC.[2][10]

  • Improved Resolution: The ability to better separate closely related compounds is critical for accurate impurity profiling, especially in complex mixtures or after forced degradation studies.[9]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates can lead to a 70-80% reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[4][9]

The Imperative of Cross-Validation: Ensuring Data Integrity

When transitioning from an established HPLC method to a UPLC method, a thorough cross-validation is essential to ensure that the new method provides equivalent or superior performance.[11] This process is not merely a technicality; it is a critical step in maintaining data integrity and ensuring that the analytical results are reliable and interchangeable. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide clear guidelines on analytical method validation and transfer.[12][13][14][15]

The objective of the cross-validation is to demonstrate that the UPLC method is "fit for purpose" and produces data that is comparable to the original HPLC method.[16] This involves a systematic comparison of key validation parameters.

A Step-by-Step Protocol for HPLC to UPLC Cross-Validation

The following protocol outlines a comprehensive approach to cross-validating an HPLC method with a newly developed UPLC method for impurity profiling.

1. Method Transfer and Optimization:

  • Initial Parameter Scaling: Begin by geometrically scaling the HPLC method parameters to the UPLC column dimensions. The ACQUITY UPLC Columns Calculator is a valuable tool for this purpose. This involves adjusting the flow rate, injection volume, and gradient timeline to maintain a similar linear velocity and separation profile.[2]

  • Optimization: Fine-tune the UPLC method to achieve optimal separation of all known impurities and the API. This may involve slight adjustments to the gradient profile, mobile phase composition, or column temperature.

2. Validation Parameter Assessment (as per ICH Q2(R1) Guidelines[17]):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[17] This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-resolved from the main peak and each other.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This is assessed by analyzing a series of solutions with known concentrations of the API and its impurities. A minimum of five concentrations is recommended.[17]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17] This is often determined by recovery studies, where a known amount of impurity is spiked into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[18]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] This should be assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts, or on different equipment.

    • Reproducibility: Assessed between different laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19] It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase pH, column temperature, and flow rate.

The cross-validation process can be visualized as a systematic workflow:

Cross-Validation Workflow cluster_0 HPLC Method cluster_1 Method Transfer & Optimization cluster_2 UPLC Method Validation cluster_3 Comparison & Implementation HPLC_Method Established HPLC Method Scale_Params Scale Parameters (Flow Rate, Gradient, Inj. Vol.) HPLC_Method->Scale_Params Optimize_UPLC Optimize UPLC Method (Separation, Peak Shape) Scale_Params->Optimize_UPLC Validation_Params Assess Validation Parameters: - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Optimize_UPLC->Validation_Params Compare_Data Compare Data (System Suitability, Impurity Levels) Validation_Params->Compare_Data Implement_UPLC Implement Validated UPLC Method Compare_Data->Implement_UPLC

Cross-validation workflow from HPLC to UPLC.

Quantitative Comparison: A Case Study Approach

To illustrate the practical differences between HPLC and UPLC for impurity profiling, let's consider a hypothetical cross-validation for the analysis of "Drug X" and its related impurities. The following tables summarize the expected performance data based on typical improvements observed when transitioning from a standard HPLC method to a UPLC method.

Table 1: Chromatographic Conditions and Performance
ParameterHPLC MethodUPLC MethodRationale for Change
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 75 mm, 1.7 µmSmaller particle size and dimensions for higher efficiency and speed.[4][21]
Flow Rate 1.0 mL/min0.3 mL/minScaled down for the smaller column ID to maintain linear velocity.[21]
Injection Volume 20 µL3 µLReduced to prevent column overloading and band broadening on the smaller column.[21]
Run Time 70 min45 minSignificant reduction due to higher efficiency and faster elution.[21]
System Backpressure ~1500 psi~9000 psiA direct consequence of smaller particles and higher flow velocity.[8]
Table 2: Validation Parameter Comparison
Validation ParameterHPLC MethodUPLC MethodPerformance Impact
Resolution (Critical Pair) 1.82.5UPLC provides superior separation of closely eluting impurities.[8]
Theoretical Plates (API) 15,00035,000Higher efficiency leads to sharper peaks and better overall separation.
LOD 0.02%0.005%Enhanced sensitivity allows for the detection of trace-level impurities.[18]
LOQ 0.05%0.015%Improved quantitation limits for more accurate reporting of low-level impurities.[18]
Solvent Consumption (per run) ~70 mL~13.5 mLSignificant reduction in solvent usage, leading to cost savings and environmental benefits.[4]

The logical relationship between the core characteristics of HPLC and UPLC and their performance outcomes can be visualized as follows:

HPLC vs UPLC Logic cluster_hplc HPLC cluster_uplc UPLC cluster_performance Performance Outcomes hplc_char Larger Particles (3-5 µm) Lower Pressure (~400 bar) hplc_perf Longer Run Time Good Resolution Higher Solvent Consumption hplc_char->hplc_perf Leads to uplc_char Smaller Particles (<2 µm) Higher Pressure (>1000 bar) uplc_perf Shorter Run Time Higher Resolution Lower Solvent Consumption uplc_char->uplc_perf Leads to

Logical comparison of HPLC and UPLC characteristics.

Conclusion: A Strategic Decision for Modern Pharmaceutical Analysis

The cross-validation of HPLC and UPLC methods for impurity profiling clearly demonstrates the significant advantages of transitioning to UPLC technology. The gains in speed, resolution, and sensitivity, coupled with reduced operational costs and a smaller environmental footprint, make a compelling case for its adoption in both research and quality control environments.[1][8]

While HPLC remains a robust and reliable workhorse for many applications, UPLC offers a higher tier of performance that is particularly beneficial for the complex and demanding task of impurity profiling.[4] By following a rigorous cross-validation protocol grounded in regulatory guidelines, laboratories can confidently migrate their methods to UPLC, thereby enhancing productivity, improving data quality, and ultimately contributing to the development of safer and more effective medicines. The decision to invest in UPLC is a strategic one, positioning a laboratory at the forefront of modern analytical science.

References

  • Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. (2022). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Impurities and Forced Degradation Studies: A Review. (n.d.). ScienceDirect. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. (2014). Journal of Chromatographic Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link]

  • Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC vs UPLC: Key Differences & Applications. (2025). Technology Networks. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]

  • Gradient vs. Isocratic Elution: Which to Choose? (2026). Welch Materials. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • Impurities and Forced Degradation Studies: A Review. (2016). ResearchGate. [Link]

  • Impurity profiling and degradent characterization. (2021). Slideshare. [Link]

  • Determine limits of detection LOD and limits of quantification LOQ. (n.d.). MicroSolv. [Link]

  • HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. [Link]

  • How Particle Size Affects Chromatography Performance. (2025). Phenomenex. [Link]

  • What are the pros and cons of HPLC and UPLC? (2022). Aijiren Lab Analytical Testing. [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018). The Pharma Innovation. [Link]

  • HPLC vs. UPLC. (n.d.). Scribd. [Link]

  • Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2017). Semantic Scholar. [Link]

  • Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study. (2025). Nature. [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). PubMed. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. [Link]

  • VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Comparative performance of liquid chromatography and spectrophotometry in determining metformin hydrochloride within pharmaceutical formulations. (2022). Scientific African. [Link]

  • Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (2015). ResearchGate. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study. (2021). ResearchGate. [Link]

  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. (2018). MedCrave. [Link]

  • Why Do Smaller Particle Size Columns Improve Resolution? (2021). Restek. [Link]

Sources

A Comparative Guide to the Fragmentation Pathway Analysis of Lansoprazole and Its Oxidized Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, is known to be susceptible to degradation, particularly oxidation.[1][2] This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation pathways of Lansoprazole and its primary oxidized impurities, Lansoprazole Sulfone and Lansoprazole N-oxide. Understanding these distinct pathways is crucial for researchers, scientists, and drug development professionals to develop robust, specific, and stability-indicating analytical methods.

This document moves beyond a simple recitation of fragments, delving into the causal mechanisms behind the observed fragmentation patterns. By leveraging high-resolution mass spectrometry (HRMS) data, we can elucidate how the addition of oxygen atoms at different positions in the molecule fundamentally alters its dissociation under collision-induced dissociation (CID), providing unique structural fingerprints for each species.[3][4]

The Analytical Imperative: Why Fragmentation Analysis Matters

Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are a cornerstone of drug development.[2][5] These studies deliberately expose the API to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.[1][2] Among the most powerful tools for this task is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][6]

The power of LC-MS/MS lies in its ability to not only separate compounds but also to fragment them in a controlled manner, generating a unique "fingerprint" or product ion spectrum. This process, typically occurring in a collision cell, provides rich structural information. For Lansoprazole, which degrades significantly under oxidative stress[1][2], comparing the fragmentation of the parent drug with its oxidized impurities is essential for:

  • Unambiguous Peak Identification: Ensuring that chromatographic peaks are correctly identified, especially when they co-elute or have similar retention times.

  • Structural Elucidation: Confirming the site of oxidation and the structure of the impurity.

  • Method Specificity: Developing analytical methods that can accurately quantify Lansoprazole in the presence of its degradants.

Comparative Fragmentation Pathways

The analysis was conducted using Electrospray Ionization in positive mode (ESI+), which readily produces the protonated molecular ion [M+H]⁺ for Lansoprazole and its impurities. The fragmentation of these precursor ions reveals key structural differences.

Lansoprazole [M+H]⁺ (m/z 370.08)

Lansoprazole's structure contains a sulfoxide bridge, a benzimidazole ring, and a substituted pyridine ring. Its fragmentation is characterized by cleavages around the sulfoxide group and the methylene bridge.

The protonated molecule ([C16H14F3N3O2S+H]⁺) at m/z 370 undergoes several key fragmentation steps. A prominent pathway involves the cleavage of the C-S bond, leading to the formation of the pyridinylmethyl fragment. Another significant fragmentation is the neutral loss of the sulfinyl group.

Key Product Ions:

  • m/z 252: This ion is often a major fragment and corresponds to the substituted pyridinylmethyl moiety.[7]

  • m/z 136: Represents the benzimidazole portion of the molecule.[8]

Lansoprazole_Fragmentation parent Lansoprazole [M+H]⁺ m/z 370.08 frag1 Pyridinylmethyl Moiety m/z 252.03 parent->frag1 Cleavage at C-S bond frag2 Benzimidazole Moiety m/z 136.07 parent->frag2 Cleavage and rearrangement

Fig 1. Proposed Fragmentation of Lansoprazole.
Lansoprazole Sulfone [M+H]⁺ (m/z 386.08)

Lansoprazole Sulfone is a major oxidative degradant where the sulfoxide is oxidized to a sulfone (-SO₂-).[2][9] This seemingly small change significantly impacts the fragmentation pathway. The sulfone group is more stable than the sulfoxide, altering the preferred cleavage sites.

The protonated molecule ([C16H14F3N3O3S+H]⁺) at m/z 386 still produces the pyridinylmethyl fragment, but the relative abundance and subsequent fragmentation can differ. The stronger C-S bond in the sulfone can lead to alternative fragmentation routes becoming more prominent.

Key Product Ions:

  • m/z 252.03: This fragment, corresponding to the pyridinylmethyl portion, remains a key identifier.[9]

  • m/z 135.05: A common fragment observed for the benzimidazole sulfone part after rearrangement.[9]

Lansoprazole_Sulfone_Fragmentation parent Lansoprazole Sulfone [M+H]⁺ m/z 386.08 frag1 Pyridinylmethyl Moiety m/z 252.03 parent->frag1 Cleavage at C-S bond frag2 Benzimidazole Sulfone Moiety m/z 135.05 parent->frag2 Rearrangement & Cleavage

Fig 2. Proposed Fragmentation of Lansoprazole Sulfone.
Lansoprazole N-oxide [M+H]⁺ (m/z 386.08)

Lansoprazole N-oxide is another critical oxidative impurity, where an oxygen atom is added to the nitrogen of the pyridine ring.[10][11][12] It is isomeric with Lansoprazole Sulfone, having the same exact mass, making chromatographic separation and distinct fragmentation patterns essential for differentiation.

The protonated molecule ([C16H14F3N3O3S+H]⁺) at m/z 386 fragments differently due to the N-oxide functionality. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom.

Key Product Ions:

  • m/z 370.08: A prominent fragment resulting from the characteristic neutral loss of an oxygen atom (-16 Da), reverting to the m/z of protonated Lansoprazole. This is a key diagnostic ion.

  • m/z 268.03: This fragment can arise from the cleavage of the S-O bond and subsequent rearrangements, representing the N-oxidized pyridinylmethyl sulfenic acid moiety.[8]

Lansoprazole_Noxide_Fragmentation parent Lansoprazole N-oxide [M+H]⁺ m/z 386.08 frag1 Lansoprazole [M+H]⁺ m/z 370.08 parent->frag1 Neutral Loss of [O] frag2 N-oxidized Pyridinylmethyl Moiety m/z 268.03 parent->frag2 Cleavage at S-O bond

Fig 3. Proposed Fragmentation of Lansoprazole N-oxide.

Head-to-Head Comparison: A Summary for Identification

The key to differentiating these compounds lies in comparing their product ion spectra. While some fragments may be common, their relative abundances and, more importantly, the presence of unique, diagnostic ions allow for confident identification.

CompoundPrecursor Ion [M+H]⁺Key Diagnostic Fragment(s) (m/z)Diagnostic Feature
Lansoprazole 370.08252.03Standard fragmentation to pyridinylmethyl moiety.
Lansoprazole Sulfone 386.08252.03, 135.05Isomeric with N-oxide, but lacks the neutral loss of 16 Da.[9]
Lansoprazole N-oxide 386.08370.08 Characteristic neutral loss of an oxygen atom (-16 Da). [8]

This table clearly shows that the neutral loss of 16 Da is the most powerful diagnostic tool to distinguish Lansoprazole N-oxide from its isomer, Lansoprazole Sulfone.

Recommended Experimental Protocol

To achieve robust and reproducible results, the following LC-MS/MS protocol is recommended. This method is designed to provide good chromatographic separation and efficient ionization for Lansoprazole and its oxidized impurities.

Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the Lansoprazole bulk drug in a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Forced Oxidation: To generate impurities, dilute the stock solution with 2% hydrogen peroxide and incubate at room temperature for 1 hour.[2]

  • Working Solution: Dilute the stressed sample to a final concentration of approximately 10 µg/mL with the mobile phase starting condition.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for high efficiency.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 2 µL.[2]

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 200 °C.[7]

  • Nebulizing Gas Flow: 1.5 L/min.[7]

  • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan (MS/MS).

  • Precursor Ions for MS/MS: m/z 370.1, 386.1.

  • Collision Energy: Ramped collision energy (e.g., 15-40 eV) is recommended to capture a full range of product ions.

Conclusion

The structural elucidation of pharmaceutical impurities is a critical and often challenging task. As demonstrated, a systematic analysis of fragmentation pathways provides the necessary specificity to distinguish between Lansoprazole and its closely related oxidized impurities, even when they are isomeric. The key differentiating feature is the characteristic neutral loss of an oxygen atom from Lansoprazole N-oxide, a pathway not observed for Lansoprazole Sulfone. By employing the detailed LC-MS/MS protocol provided, analytical scientists can confidently identify and monitor these species, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Jadav, K. G., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. Available at: [Link]

  • Girona-Boadella, A., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(6), 2706-2719. Available at: [Link]

  • Request PDF. (2017). Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. Available at: [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. Available at: [Link]

  • Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. Available at: [Link]

  • St-Onge, M., et al. (2012). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. International Journal of Analytical Chemistry. Available at: [Link]

  • PubMed. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. National Library of Medicine. Available at: [Link]

  • Ramulu, K., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. Available at: [Link]

  • PubChem. (n.d.). Lansoprazole Sulfone. National Center for Biotechnology Information. Available at: [Link]

  • Shandilya, D., et al. (2017). MS/MS spectral analysis of lansoprazole (DS). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Lansoprazole N-oxide. National Center for Biotechnology Information. Available at: [Link]

  • IJMCA. (n.d.). Medicinal Chemistry & Analysis. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Lansoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle in the laboratory, culminating in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Lansoprazole Sulfide N-Oxide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile

This compound and its analogs are classified as research chemicals.[1] Data from related compounds indicate that they may cause skin and eye irritation and could be harmful if swallowed.[2][3] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment and to prevent its release into the environment.

Table 1: Hazard Information for Lansoprazole Analogs

Hazard StatementClassificationSource
Causes skin irritationSkin Irritant, Category 2[2][3]
Causes serious eye irritationEye Irritant, Category 2[2][3]
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3[2][3]
Harmful if swallowedAcute toxicity, oral, Category 4[1][3]
Core Principles of Chemical Waste Management

The disposal of any research chemical is governed by a hierarchy of regulations, including federal standards set by the Environmental Protection Agency (EPA) and state and local rules.[4][5] For laboratories, this translates to a set of practices designed to manage hazardous waste from its point of generation to its final disposal.[4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure. Based on the hazard profile of related compounds, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator may be necessary.[2]

Step 2: Waste Characterization and Segregation

Proper segregation is a cornerstone of safe chemical waste management.[6][7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Keep solid and liquid waste separate.

  • This compound should be treated as a non-creditable hazardous waste pharmaceutical if it is expired, contaminated, or no longer needed for research.

Step 3: Containerization and Labeling

The integrity of the waste containment is critical to preventing spills and ensuring proper handling by waste management personnel.[6][8]

  • Use a compatible container: The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[9]

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[10] Your institution's EHS department will provide specific labeling requirements.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation.

  • Keep the waste container closed at all times, except when adding waste.[6]

  • Store the container in secondary containment to prevent the spread of material in case of a leak.[6]

Step 5: Arranging for Disposal

As a research chemical with potential hazards, this compound must be disposed of through a licensed hazardous waste management company.[2]

  • Contact your EHS department to schedule a waste pickup.[10]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[6] The EPA has strict regulations against the sewering of hazardous waste pharmaceuticals.[11]

  • The likely method of disposal for this type of organic chemical is incineration at a permitted hazardous waste facility. One SDS for a related compound suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[12] This decision, however, will be made by the professional waste management vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste ppe->segregate containerize Step 3: Containerize and Label Waste segregate->containerize store Step 4: Store in Satellite Accumulation Area containerize->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs end End: Waste Disposed of by Licensed Vendor contact_ehs->end

Caption: Disposal Workflow for this compound.

Disclaimer: This guide is intended to provide essential information based on the best available data for related compounds and general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety department for guidance on your specific waste disposal needs and to ensure compliance with all applicable federal, state, and local regulations.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Retrieved from [a relevant university EHS website, as the original URL is not provided in the search results]
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Cayman Chemical. (2025, June 9). Safety Data Sheet: Lansoprazole sulfone N-oxide.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.
  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Biosynth. (2022, April 26). Safety Data Sheet.

Sources

A Researcher's Guide to the Safe Handling of Lansoprazole Sulfide N-Oxide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Lansoprazole Sulfide N-Oxide. As a related compound to the proton pump inhibitor Lansoprazole, this substance requires careful management to mitigate risks associated with its handling and disposal. The following protocols are designed to establish a self-validating system of safety, ensuring both personal and environmental protection.

Understanding the Hazard: A Risk-Based Approach

This compound is a research chemical, and comprehensive toxicological data may not be fully available. Therefore, a cautious approach is mandated, treating it as a potentially hazardous compound. Analysis of safety data for structurally similar compounds, such as Lansoprazole and Lansoprazole Sulfide, reveals key hazards that inform our safety protocols.

The primary routes of occupational exposure are inhalation of airborne powder, direct skin or eye contact, and accidental ingestion.[1] Safety protocols must be built around minimizing these exposure pathways.

Hazard ClassificationDescriptionAssociated Compounds
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Lansoprazole Sulfide, Lansoprazole Sulfone N-oxide, Lansoprazole N-oxide
Skin Irritation Causes skin irritation upon direct contact.[3][5]Lansoprazole, Lansoprazole Sulfide
Eye Irritation Causes serious eye irritation.[3][5][6]Lansoprazole, Lansoprazole Sulfide
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][7]Lansoprazole, Lansoprazole Sulfide
Combustion Hazards In the event of a fire, may produce hazardous decomposition products including Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides, and Hydrogen fluoride.[6][7]Lansoprazole

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, more effective control measures must be implemented.

  • Engineering Controls : These are physical changes to the workspace to isolate the hazard.

    • Primary Containment : All handling of this compound powder (e.g., weighing, aliquoting, reconstituting) must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a containment isolator (glove box).[8][9][10] This prevents the generation of airborne dust.

    • Safety Infrastructure : Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the laboratory.[3][9]

  • Administrative Controls : These are procedural changes to how work is performed.

    • Designated Areas : Clearly designate specific areas for handling this compound to prevent cross-contamination.

    • Safe Work Practices : Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[3][8][11] Always wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[8][9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be appropriate for the task. The following table outlines the minimum PPE requirements.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound (Weighing, Transferring)Chemical safety goggles AND face shieldDouble-gloving with powder-free nitrile glovesDisposable, low-permeability gown with knit cuffsN95 respirator (or higher) if not in a fume hood/enclosure
Preparing/Handling Solutions (<1M)Chemical safety gogglesSingle pair of nitrile glovesLab coat or disposable gownNot required if handled in a fume hood
Cleaning & Decontamination Chemical safety gogglesHeavy-duty nitrile glovesLab coat or disposable gownNot typically required
Waste Disposal Chemical safety gogglesNitrile glovesLab coat or disposable gownNot typically required
Detailed PPE Specifications:
  • Eye and Face Protection : Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against dust particles and splashes.[3][6] A face shield should be worn over the goggles when handling the powder or significant quantities of concentrated solutions to protect the entire face.[12][13]

  • Hand Protection : Double-gloving is required when handling the solid compound.[11] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff. Use powder-free nitrile gloves, as they provide good chemical resistance and prevent powder from absorbing contaminants.[1] Gloves must be changed every 30-60 minutes or immediately if they are torn or known to be contaminated.[1][11]

  • Body Protection : A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required when handling the powder.[11][13] This provides a better barrier than a standard cloth lab coat and prevents the contamination of personal clothing. Ensure the gown has a solid front and tight-fitting knit cuffs.[11]

  • Respiratory Protection : If engineering controls like a fume hood are not available or are insufficient, respiratory protection is mandatory when dust may be generated. A surgical mask is not sufficient.[12] An N95-rated respirator is the minimum requirement. Personnel must be properly fit-tested and trained on the use of their respirator.

Operational and Disposal Plans

A self-validating safety protocol requires clear, step-by-step procedures for every stage of the compound's lifecycle in the lab.

Experimental Workflow: Step-by-Step Guidance
  • Preparation :

    • Designate a work area inside a chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound :

    • Carefully open the container with the solid this compound.

    • Use a dedicated spatula to weigh the desired amount onto a weigh boat. Avoid any actions that could create dust.

    • Transfer the powder to the appropriate vessel for dissolution.

    • Once the transfer is complete, immediately cap the stock container and the receiving vessel.

  • Decontamination :

    • Wipe down all surfaces, including the exterior of containers and equipment, with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

    • Dispose of the absorbent paper and cleaning materials as hazardous waste.

  • PPE Removal (Doffing) :

    • To prevent self-contamination, remove PPE in the following order:

      • Remove outer gloves.

      • Remove disposable gown.

      • Remove face shield and goggles.

      • Remove respirator (if used).

      • Remove inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Spill Protocol
  • Alert & Isolate : Immediately alert others in the area. Secure the location to prevent others from entering.

  • Assess : If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's safety officer.

  • Clean-up (for small powder spills) :

    • Don appropriate PPE, including double gloves, a gown, goggles, and an N95 respirator.

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Clean the spill area with a detergent solution, followed by a solvent rinse.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : This includes excess compound, contaminated gloves, gowns, weigh boats, wipes, and absorbent paper. Collect this waste in a clearly labeled, sealed container.

  • Liquid Waste : Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour this material down the drain.[3]

  • Disposal : All waste must be disposed of in accordance with institutional, local, and national regulations.[2] Handle uncleaned containers as you would the product itself.

Visual Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Doffing cluster_disposal 4. Disposal prep_1 Don PPE: Gown, Double Gloves, Goggles, Face Shield prep_2 Prepare Fume Hood: Cover surface, gather equipment prep_1->prep_2 Enter designated area handle_1 Weigh Solid Compound prep_2->handle_1 Begin work handle_2 Transfer & Dissolve handle_1->handle_2 handle_3 Cap All Containers handle_2->handle_3 clean_1 Decontaminate Surfaces & Equipment handle_3->clean_1 Complete experiment clean_2 Segregate Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 disp_1 Dispose of Hazardous Waste (per institutional guidelines) clean_4->disp_1 Exit lab

Caption: Safe Handling Workflow for this compound.

References

  • Lab Safety Rules in Pharmaceuticals: All you need to know. (2023). Microbioz India. [Link]

  • Good laboratory practices in the pharmaceutical industry. (2023). Enhesa. [Link]

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026). PharmTech. [Link]

  • This compound. PubChem. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

  • Lansoprazole N-oxide. PubChem. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • This compound. molsyns.com. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lansoprazole Sulfide N-Oxide
Reactant of Route 2
Reactant of Route 2
Lansoprazole Sulfide N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.